4-Chloro-6,8-difluoroquinazoline
Description
BenchChem offers high-quality 4-Chloro-6,8-difluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6,8-difluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,8-difluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWISHRWLIYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinazoline: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous therapeutic agents with a wide range of biological activities.[1] Within this class of compounds, halogenated quinazolines, such as 4-Chloro-6,8-difluoroquinazoline, have emerged as pivotal intermediates in the synthesis of complex molecules for drug discovery. The strategic placement of a chlorine atom at the 4-position provides a highly reactive site for nucleophilic substitution, enabling the construction of diverse molecular libraries for biological screening.[1] Furthermore, the presence of fluorine atoms at the 6 and 8 positions can significantly enhance the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of 4-Chloro-6,8-difluoroquinazoline, from its synthesis and chemical properties to its critical role in the development of next-generation therapeutics.
Compound Identification and Physicochemical Properties
-
Chemical Name: 4-Chloro-6,8-difluoroquinazoline
-
CAS Number: 1388603-94-8[1]
-
Molecular Formula: C₈H₃ClF₂N₂
-
Molecular Weight: 200.58 g/mol
While extensive experimental data for 4-Chloro-6,8-difluoroquinazoline is not widely published, its physicochemical properties can be predicted based on closely related analogs.
| Property | Predicted Value | Reference Analog |
| Physical State | Solid | 4-Chloro-6-fluoroquinoline[2] |
| Melting Point | > 75-80 °C | 4-Chloro-6-fluoroquinoline[2] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General observation for similar heterocyclic compounds |
| Storage | 2-8°C, under inert atmosphere | 4-Chloro-6-fluoroquinoline[2] |
Proposed Synthesis of 4-Chloro-6,8-difluoroquinazoline
A plausible and efficient synthetic route to 4-Chloro-6,8-difluoroquinazoline involves the chlorination of the corresponding 6,8-difluoroquinazolin-4-one. This transformation is a common and well-established method for the preparation of 4-chloroquinazolines.
Experimental Protocol: Chlorination of 6,8-Difluoroquinazolin-4-one
Materials:
-
6,8-Difluoroquinazolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other high-boiling inert solvent)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 6,8-difluoroquinazolin-4-one (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-Chloro-6,8-difluoroquinazoline by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorides.
-
N,N-Dimethylformamide (DMF) acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is the active electrophile in the reaction.
-
Toluene is used as a high-boiling solvent to ensure the reaction reaches the necessary temperature for the chlorination to proceed efficiently.
-
Quenching with ice and neutralization with sodium bicarbonate are critical steps to safely decompose the excess POCl₃ and neutralize the resulting hydrochloric acid.
start [label="6,8-Difluoroquinazolin-4-one"]; reagents [label="POCl₃, DMF (cat.)\nToluene, Reflux", shape=plaintext]; product [label="4-Chloro-6,8-difluoroquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagents [arrowhead=none]; reagents -> product;
caption [label="Proposed synthesis of 4-Chloro-6,8-difluoroquinazoline.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }
Proposed synthesis of 4-Chloro-6,8-difluoroquinazoline.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 4-Chloro-6,8-difluoroquinazoline in medicinal chemistry lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, particularly amines, to generate libraries of 4-substituted quinazoline derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluoro substituents, makes the 4-position highly susceptible to nucleophilic attack. The reaction with primary or secondary amines is one of the most common and powerful methods for generating pharmacologically active compounds.[3]
reactant1 [label="4-Chloro-6,8-difluoroquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactant2 [label="R¹R²NH\n(Nucleophilic Amine)"]; reagents [label="Base (e.g., DIPEA)\nSolvent (e.g., IPA, DMF)", shape=plaintext]; product [label="4-Amino-6,8-difluoroquinazoline\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
reactant1 -> reagents [arrowhead=none]; reactant2 -> reagents [arrowhead=none]; reagents -> product;
caption [label="General SNAr reaction at the 4-position.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }
General SNAr reaction at the 4-position.
This reactivity is the foundation for the synthesis of numerous kinase inhibitors, where the 4-anilinoquinazoline core is a key pharmacophore for binding to the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR).[3]
Safety and Handling
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-6,8-difluoroquinazoline is a valuable and highly reactive chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a reactive chloro group and modulating fluoro substituents makes it an ideal starting material for the synthesis of diverse libraries of compounds, particularly for the development of targeted therapies like kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
References
-
PubChem. 4-Chloro-6-fluoroquinoline. [Link]
-
LookChem. Cas 391-77-5, 4-Chloro-6-fluoroquinoline. [Link]
-
PubChemLite. 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). [Link]
-
PubChemLite. 4-chloro-6-fluoroquinazoline (C8H4ClFN2). [Link]
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2696–2707. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-6-fluoroquinoline 97 391-77-5 [sigmaaldrich.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-6,8-difluoroquinazoline
Abstract: This guide provides an in-depth analysis of 4-Chloro-6,8-difluoroquinazoline, a key heterocyclic intermediate in modern medicinal chemistry. We will explore its fundamental chemical properties, characteristic reactivity, and strategic applications in the synthesis of pharmacologically active molecules. The narrative emphasizes the causality behind its synthetic utility, particularly the reactivity of the 4-chloro position, which serves as a linchpin for generating diverse compound libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Core Chemical Identity and Physicochemical Profile
4-Chloro-6,8-difluoroquinazoline is a poly-halogenated heterocyclic compound built upon the quinazoline scaffold. The strategic placement of two fluorine atoms on the benzene ring and a chlorine atom on the pyrimidine ring imparts a unique combination of physicochemical properties and chemical reactivity. The quinazoline core itself is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[1][2]
The fluorine atoms at positions 6 and 8 significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] The chlorine atom at the 4-position is the primary site of reactivity, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1388603-94-8[1] |
| Molecular Formula | C₈H₃ClF₂N₂ |
| Molecular Weight | 200.57 g/mol |
| IUPAC Name | 4-chloro-6,8-difluoroquinazoline |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not publicly available | For the related compound, 4-Chloro-6-fluoroquinoline, the melting point is 75.0 to 79.0 °C.[3] |
| Boiling Point | Data not publicly available | Predicted values for similar structures are generally >250 °C at 760 mmHg.[3] |
| Appearance | Typically an off-white to light brown solid. | Based on observations of analogous solid quinazoline derivatives. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Dichloromethane). | Halogenated quinazolines generally exhibit good solubility in polar aprotic solvents. |
Synthesis and Manufacturing
The synthesis of 4-Chloro-6,8-difluoroquinazoline typically culminates in a chlorination step from its 4-hydroxy (or more accurately, 4-quinazolone) precursor, 6,8-difluoroquinazolin-4-one. This transformation is a standard and robust method in heterocyclic chemistry for activating the 4-position.
The choice of chlorinating agent is critical. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.[4] The mechanism involves the conversion of the hydroxyl group of the quinazolone tautomer into a better leaving group, which is subsequently displaced by a chloride ion.
Sources
An In-depth Technical Guide to the Synthesis of 4-Chloro-6,8-difluoroquinazoline
Foreword
In the landscape of modern medicinal chemistry, halogenated quinazolines represent a cornerstone scaffold for the development of novel therapeutics, particularly in oncology. The strategic incorporation of fluorine atoms and a reactive chloro group, as seen in 4-Chloro-6,8-difluoroquinazoline, offers a versatile platform for the synthesis of targeted therapies. The fluorine atoms can enhance metabolic stability and binding affinity, while the 4-chloro position serves as a key handle for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 4-Chloro-6,8-difluoroquinazoline, intended for researchers, scientists, and professionals in drug development.
Strategic Overview of the Synthetic Pathway
The synthesis of 4-Chloro-6,8-difluoroquinazoline is most effectively achieved through a two-step process commencing with a commercially available and appropriately substituted anthranilic acid derivative. This strategy ensures the correct placement of the fluorine atoms from the outset, a crucial consideration as direct fluorination of the quinazoline core is often challenging and lacks regioselectivity.
The selected pathway involves:
-
Cyclization: Formation of the core quinazolinone ring system through the condensation of 2-amino-4,6-difluorobenzoic acid with formamide to yield 6,8-difluoroquinazolin-4(3H)-one.
-
Chlorination: Subsequent activation of the 4-position by converting the hydroxyl group of the quinazolinone into a chloro group using a suitable chlorinating agent, affording the target molecule, 4-Chloro-6,8-difluoroquinazoline.
This approach is not only efficient but also relies on well-established chemical transformations, making it amenable to scale-up for library synthesis and further derivatization.
Figure 1: Overall synthetic workflow for 4-Chloro-6,8-difluoroquinazoline.
Mechanistic Insights and Rationale
Step 1: Formation of 6,8-difluoroquinazolin-4(3H)-one
The construction of the quinazolinone core is a critical step that leverages the inherent reactivity of 2-amino-4,6-difluorobenzoic acid. The use of formamide serves as both a reactant, providing the C2 carbon of the quinazoline ring, and as a solvent in many cases.
The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the stable 6,8-difluoroquinazolin-4(3H)-one. The high temperature employed in this reaction is necessary to drive the dehydration and cyclization to completion.
Step 2: Chlorination of 6,8-difluoroquinazolin-4(3H)-one
The conversion of the 4-hydroxy (or more accurately, the tautomeric 4-oxo) group to a chloro group is a pivotal transformation that activates the quinazoline scaffold for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this purpose.
The mechanism involves the initial reaction of the quinazolinone with POCl₃, often catalyzed by a small amount of N,N-dimethylformamide (DMF) which forms the Vilsmeier reagent in situ. This leads to the formation of a phosphate ester intermediate, which is a much better leaving group than the hydroxide. Subsequent nucleophilic attack by a chloride ion at the 4-position results in the displacement of the phosphate group and the formation of the desired 4-Chloro-6,8-difluoroquinazoline.
Detailed Experimental Protocols
Synthesis of 6,8-difluoroquinazolin-4(3H)-one
Materials:
-
2-Amino-4,6-difluorobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-4,6-difluorobenzoic acid (1.0 equivalent) and formamide (10-15 equivalents) is prepared.
-
The reaction mixture is heated to 160-180 °C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the product.
-
The cooled mixture is poured into ice-water and stirred for 30 minutes.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.
-
The product is dried under vacuum to afford 6,8-difluoroquinazolin-4(3H)-one as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Amino-4,6-difluorobenzoic acid | 173.12 | 1.0 |
| Formamide | 45.04 | 10-15 |
| 6,8-Difluoroquinazolin-4(3H)-one | 182.12 | - |
Synthesis of 4-Chloro-6,8-difluoroquinazoline
Materials:
-
6,8-Difluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene (optional, as a chaser solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
Procedure:
-
To a round-bottom flask containing 6,8-difluoroquinazolin-4(3H)-one (1.0 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (a few drops).
-
The mixture is heated to reflux (approximately 110 °C) and maintained for 3-5 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure. Toluene can be added and co-distilled to ensure complete removal of residual POCl₃.
-
The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The acidic mixture is then neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide, until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with copious amounts of water, and dried under vacuum to yield 4-Chloro-6,8-difluoroquinazoline.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 6,8-Difluoroquinazolin-4(3H)-one | 182.12 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5-10 |
| 4-Chloro-6,8-difluoroquinazoline | 200.57 | - |
Characterization and Purity Assessment
The identity and purity of the synthesized 4-Chloro-6,8-difluoroquinazoline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the chloro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The quenching of POCl₃ is a highly exothermic process and should be performed with extreme caution by slowly adding the reaction residue to a large excess of ice.
-
Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-Chloro-6,8-difluoroquinazoline, a key building block in medicinal chemistry. By following the outlined protocols and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable intermediate for the development of novel and impactful therapeutic agents. The strategic two-step approach, beginning with a pre-fluorinated anthranilic acid derivative, ensures high yields and purity of the final product.
References
4-Chloro-6,8-difluoroquinazoline molecular weight
An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinazoline: A Cornerstone Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Chloro-6,8-difluoroquinazoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, providing a framework for its effective utilization in research and development programs.
Compound Identification and Physicochemical Properties
4-Chloro-6,8-difluoroquinazoline is a polysubstituted quinazoline derivative. The strategic placement of its functional groups—a reactive chlorine atom at the 4-position and two electron-withdrawing fluorine atoms on the benzene ring—defines its unique chemical utility.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₂N₂ | [1] |
| Molecular Weight | 200.57 g/mol | [2] |
| CAS Number | 1388603-94-8 | [1] |
| Appearance | Typically an off-white to light-colored solid | [2] |
| LogP | 3.14 | [2] |
Strategic Importance in Medicinal Chemistry
The quinazoline core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved therapeutics, particularly in oncology. The title compound, 4-Chloro-6,8-difluoroquinazoline, serves as a pivotal intermediate for the synthesis of complex drug candidates.[1]
Its significance is rooted in two core features:
-
The C4 Chlorine Atom : The chlorine at the 4-position is a highly effective leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, most commonly substituted anilines or other amine-containing moieties, enabling the rapid generation of compound libraries for biological screening.[1][3]
-
The 6,8-Difluoro Substitution : Fluorine atoms are strategically incorporated into drug candidates to modulate physicochemical properties.[1] The strong electron-withdrawing nature of fluorine can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, it can influence the compound's lipophilicity, cell permeability, and binding affinity to biological targets by altering the electronic environment of the quinazoline ring system.[1][4]
Synthesis and Mechanistic Considerations
The most common and industrially scalable synthesis of 4-chloroquinazolines involves the chlorination of the corresponding 4-hydroxyquinazoline (which exists in tautomeric equilibrium with the more stable quinazolin-4-one).
Caption: General workflow for the synthesis of 4-Chloro-6,8-difluoroquinazoline.
Protocol: Synthesis via Chlorination
Causality: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are the reagents of choice for this transformation. They react with the hydroxyl group of the quinazolinone tautomer to form a highly reactive intermediate, which is then readily displaced by a chloride ion to yield the final product. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.
-
Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 6,8-difluoroquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition : Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq) or phosphorus oxychloride (POCl₃) as the solvent and chlorinating agent. Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Reaction : Heat the mixture to reflux (for SOCl₂, ~76°C; for POCl₃, ~105°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Allow the reaction mixture to cool to room temperature. Carefully remove the excess chlorinating agent under reduced pressure.
-
Quenching : Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any residual acid.
-
Purification : Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 4-Chloro-6,8-difluoroquinazoline.
Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary utility of this compound is its role as an electrophile in SNAr reactions. The quinazoline ring system, particularly with two nitrogen atoms and two electron-withdrawing fluorine atoms, strongly delocalizes electron density, making the C4 position highly electron-deficient and primed for attack by nucleophiles.
Caption: The SNAr pathway for functionalizing the C4 position.
Protocol: N-Arylation with a Substituted Aniline
This protocol describes a typical procedure for synthesizing 4-anilinoquinazoline derivatives, which are potent inhibitors of receptor tyrosine kinases (RTKs).[3]
-
Setup : To a solution of 4-Chloro-6,8-difluoroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or acetonitrile) in a sealed reaction vessel, add the desired substituted aniline (1.1 eq).
-
Base (Optional but Recommended) : While some reactions can proceed without a base, the addition of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (1.5 eq) is recommended to scavenge the HCl generated during the reaction, driving it to completion.
-
Reaction : Heat the mixture, either conventionally (e.g., 80°C for 4-12 hours) or using microwave irradiation for accelerated reaction times (e.g., 120°C for 15-30 minutes).[3] Monitor the reaction by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.
-
Purification : If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-anilinoquinazoline derivative.
Spectroscopic Characterization
Authenticating the structure and purity of 4-Chloro-6,8-difluoroquinazoline is critical. The following are expected spectroscopic signatures:
-
¹H NMR : The spectrum will be simple, showing distinct aromatic protons. The proton at the C2 position will typically appear as a sharp singlet at a downfield chemical shift (δ > 8.5 ppm). The protons at C5 and C7 will appear as doublets or more complex multiplets due to coupling with the adjacent fluorine atoms.
-
¹⁹F NMR : Two distinct signals are expected, one for the fluorine at C6 and one for the fluorine at C8, each showing coupling to the neighboring aromatic protons.
-
¹³C NMR : The spectrum will show 8 distinct carbon signals. The carbon atoms bonded to fluorine (C6, C8) and chlorine (C4) will exhibit characteristic chemical shifts and C-F coupling patterns.
-
Mass Spectrometry (MS) : In ESI-MS, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 201. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster (m/z 201 and 203), providing definitive evidence of a single chlorine atom.
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, proper handling is imperative to ensure laboratory safety.
-
Hazard Identification : This compound is typically classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] It is harmful if swallowed.[6]
-
Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood.[7] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Handling : Avoid generating dust.[7] Ensure adequate ventilation. Wash hands thoroughly after handling.[5]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion : Rinse mouth with water and seek medical attention.[10]
-
-
Storage : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be sensitive to moisture.[10]
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- El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1231. MDPI.
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An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-6,8-difluoroquinazoline
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 4-Chloro-6,8-difluoroquinazoline, a key heterocyclic intermediate in modern drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a field-proven, logical workflow designed for maximum scientific integrity. We will explore the synergistic application of mass spectrometry, multi-nuclear and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind each experimental choice is detailed, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals. The methodologies herein are grounded in authoritative principles of analytical chemistry and are designed to provide an unequivocal confirmation of molecular structure.
Introduction: The Strategic Importance of Halogenated Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms, particularly fluorine and chlorine, profoundly influences a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity. 4-Chloro-6,8-difluoroquinazoline serves as a pivotal building block where the 4-chloro position acts as a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[1] The difluoro substitution pattern on the benzene ring further modulates electronic properties. Given its role as a critical synthetic intermediate, absolute certainty of its structure is paramount to ensure the integrity of subsequent drug development efforts. This guide outlines the integrated analytical approach required to achieve this certainty.
The Analytical Workflow: A Multi-Pronged Strategy
The confirmation of a chemical structure is not a linear process but rather an integrated workflow where each analytical technique provides complementary information. The failure to obtain a conclusive result from one method necessitates reliance on and correlation with others. This workflow is designed to systematically build a complete and validated structural picture.
Caption: A logical workflow for the comprehensive structural elucidation of a novel chemical entity.
Mass Spectrometry: From Formula to Fragmentation
Mass spectrometry (MS) provides two critical pieces of information: the exact mass, which confirms the elemental composition, and the fragmentation pattern, which offers initial structural clues.
High-Resolution Mass Spectrometry (HRMS)
The first step post-synthesis is to confirm the molecular formula (C₈H₃ClFN₂). Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be analyzed.
Expected HRMS Data:
-
Molecular Formula: C₈H₃Cl³⁵F₂N₂
-
Calculated Monoisotopic Mass [M]: 199.9953
-
Calculated m/z for [M+H]⁺: 201.0031
Observing a mass-to-charge ratio that matches this calculated value to within 5 ppm tolerance provides high confidence in the elemental composition.
Tandem Mass Spectrometry (MS/MS)
By selecting the precursor ion ([M+H]⁺ at m/z 201.0) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting product ions provide evidence for the core structure. The fragmentation of quinazolines is complex but often involves characteristic losses.[2]
Table 1: Predicted MS/MS Fragmentation of 4-Chloro-6,8-difluoroquinazoline
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Rationale |
| 201.0031 | 165.0136 | HCl (35.9895) | Characteristic loss of hydrochloric acid from the protonated chloro-substituted pyrimidine ring.[3] |
| 201.0031 | 174.0001 | HCN (27.0030) | Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. |
| 165.0136 | 138.0101 | HCN (27.0030) | Subsequent loss of HCN from the difluoroquinazoline intermediate. |
This fragmentation pattern, while not definitive alone, serves as a crucial cross-validation for the structure proposed by NMR.
NMR Spectroscopy: The Definitive Connectivity Map
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[4] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The predicted chemical shifts (δ) are based on the fundamental principles of aromatic substituent effects. The electron-withdrawing nature of fluorine and the pyrimidine ring significantly influences the spectral data.
Table 2: Predicted NMR Assignments for 4-Chloro-6,8-difluoroquinazoline (Spectra predicted for CDCl₃ solvent)
| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), Mult. (J in Hz) | ¹⁹F δ (ppm), Mult. (J in Hz) |
| 2 | 9.05, s | 152.0, d (J_CH ≈ 190) | - |
| 4 | - | 159.5, s | - |
| 4a | - | 115.0, t (J_CF ≈ 5) | - |
| 5 | 7.65, dd (J_HH=9.0, J_HF=2.5) | 114.0, dd (J_CF=22, J_CH≈165) | - |
| 6 | - | 160.0, dd (J_CF=255, J_CF=10) | -108.0, d (J_FF ≈ 15) |
| 7 | 7.40, ddd (J_HH=9.0, J_HF=9.0, J_HF=5.0) | 118.0, dd (J_CF=25, J_CF=5, J_CH≈165) | - |
| 8 | - | 157.0, dd (J_CF=250, J_CF=10) | -115.0, d (J_FF ≈ 15) |
| 8a | - | 148.0, s | - |
Causality and Interpretation:
-
¹H NMR: The proton at C2 is expected to be the most downfield due to its position between two nitrogen atoms. The protons at C5 and C7 will show complex splitting patterns due to both H-H and H-F couplings.
-
¹³C NMR: Carbons directly bonded to fluorine (C6, C8) will appear as doublets with large one-bond C-F coupling constants (¹J_CF ≈ 250 Hz).[5] Other carbons will show smaller two- or three-bond couplings.
-
¹⁹F NMR: Two distinct signals are expected for the non-equivalent F6 and F8 atoms.[6] They will likely show coupling to each other (J_FF) and to the aromatic protons.
2D NMR for Unambiguous Assignment
While 1D spectra provide the pieces, 2D NMR connects them.
-
COSY (Correlation Spectroscopy): Would confirm the H5-H7 coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to its attached carbon (H2-C2, H5-C5, H7-C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. Long-range (2-3 bond) correlations from protons to carbons establish the connectivity between non-protonated carbons and the rest of the molecule.
Caption: Key predicted HMBC correlations to confirm the quinazoline core structure.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[7][8] It provides a three-dimensional map of electron density from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision, leaving no doubt as to the molecule's identity and conformation.
The primary challenge is often growing diffraction-quality single crystals. Should this be achieved, the resulting crystallographic data would provide the ultimate validation of the structural features inferred from MS and NMR.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Analysis: Infuse the sample at 5 µL/min. Acquire data in full scan mode over an m/z range of 100-500.
-
Calibration: Use an internal calibrant to ensure mass accuracy below 5 ppm.
-
MS/MS: Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 201.0) using a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D Experiments:
-
Acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided pulse programs.
-
Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe ²J_CH and ³J_CH correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Attempt slow evaporation of the compound from various solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixtures) at room temperature in a loosely capped vial.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Use a modern diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[8] Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the structural model against the experimental data until convergence.
Conclusion
The structural elucidation of 4-Chloro-6,8-difluoroquinazoline is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry validates the elemental composition, while detailed 1D and 2D NMR experiments map the intricate atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of structure. By following the integrated workflow and rigorous protocols outlined in this guide, researchers can confidently and definitively characterize this critical chemical intermediate, ensuring the integrity and success of their drug discovery programs.
References
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]
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Ouyang, G., et al. (2011). Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Chinese Journal of Organic Chemistry. Retrieved from [Link]
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El-Emam, A. A., et al. (2019). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules. Retrieved from [Link]
-
Urner, L. H., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]
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ResearchGate. (2021). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects | Request PDF. Retrieved from [Link]
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Jung, M. E., et al. (2022). Intramolecular N-H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship.org. Retrieved from [Link]
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Koenig, H. L., et al. (1993). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Supplementary Information for. Retrieved from [Link]
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Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
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Brown, R. F., & Smith, F. (1960). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry. Retrieved from [Link]
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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da Silva, A. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]
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The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-Chloro-6,8-difluoroquinazoline Derivatives in Oncology Research
Preamble: The Quinazoline Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a multitude of biological targets.[1] Historically, the journey of quinazoline chemistry has been extensive, leading to the development of numerous derivatives with a broad spectrum of biological activities.[2] In contemporary drug discovery, particularly in oncology, 4-aminoquinazoline derivatives have risen to prominence as potent kinase inhibitors.[3][4] Several successful anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon this pharmacophore, primarily targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
The synthetic versatility of the quinazoline core is pivotal to its success. The 4-chloroquinazoline intermediate is a key player in this narrative, offering a highly reactive site for nucleophilic aromatic substitution (SNAr).[1][2] This reactivity allows for the systematic introduction of a diverse array of functional groups at the 4-position, most commonly anilines, leading to the generation of extensive compound libraries for biological screening.[5][7][8]
This technical guide delves into the specific realm of 4-Chloro-6,8-difluoroquinazoline derivatives. The strategic placement of two fluorine atoms at the 6 and 8 positions of the quinazoline ring is a deliberate design choice aimed at modulating the physicochemical and pharmacokinetic properties of the resulting molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide will provide a comprehensive overview of the synthesis, anticipated biological activities, and structure-activity relationships of this promising class of compounds, grounded in the extensive research on analogous quinazoline derivatives.
I. Synthetic Pathways to 4-Anilino-6,8-difluoroquinazoline Derivatives
The primary route to synthesizing the biologically active 4-anilino-6,8-difluoroquinazoline derivatives involves the nucleophilic substitution of the chlorine atom on the 4-Chloro-6,8-difluoroquinazoline precursor with a variety of substituted anilines. This reaction is well-documented for a range of 4-chloroquinazoline analogs and is readily adaptable.[1][9]
General Experimental Protocol: Nucleophilic Aromatic Substitution
A typical synthetic procedure is as follows:
-
Reactant Preparation: In a suitable reaction vessel, the 4-Chloro-6,8-difluoroquinazoline is dissolved in an appropriate solvent, such as ethanol or isopropanol.[9][10]
-
Addition of Nucleophile: The desired substituted aniline (typically 1.0-1.2 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, often monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water or by adjusting the pH. The crude product is then collected by filtration, dried, and purified by recrystallization or column chromatography to yield the final 4-anilino-6,8-difluoroquinazoline derivative.[8][9]
The following diagram illustrates this general synthetic workflow:
Caption: Simplified EGFR signaling pathway inhibited by 4-anilinoquinazoline derivatives.
B. In Vitro Cytotoxicity
Numerous studies have demonstrated the potent cytotoxic effects of 4-anilinoquinazoline derivatives against a wide range of human cancer cell lines. [8][11][12]While specific data for 6,8-difluoro derivatives is not yet widely available, the activities of analogous compounds provide a strong indication of their potential.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 6,7-dialkoxy-4-anilinoquinazoline (Cpd 33) | A431 (Skin) | 3 | [7] |
| 2-phenylquinazolin-4-amine (Cpd 18) | MGC-803 (Gastric) | 0.85 | [11][12] |
| 4-anilino-6,7-dimethoxy quinazoline (RB1) | HCT116 (Colon) | Varies | [8] |
| Hypoxia-selective 4-anilinoquinazoline (10a, 10g) | A549 (Lung) | Potent inhibition | [5] |
| 6-nitro-4-substituted quinazoline (6c) | HCT-116 (Colon) & A549 (Lung) | Superior to gefitinib | [13] |
This table presents a selection of data from related quinazoline derivatives to illustrate the typical potency range.
C. Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, many 4-anilinoquinazoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. [11][14]For instance, certain novel quinazoline derivatives have been observed to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and up-regulating pro-apoptotic proteins like Bax. [11]Furthermore, they can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. [11][15]
III. Structure-Activity Relationships (SAR)
The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino moiety.
A. Substituents on the 4-Anilino Ring
The substitution pattern on the 4-anilino ring is a critical determinant of potency and selectivity. Generally:
-
Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine at the meta- and para-positions of the aniline ring often enhances cytotoxic activity. [12]* Small Alkoxy Groups: The presence of small alkoxy groups, like a methoxy group, can also contribute to potent activity. [10]* Electron-withdrawing Groups: Groups like trifluoromethyl have been shown to improve potency in some series. [10]
B. The Influence of 6,8-Difluoro Substitution
The presence of the 6,8-difluoro substitution on the quinazoline core is expected to confer several advantageous properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, increasing the compound's half-life in vivo.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein's active site, potentially increasing binding affinity and inhibitory potency.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the quinazoline nitrogen, which may influence the compound's ionization state and its interaction with the hinge region of the kinase domain.
IV. Future Directions and Conclusion
The 4-Chloro-6,8-difluoroquinazoline scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. While direct and extensive biological data for this specific series of derivatives is still emerging, the wealth of information on analogous 4-anilinoquinazolines provides a robust framework for rational drug design.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 4-anilino-6,8-difluoroquinazoline derivatives. Key areas of investigation will include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine selectivity and potential off-target effects.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models of cancer. [8][11]* Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates.
V. References
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC - NIH. [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PMC - PubMed Central. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines. Ministry of Health and Prevention - UAE. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
-
Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH. [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH. [Link]
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The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6,8-difluoroquinazoline
Abstract
This in-depth technical guide provides a comprehensive overview of 4-Chloro-6,8-difluoroquinazoline, a pivotal starting material in the synthesis of numerous clinically significant pharmaceutical compounds, particularly tyrosine kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development. It will detail the optimized synthesis, chemical reactivity, characterization, and safe handling of this critical building block. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of 4-Chloro-6,8-difluoroquinazoline
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] The strategic placement of halogen atoms on this bicyclic heterocycle significantly influences the physicochemical and biological properties of the resultant molecules. 4-Chloro-6,8-difluoroquinazoline has emerged as a particularly valuable intermediate due to a confluence of factors. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing pharmacophores.[2][3] The difluoro substitution at the 6- and 8-positions enhances the binding affinity and metabolic stability of the final drug products.
This guide will provide a detailed exploration of the synthesis and utility of 4-Chloro-6,8-difluoroquinazoline, empowering researchers to leverage this versatile starting material in their drug discovery and development endeavors.
Synthesis of 4-Chloro-6,8-difluoroquinazoline: A Two-Step Approach
The most common and efficient synthesis of 4-Chloro-6,8-difluoroquinazoline is a two-step process commencing from the commercially available 3,5-difluoroaniline. The first step involves the construction of the quinazoline ring system to yield 6,8-difluoroquinazolin-4-one, which is subsequently chlorinated to afford the target compound.
Step 1: Synthesis of 6,8-Difluoroquinazolin-4-one
The cyclization of 3,5-difluoroaniline to form the quinazolinone core can be achieved through various methods, with the use of formamide or a combination of formic acid and formamidine acetate being the most prevalent.
Protocol 1: Cyclization using Formamide
This method involves the direct reaction of 3,5-difluoroaniline with an excess of formamide, which serves as both a reactant and a solvent.
-
Reaction Scheme:
Caption: Synthesis of 6,8-Difluoroquinazolin-4-one from 3,5-Difluoroaniline.
-
Detailed Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 eq) and formamide (10-15 eq).
-
Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6,8-difluoroquinazolin-4-one as a solid.
-
Causality of Experimental Choices:
-
The large excess of formamide drives the reaction to completion and acts as a high-boiling solvent.
-
The high reaction temperature is necessary to overcome the activation energy for the cyclization reaction.
-
Precipitation in water allows for the straightforward isolation of the product from the water-soluble formamide.
Step 2: Chlorination of 6,8-Difluoroquinazolin-4-one
The conversion of the 4-hydroxy group of the quinazolinone to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4] The use of POCl₃, often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely accepted and effective method.[5][6]
Protocol 2: Chlorination using Phosphorus Oxychloride
-
Reaction Scheme:
Caption: Chlorination of 6,8-Difluoroquinazolin-4-one.
-
Detailed Step-by-Step Methodology:
-
In a fume hood, suspend 6,8-difluoroquinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the reaction mixture by pouring it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford 4-Chloro-6,8-difluoroquinazoline.
-
Causality of Experimental Choices:
-
Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic systems to chlorides.
-
Catalytic DMF facilitates the reaction by forming a Vilsmeier-Haack type reagent in situ, which is a more reactive chlorinating species.[5]
-
The reaction is performed under reflux to ensure a sufficient reaction rate.
-
Quenching on ice and neutralization are critical for the safe decomposition of excess POCl₃ and for the precipitation of the product.
Table 1: Summary of Synthesis Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1 | 3,5-Difluoroaniline | Formamide | Formamide | 160-180 | 4-6 |
| 2 | 6,8-Difluoroquinazolin-4-one | POCl₃, cat. DMF | POCl₃ | 105-110 | 2-4 |
Chemical Reactivity and Applications in Drug Synthesis
The primary utility of 4-Chloro-6,8-difluoroquinazoline lies in the reactivity of its 4-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This reactivity is the cornerstone of its application in the synthesis of a multitude of targeted therapies, most notably inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluoro substituents, activates the C4 position towards nucleophilic attack. The reaction typically proceeds via a Meisenheimer intermediate.
-
General Reaction Scheme:
Caption: General SNAr reaction of 4-Chloro-6,8-difluoroquinazoline.
Application in the Synthesis of Kinase Inhibitors
4-Chloro-6,8-difluoroquinazoline and its analogues are crucial intermediates in the synthesis of several FDA-approved drugs.
-
Gefitinib (Iressa®): While the commercial synthesis of Gefitinib often starts from a dimethoxyquinazoline, the core synthetic strategy relies on the SNAr reaction between a 4-chloroquinazoline derivative and 3-chloro-4-fluoroaniline.[8][9][10]
-
Lapatinib (Tykerb®): The synthesis of Lapatinib involves the SNAr reaction of a 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline.[11][12][13][14][15] The principles of this key coupling step are directly applicable to reactions involving 4-Chloro-6,8-difluoroquinazoline.
Characterization and Analytical Data
Proper characterization of 4-Chloro-6,8-difluoroquinazoline is essential to ensure its purity and identity before its use in subsequent reactions. The following are the expected analytical data based on its structure and data from similar compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms, providing valuable structural information.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and aromatic C=C and C=N bonds.
Safety and Handling
As with all halogenated heterocyclic compounds, 4-Chloro-6,8-difluoroquinazoline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) may not be widely available, the hazards can be inferred from related compounds such as 4-chloroquinolines.[1][16][17][18][19]
-
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage/irritation.
-
May cause respiratory irritation.
-
-
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Conclusion
4-Chloro-6,8-difluoroquinazoline is a high-value starting material with significant applications in the synthesis of modern pharmaceuticals. Its efficient two-step synthesis and the predictable reactivity of its 4-chloro group make it an indispensable tool for medicinal chemists. This guide has provided a detailed, technically grounded overview of its synthesis, reactivity, and handling, with the aim of facilitating its effective use in research and development.
References
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Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
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de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2195-2204. Available at: [Link]
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Shen, M., et al. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Chinese Journal of Organic Chemistry, 35(8), 1765-1772. Available at: [Link]
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Reddy, G. C., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride—Anticancer Agents. Synthetic Communications, 37(19), 3409-3415. Available at: [Link]
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A Technical Guide to 4-Chloro-6,8-difluoroquinazoline: Properties, Reactivity, and Synthetic Applications
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a framework that has consistently yielded potent and selective ligands for a diverse array of biological targets.[1][2] Its derivatives are at the core of numerous approved therapeutics, particularly in oncology.[3] Within this class, 4-chloroquinazoline variants serve as exceptionally versatile intermediates. The chlorine atom at the 4-position acts as a highly effective leaving group, enabling a wide range of synthetic modifications through nucleophilic aromatic substitution (SNAr).[1][4]
This guide focuses on 4-Chloro-6,8-difluoroquinazoline , a specialized building block designed for the synthesis of novel bioactive compounds. The strategic placement of two fluorine atoms on the benzene ring is intended to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.[5] This document provides a comprehensive overview of its known and predicted properties, core reactivity, and its strategic application in the drug discovery workflow.
Physicochemical Properties
While extensive experimental data for 4-Chloro-6,8-difluoroquinazoline is not widely published, its core properties can be reliably predicted based on its structure and data from closely related analogs. These properties are crucial for designing synthetic reactions, purification strategies, and for understanding its potential as a drug scaffold.
| Property | Value / Description | Source / Method |
| IUPAC Name | 4-chloro-6,8-difluoroquinazoline | --- |
| Molecular Formula | C₈H₃ClF₂N₂ | Calculated |
| Molecular Weight | 200.58 g/mol | Calculated |
| Canonical SMILES | C1=C(C2=C(C=C1F)N=CN=C2Cl)F | --- |
| Appearance | Expected to be an off-white to light-colored solid. | Analogy to related compounds[6] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General property of similar intermediates |
| Stability | Stable under normal, anhydrous conditions. Sensitive to moisture and strong nucleophiles.[7] | Analogy to other 4-chloroquinazolines[8] |
The Influence of Fluorine Substitution: The introduction of fluorine atoms at the 6- and 8-positions has profound effects. These strongly electron-withdrawing groups enhance the electrophilicity of the quinazoline ring, making the C4 position even more susceptible to nucleophilic attack.[5] From a drug design perspective, fluorine can improve metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.
Core Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 4-Chloro-6,8-difluoroquinazoline in synthetic chemistry stems from the reactivity of the C4-Cl bond. This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of functional groups.
The general mechanism involves the attack of a nucleophile (e.g., an amine) at the C4 position, proceeding through a charged, stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the system, yielding the 4-substituted product. This reaction is the cornerstone of building libraries of potential drug candidates from this scaffold.[1][2]
Caption: General mechanism for SNAr on the quinazoline core.
This reactivity is extensively exploited in drug discovery to couple various amines, particularly anilines, to the 4-position. This approach has famously led to the development of a class of potent tyrosine kinase inhibitors, including gefitinib and erlotinib, which are based on the 4-anilinoquinazoline scaffold.[1][3] The reaction is often carried out in polar solvents to stabilize the charged intermediate and may be facilitated by heat or microwave irradiation, especially for less reactive nucleophiles.[1]
Synthetic and Analytical Protocols
4.1 Proposed Synthetic Route
A standard and industrially scalable route to 4-chloroquinazolines involves the chlorination of the corresponding 6,8-difluoroquinazolin-4(3H)-one. This precursor can be synthesized via the cyclization of an appropriately substituted anthranilic acid derivative. The chlorination step is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[8]
Caption: Proposed two-step synthesis of the title compound.
4.2 Exemplar Experimental Protocol: Chlorination
This protocol is a representative method adapted from procedures for similar substrates and should be optimized for this specific compound.[8]
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6,8-difluoroquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe. Add a catalytic amount of dimethylformamide (DMF, ~0.1 eq).
-
Rationale: POCl₃ serves as both the chlorinating agent and the solvent. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion. Monitoring ensures the starting material is fully consumed.
-
-
Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Rationale: This step quenches the excess reactive POCl₃, converting it to phosphoric acid. This must be done slowly and with cooling as the reaction is highly exothermic.
-
-
Neutralization & Extraction: Adjust the pH of the aqueous solution to ~8 using a saturated sodium bicarbonate or ammonium hydroxide solution. The product will typically precipitate as a solid. Alternatively, extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Rationale: Neutralization removes acidic byproducts. The choice of precipitation or extraction depends on the physical properties of the product.
-
-
Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
4.3 Characterization Workflow
A self-validating characterization process is essential to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure. The disappearance of the N-H proton from the quinazolinone precursor and the appearance of the expected aromatic signals in the correct ratios are key indicators. ¹⁹F NMR is critical to verify the chemical environment of the two fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₈H₃ClF₂N₂).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in subsequent synthetic steps.
Strategic Application in Drug Discovery
4-Chloro-6,8-difluoroquinazoline is not an end-product but a high-value starting material for generating chemical libraries. Its utility lies in its ability to be rapidly and efficiently diversified.
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4-Chloro-6,8-difluoroquinazoline IUPAC name
An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinazoline: A Core Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 4-Chloro-6,8-difluoroquinazoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of quinazoline chemistry to present its core characteristics, logical synthesis pathways, and pivotal role as a versatile intermediate.[1] We will delve into its structural attributes, physicochemical properties, predictable reactivity, and potential applications, with a particular focus on its utility in constructing targeted therapeutics like kinase inhibitors. This document serves as a foundational resource, grounded in authoritative chemical principles, for researchers looking to leverage this scaffold in drug discovery programs.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline framework, a benzo-fused pyrimidine system, is recognized as a "privileged scaffold" in medicinal chemistry.[2] This designation stems from its recurring presence in a multitude of biologically active molecules and its capacity to interact with a wide range of biological targets. The journey of quinazoline chemistry began in the late 19th and early 20th centuries, and since then, the field has expanded exponentially, leading to several FDA-approved drugs.[1]
Halogenated quinazolines, such as 4-Chloro-6,8-difluoroquinazoline, are particularly valuable as synthetic intermediates.[1] The strategic placement of a chlorine atom at the 4-position furnishes a highly reactive site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functional groups.[1][3] Furthermore, the incorporation of fluorine atoms, as seen at the 6- and 8-positions of the title compound, can profoundly influence the physicochemical properties of resulting molecules, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
Nomenclature and Structural Identification
To ensure unambiguous identification, the compound is defined by the following standard identifiers.
| Identifier | Value |
| IUPAC Name | 4-Chloro-6,8-difluoroquinazoline |
| CAS Number | 1388603-94-8 |
| Molecular Formula | C₈H₃ClF₂N₂ |
| Molecular Weight | 200.57 g/mol |
| Canonical SMILES | C1=C(C=C2C(=C1F)N=CN=C2Cl)F |
| InChI Key | (Not publicly available) |
| 2D Structure |
Physicochemical and Safety Properties
Experimental data for 4-Chloro-6,8-difluoroquinazoline is not widely published. The properties below are a combination of computed values and data extrapolated from closely related analogs.
Physicochemical Properties
| Property | Value / Description | Notes |
| Appearance | Expected to be an off-white to light-colored solid. | Based on analogs like 4-chloro-6,7-dimethoxyquinazoline.[4] |
| Melting Point | Not available. | --- |
| Boiling Point | Not available. | --- |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. | General property of similar heterocyclic compounds. |
Safety and Handling
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical and widely practiced method for synthesizing 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor. This transformation is typically achieved using potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Caption: Proposed two-step synthesis of 4-Chloro-6,8-difluoroquinazoline.
Causality Behind Experimental Choices:
-
Step 1 (Cyclization): The synthesis begins with a commercially available difluoro-substituted anthranilic acid. Reacting it with formamidine acetate provides the formyl group and the second nitrogen required to construct the pyrimidine ring of the quinazolinone core. Ethanol is a common and effective solvent for this type of condensation reaction.
-
Step 2 (Chlorination): The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a critical step. The oxygen of the amide is a poor leaving group. Reagents like POCl₃ or SOCl₂ activate the carbonyl oxygen, converting it into a good leaving group, which is then displaced by a chloride ion. A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active chlorinating species and accelerates the reaction.[4]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The paramount chemical utility of 4-Chloro-6,8-difluoroquinazoline lies in the high reactivity of the C4-chloro substituent towards nucleophilic attack.
Mechanistic Insight: The quinazoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron-withdrawing nature strongly activates the C4 position (para to N3 and ortho to N1), making it highly susceptible to attack by nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.
Caption: General scheme for SₙAr at the C4 position.
This reactivity is extensively exploited in drug discovery to append various amine-containing side chains (anilines, alkylamines, etc.), which can be tailored to interact with specific pockets of a biological target.[2]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 4-chloroquinazoline scaffold is a well-validated starting point for the synthesis of potent protein kinase inhibitors. Many FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on a 4-anilinoquinazoline core.[2][3] These drugs function by targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.
Mechanism of Kinase Inhibition:
-
Hinge Binding: The quinazoline N1 atom typically forms a crucial hydrogen bond with a backbone amide in the "hinge region" of the kinase active site, anchoring the inhibitor.[3]
-
Side Chain Interaction: The substituent installed at the C4 position (via SNAr) projects into the ATP-binding pocket, where it can be modified to achieve potency and selectivity for the target kinase.
While no specific drug has been publicly disclosed as originating from 4-Chloro-6,8-difluoroquinazoline, its structure makes it an exemplary candidate for developing novel kinase inhibitors. The 6,8-difluoro substitution pattern can be used to modulate the electronics and lipophilicity of the final molecule, potentially leading to improved pharmacokinetic properties or novel interactions within the target's active site.
Caption: Drug discovery workflow utilizing the title compound.
Detailed Experimental Protocols
The following are detailed, self-validating protocols for the proposed synthesis of 4-Chloro-6,8-difluoroquinazoline. Note: These are representative procedures based on established chemical literature for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[4][8]
Protocol 1: Synthesis of 6,8-Difluoroquinazolin-4(3H)-one
| Parameter | Details |
| Materials | 2-Amino-3,5-difluorobenzoic acid, Formamidine acetate, Absolute ethanol |
| Equipment | Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus |
| Procedure | 1. To a 250 mL round-bottom flask, add 2-amino-3,5-difluorobenzoic acid (1 equiv.) and formamidine acetate (2 equiv.). 2. Add absolute ethanol to the flask (approx. 5-10 mL per gram of benzoic acid). 3. Equip the flask with a reflux condenser and stir the mixture. 4. Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. 5. Monitor reaction completion by TLC (e.g., 10% Methanol in DCM). 6. Cool the reaction mixture to room temperature. 7. Filter the resulting precipitate using a Büchner funnel. 8. Wash the solid with a small amount of cold ethanol. 9. Dry the product under vacuum to yield 6,8-Difluoroquinazolin-4(3H)-one. |
| Validation | The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. |
Protocol 2: Synthesis of 4-Chloro-6,8-difluoroquinazoline
| Parameter | Details |
| Materials | 6,8-Difluoroquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Equipment | Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, rotary evaporator |
| Procedure | 1. (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.) 2. To a dry round-bottom flask, add 6,8-Difluoroquinazolin-4(3H)-one (1 equiv.). 3. Carefully add phosphorus oxychloride (10-15 equiv.) to the flask. 4. Add a catalytic amount of DMF (e.g., 2-3 drops) to the suspension. 5. Heat the mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. 6. Cool the reaction to room temperature. 7. Carefully remove excess POCl₃ under reduced pressure. 8. Co-evaporate with toluene (2x) to remove residual POCl₃. 9. The crude residue can be purified by carefully quenching into ice-water, basifying with NaHCO₃, and extracting with an organic solvent like ethyl acetate, followed by column chromatography. |
| Validation | Successful chlorination can be confirmed by the disappearance of the N-H proton and a downfield shift of aromatic protons in the ¹H NMR spectrum, and by mass spectrometry showing the correct molecular ion with the characteristic chlorine isotope pattern. |
Conclusion and Future Outlook
4-Chloro-6,8-difluoroquinazoline stands as a high-potential, yet underexplored, building block for medicinal chemistry. Its predictable and highly useful reactivity at the C4 position, combined with the modulating effects of its difluoro substitution, makes it an attractive starting point for the synthesis of novel, biologically active compounds. While specific data remains scarce, the foundational principles of quinazoline chemistry provide a robust framework for its synthesis and application. Future research leveraging this scaffold, particularly in the synthesis of targeted kinase inhibitors, holds significant promise for the development of next-generation therapeutics.
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The Quinazoline Nucleus: A Historical and Synthetic Odyssey from 19th-Century Curiosity to 21st-Century Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold, a deceptively simple fusion of benzene and pyrimidine rings, has traversed a remarkable journey from an obscure heterocyclic compound in the 19th century to a "privileged scaffold" in modern medicinal chemistry. Its derivatives form the cornerstone of numerous therapeutic agents, most notably in the realm of targeted cancer therapy. This technical guide provides a comprehensive exploration of the discovery and history of quinazoline compounds. It delves into the foundational synthetic methodologies that enabled their exploration, chronicles the serendipitous and rational discoveries that unveiled their pharmacological potential, and details their evolution into highly specific molecularly targeted drugs. By examining the causality behind key experimental and developmental choices, this guide offers field-proven insights for professionals engaged in drug discovery and development.
The Dawn of a Scaffold: The 19th-Century Discovery
The story of quinazoline begins not with the parent molecule itself, but with one of its derivatives. In 1869, the German chemist Peter Griess, known for his work on diazo compounds, synthesized the first compound containing the quinazoline ring system. By reacting cyanogen with anthranilic acid, he obtained 2-cyano-3,4-dihydro-4-oxoquinazoline[1]. This initial discovery, however, did not immediately reveal the versatile nature of the core scaffold.
It was not until 1895 that August Bischler and Lang reported the first synthesis of the parent quinazoline molecule. Their method involved the decarboxylation of quinazoline-2-carboxylic acid[2]. A few years later, in 1903, Siegmund Gabriel devised what was considered a more satisfactory synthesis starting from o-nitrobenzylamine[2]. The name "quinazoline," a nod to its nature as an aza-derivative of quinoline, was proposed by W. Widdege, cementing its identity in the lexicon of heterocyclic chemistry[3]. Structurally, quinazoline (C₈H₆N₂) is an aromatic heterocycle where a benzene ring is fused to a pyrimidine ring, also known as 1,3-diazanaphthalene[2].
Foundational Synthesis Methodologies
The utility of any chemical scaffold is directly proportional to the ease and versatility of its synthesis. For quinazolines, several classical named reactions became pillars for its chemical exploration, allowing for the generation of a vast library of derivatives. The most influential of these is the Niementowski Quinazolinone Synthesis.
The Niementowski Quinazolinone Synthesis (1895): This is the most common and direct method for creating the 4(3H)-quinazolinone core. The reaction involves the thermal condensation of an anthranilic acid with an amide[4][5]. The versatility of this reaction is its primary strength; by choosing appropriately substituted anthranilic acids and amides, chemists can systematically modify the scaffold to probe structure-activity relationships (SAR). The reaction typically requires high temperatures (130-150°C) and proceeds by forming an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water[4]. The simplest iteration, the reaction of anthranilic acid with formamide, yields the parent 4(3H)-quinazolinone[4][6].
The Mid-20th Century: From Obscurity to Notoriety
For the first half of the 20th century, the quinazoline nucleus remained largely a subject of academic interest. This changed dramatically in the 1950s with a discovery that would thrust the scaffold into the public consciousness, for reasons both medical and notorious.
In 1951, while searching for new antimalarial agents in India, chemists Indra Kishore Kacker and Syed Husain Zaheer synthesized a 2,3-disubstituted quinazolinone derivative: methaqualone [7]. Its sedative-hypnotic properties were first recognized in 1955[7][8]. Marketed in the 1960s and 70s under brand names like Quaalude and Mandrax, it was initially promoted as a safe alternative to barbiturates for treating insomnia and anxiety[7][9]. By 1972, it was the sixth best-selling sedative in the United States[7]. However, its potent euphoric effects led to widespread recreational abuse and addiction[8][9][10]. The high potential for abuse led to its classification as a Schedule I drug in the US in 1982, effectively ending its medicinal use in many parts of the world[9]. The story of methaqualone, while cautionary, was a crucial turning point, demonstrating unequivocally that the quinazoline scaffold could potently interact with the central nervous system.
The Rise of a Privileged Scaffold: Quinazolines in Modern Drug Discovery
The latter half of the 20th century saw the redemption of the quinazoline nucleus, as researchers began to rationally design derivatives for specific biological targets, moving far beyond the sedative effects of methaqualone.
Prazosin: A Targeted Approach to Hypertension
In the 1970s, scientists at Pfizer were searching for a new type of vasodilator to treat hypertension. The goal was to develop a drug that could lower blood pressure without causing the reflex tachycardia (an increased heart rate) that plagued earlier antihypertensive agents[11]. This research effort led to the development of Prazosin (Minipress), introduced in the US in 1976[12][13].
Prazosin's success lies in its specific mechanism of action. It is a highly selective antagonist of the α1-adrenergic receptor[11][12]. These receptors are located on the smooth muscle of blood vessels; when stimulated by norepinephrine, they cause vasoconstriction. By selectively blocking only the α1 receptors, prazosin causes blood vessels to relax and widen (vasodilation), thereby lowering blood pressure[14][15]. Crucially, it has minimal effect on presynaptic α2 receptors, which are part of a negative feedback loop that controls norepinephrine release. This selectivity prevents the reflex tachycardia seen with non-selective alpha-blockers, marking a significant therapeutic advance[11][16].
The EGFR Revolution: Targeted Cancer Therapy
The most profound impact of the quinazoline scaffold on medicine began in the late 20th century with the rise of molecularly targeted cancer therapy. The Epidermal Growth Factor Receptor (EGFR) was identified as a key driver in the growth and proliferation of many solid tumors[17]. EGFR is a receptor tyrosine kinase (RTK); upon activation, its intracellular kinase domain uses adenosine triphosphate (ATP) to phosphorylate itself and downstream proteins, initiating signaling cascades (like the RAS-MAPK and PI3K-Akt pathways) that promote cell growth and survival[18][19]. In many cancers, EGFR is overexpressed or contains activating mutations, leading to uncontrolled signaling[18].
Scientists at AstraZeneca designed and synthesized a series of anilinoquinazolines as potent and selective inhibitors of the EGFR tyrosine kinase. The quinazoline core served as a scaffold to mimic the adenine ring of ATP, allowing it to bind competitively to the ATP-binding site within the EGFR kinase domain[2][19][20]. This effort culminated in the development of Gefitinib (Iressa).
Gefitinib was the first selective EGFR tyrosine kinase inhibitor to be approved, launching first in Japan in 2002 for the treatment of non-small cell lung cancer (NSCLC)[21][22]. By blocking the ATP-binding site, gefitinib prevents EGFR autophosphorylation and shuts down the downstream pro-survival signaling, leading to inhibition of tumor cell proliferation and induction of apoptosis[17][18].
Following the success of gefitinib, a second-generation EGFR inhibitor, Erlotinib (Tarceva), was developed by OSI Pharmaceuticals, Genentech, and Roche[23]. It functions by the same mechanism and received FDA approval in 2004 for NSCLC and later for pancreatic cancer[24][25][26]. The development of these quinazoline-based EGFR inhibitors represented a paradigm shift in oncology, moving from cytotoxic chemotherapy to highly specific, pathway-targeted treatment.
| Key Quinazoline Drug | Year of First Approval | Company/Originator | Therapeutic Class | Core Mechanism of Action |
| Methaqualone | ~1962 (Patented) | Wallace and Tiernan | Sedative-Hypnotic | Positive allosteric modulator of GABA-A receptors |
| Prazosin | 1976 | Pfizer | Antihypertensive | Selective α1-adrenergic receptor antagonist |
| Gefitinib | 2002 | AstraZeneca | Anticancer (NSCLC) | Selective EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | 2004 | OSI/Genentech/Roche | Anticancer (NSCLC, Pancreatic) | Selective EGFR Tyrosine Kinase Inhibitor |
Key Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol describes the classic, straightforward synthesis of the parent 4(3H)-quinazolinone scaffold using conventional heating. This procedure's reliability and simplicity are why the Niementowski reaction remains a cornerstone of quinazoline chemistry.
Objective: To synthesize 4(3H)-quinazolinone from anthranilic acid and formamide.
Materials and Reagents:
-
Anthranilic acid
-
Formamide (reagent grade)
-
Deionized water
-
Activated carbon
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Melting point apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place anthranilic acid (e.g., 13.7 g, 0.1 mol).
-
Reagent Addition: Add an excess of formamide (e.g., 16 mL, ~0.4 mol). The formamide acts as both a reactant and a solvent[27].
-
Heating: Heat the reaction mixture in a heating mantle or oil bath to a temperature of 130-135°C. Maintain this temperature with stirring for 2 hours. Note: Higher temperatures (150-160°C) for longer durations (8 hours) have also been used, but the 2-hour protocol is reported to produce a high yield of 96%[6][27].
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Allow the mixture to stand for several hours (e.g., 6-8 hours) at room temperature to ensure complete precipitation of the product[27].
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water.
-
Purification: Recrystallize the crude product from hot water, using a small amount of activated carbon to decolorize if necessary.
-
Drying and Characterization: Dry the purified crystals thoroughly. Confirm the identity and purity of the 4(3H)-quinazolinone product by measuring its melting point (literature: 214-216°C) and using spectroscopic methods (IR, NMR)[6].
Conclusion and Future Perspectives
The journey of the quinazoline nucleus from Griess's first synthesis to its current status as a pillar of targeted therapy is a testament to the power of heterocyclic chemistry in addressing human disease. The scaffold's rigid, planar structure and its capacity for diverse functionalization at multiple positions have made it an exceptionally versatile template for drug design[28][29].
The story, however, is far from over. While EGFR inhibitors are the most famous examples, researchers are actively developing quinazoline derivatives against a host of other novel targets:
-
Tubulin Polymerization Inhibitors: Several quinazoline derivatives have been shown to inhibit the polymerization of tubulin, the protein that forms microtubules essential for cell division. By binding to the colchicine site, these compounds disrupt the cytoskeleton, induce cell cycle arrest at the G2/M phase, and trigger apoptosis, representing a different mechanistic approach to cancer treatment[7][11][18].
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality. Novel quinazolinone derivatives are being designed and evaluated as potent PARP inhibitors, offering a promising therapeutic strategy for specific cancer subtypes[14][17][19].
-
Multi-Kinase Inhibitors: Beyond EGFR, quinazoline scaffolds are being used to design inhibitors that target multiple kinases simultaneously, such as VEGFR, FGFR, and PDGFR. This approach aims to overcome the resistance mechanisms that can develop against single-target agents[3][10].
The continued exploration of quinazoline chemistry, aided by modern synthetic techniques and a deeper understanding of molecular biology, ensures that this remarkable scaffold will continue to yield novel and impactful therapeutic agents for years to come[21][29].
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Younis, H. A., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Semantic Scholar. [Link]
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Yao, H., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. PubMed. [Link]
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Various Authors. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Semantic Scholar. [Link]
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Lv, K., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. [Link]
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Various Authors. (2024). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate. [Link]
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Various Authors. (2024). Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. ResearchGate. [Link]
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Al-Suwaydani, S., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link]
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Various Authors. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
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Eldehna, W. M., et al. (2016). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. [Link]
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Rodrigues, T., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]
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Ghorab, M. M., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Science. [Link]
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Al-Ostath, R. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health. [Link]
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Al-Suwaydani, S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
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Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]
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Asati, V., & Sharma, S. (2016). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. [Link]
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Methodological & Application
synthesis of 4-amino-6,8-difluoroquinazolines from 4-chloro-6,8-difluoroquinazoline
<
For: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3][4] Among its many derivatives, 4-aminoquinazolines have garnered significant attention, forming the structural basis for numerous approved drugs and clinical candidates. These compounds have shown remarkable efficacy as kinase inhibitors in oncology, with prominent examples including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2][5][6] The introduction of fluorine atoms into the quinazoline ring system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-amino-6,8-difluoroquinazolines, a class of compounds with significant potential in modern drug discovery.
The primary synthetic route to 4-amino-6,8-difluoroquinazolines involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloro-6,8-difluoroquinazoline precursor with a suitable amine. This seemingly straightforward transformation is governed by several key principles of organic chemistry that dictate its efficiency and outcome. A thorough understanding of these principles is paramount for the successful synthesis and optimization of this important class of molecules.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The conversion of 4-chloro-6,8-difluoroquinazoline to its 4-amino counterpart is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, thereby making it susceptible to attack by a nucleophile.[7][8] In the case of the quinazoline ring system, the presence of the two nitrogen atoms within the heterocyclic core already serves to lower the electron density of the aromatic system.
The key steps of the SNAr mechanism in this context are:
-
Nucleophilic Attack: An amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the 4-position of the quinazoline ring. This carbon is bonded to the chlorine atom, which will serve as the leaving group. This initial attack is typically the rate-determining step of the reaction.[7][9]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile to the aromatic ring temporarily disrupts the aromaticity, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[7][8][10] The negative charge is delocalized across the quinazoline ring system and is stabilized by the electron-withdrawing nitrogen atoms.
-
Departure of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion (the leaving group). This step is generally fast.
The presence of the two fluorine atoms at the 6- and 8-positions of the quinazoline ring plays a crucial role in facilitating this reaction. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect further depletes the electron density of the aromatic ring, making the 4-position even more electrophilic and thus more susceptible to nucleophilic attack.[7][9] This electronic effect significantly enhances the rate of the SNAr reaction compared to non-fluorinated analogues.
Reaction Scheme and Workflow
The overall synthetic transformation can be visualized as follows:
Caption: General workflow for the synthesis of 4-amino-6,8-difluoroquinazolines.
Experimental Protocols
Synthesis of the Starting Material: 4-Chloro-6,8-difluoroquinazoline
The synthesis of the 4-chloro-6,8-difluoroquinazoline starting material is a critical first step. A common and effective method involves the chlorination of the corresponding 4-hydroxy-6,8-difluoroquinazoline.
Protocol 1: Chlorination of 4-Hydroxy-6,8-difluoroquinazoline
Materials:
-
4-Hydroxy-6,8-difluoroquinazoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6,8-difluoroquinazoline in an excess of phosphorus oxychloride (POCl₃).
-
Carefully add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.[11]
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of POCl₃. Repeat this step if necessary.
-
Carefully quench the reaction residue by slowly adding it to a vigorously stirred mixture of crushed ice and dichloromethane (DCM).
-
Separate the organic layer. Extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-chloro-6,8-difluoroquinazoline.
-
The product can be further purified by recrystallization or column chromatography if necessary.
General Protocol for the Amination of 4-Chloro-6,8-difluoroquinazoline
The following is a general procedure for the nucleophilic aromatic substitution reaction to introduce the amino group at the 4-position. The specific reaction conditions may need to be optimized depending on the reactivity of the amine.
Protocol 2: Synthesis of 4-Amino-6,8-difluoroquinazolines
Materials:
-
4-Chloro-6,8-difluoroquinazoline
-
Desired primary or secondary amine
-
Solvent (e.g., isopropanol, ethanol, acetonitrile, or THF)
-
Base (optional, e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-6,8-difluoroquinazoline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the desired amine to the solution. Typically, a slight excess of the amine (1.1 to 1.5 equivalents) is used.
-
For less reactive amines or when using the hydrochloride salt of an amine, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be added to neutralize the HCl generated during the reaction.[12][13]
-
Heat the reaction mixture to reflux or at an elevated temperature and monitor the reaction progress by TLC or HPLC. Microwave irradiation can also be employed to accelerate the reaction, particularly for less reactive anilines.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization
The identity and purity of the synthesized 4-amino-6,8-difluoroquinazolines should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results for the synthesis of a representative 4-amino-6,8-difluoroquinazoline derivative.
| Compound | Starting Material | Amine | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 4-Chloro-6,8-difluoroquinazoline | Aniline | Isopropanol | 4 | 85 | >98 |
| 2 | 4-Chloro-6,8-difluoroquinazoline | Morpholine | Ethanol | 2 | 92 | >99 |
| 3 | 4-Chloro-6,8-difluoroquinazoline | 3-Methoxyaniline | Acetonitrile | 6 | 88 | >98 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low reactivity of the amine. | - Increase reaction time and/or temperature.- Consider using a more polar solvent.- Microwave-assisted synthesis can be beneficial.[14] |
| Low Yield | - Side reactions.- Loss of product during workup or purification. | - Optimize reaction conditions (temperature, solvent, base).- Ensure efficient extraction and careful purification. |
| Formation of Impurities | - Reaction with solvent or impurities in reagents.- Decomposition of starting material or product. | - Use high-purity reagents and solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Conclusion
The synthesis of 4-amino-6,8-difluoroquinazolines via nucleophilic aromatic substitution is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. A solid understanding of the underlying SNAr mechanism, careful execution of the experimental protocols, and thorough characterization of the products are essential for success in this area of research. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics.
References
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Franco, F. M., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(10), e-20240100. [Link]
-
ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]
-
Santos, W. G., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(48), 30215-30226. [Link]
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to... [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3031. [Link]
-
Chapman, R. F., et al. (1977). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1977, 401-405. [Link]
-
Kumar, A., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 156-179. [Link]
-
V. Alagarsamy. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628-667. [Link]
-
Franco, F. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]
-
ResearchGate. (2021). Amination of halopyrimidines and 4-chloroquinazoline. [a]. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Nielsen, M. S., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(44), 15881-15888. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Franco, F. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]
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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6,8-difluoroquinazoline
Introduction: The Strategic Importance of the 4-Chloro-6,8-difluoroquinazoline Scaffold
The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The specific derivative, 4-Chloro-6,8-difluoroquinazoline, represents a highly valuable and versatile building block for drug discovery professionals. Its utility stems from a combination of structural features:
-
A Reactive C4 Position: The chlorine atom at the 4-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups and molecular fragments.[3][4]
-
Electronic Activation: The quinazoline ring system, being a π-deficient heterocycle, is inherently activated towards nucleophilic attack.[5] This effect is significantly amplified by the two strongly electron-withdrawing fluorine atoms at the 6 and 8 positions.[3]
-
Modulation of Physicochemical Properties: The fluorine atoms not only activate the ring but also serve to modulate key drug-like properties such as metabolic stability, lipophilicity (logP), and binding affinity of the final compounds.[3]
This guide provides a detailed exploration of the SNAr reactions of 4-Chloro-6,8-difluoroquinazoline, offering mechanistic insights and field-tested protocols for its derivatization with common nucleophiles.
The SNAr Mechanism: An Addition-Elimination Pathway
Nucleophilic aromatic substitution is the cornerstone reaction for functionalizing this scaffold. Unlike SN1 or SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[6] The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is essential to stabilize the negatively charged intermediate.[7]
Causality of Reactivity
-
Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient carbon atom at the C4 position, which bears the chloro leaving group. This initial attack is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the quinazoline ring.[7][8]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][9] The stability of this complex is the key to a successful SNAr reaction. In the case of 4-Chloro-6,8-difluoroquinazoline, the negative charge is delocalized not only onto the electronegative nitrogen atoms of the quinazoline ring but also powerfully stabilized by the inductive effects of the fluorine atoms at the C6 and C8 positions.[8]
-
Elimination and Re-aromatization: The aromaticity is restored in a rapid subsequent step through the expulsion of the chloride leaving group, yielding the final substituted product.
The overall reactivity for halogens in SNAr reactions follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine, rather than the cleavage of the carbon-halogen bond.[7][8]
Visualizing the Mechanism
The following diagram illustrates the stepwise SNAr mechanism.
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide robust, generalized procedures for the derivatization of 4-Chloro-6,8-difluoroquinazoline. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Experimental Workflow
A typical experimental procedure follows a logical sequence from setup to analysis.
Caption: Standard workflow for SNAr reactions.
Protocol 1: N-Arylation/N-Alkylation with Amine Nucleophiles
This is the most common application, used to synthesize precursors for kinase inhibitors and other bioactive molecules.[1][10]
-
Materials:
-
4-Chloro-6,8-difluoroquinazoline (1.0 eq)
-
Amine nucleophile (primary or secondary, 1.1 - 1.5 eq)
-
Solvent: Isopropanol (IPA), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)
-
Base (optional, but recommended): Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
-
Procedure:
-
To a round-bottom flask, add 4-Chloro-6,8-difluoroquinazoline and the chosen solvent (approx. 0.1 M concentration).
-
Add the amine nucleophile, followed by the base (if used). The base scavenges the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.[11] For less reactive anilines, higher temperatures or microwave irradiation may be necessary.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be partitioned between an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-6,8-difluoroquinazoline derivative.
-
Protocol 2: O-Alkylation/O-Arylation with Alcohol/Phenol Nucleophiles
This protocol is used to form ether linkages. These reactions often require a strong base to deprotonate the alcohol or phenol, forming a more potent alkoxide/phenoxide nucleophile.
-
Materials:
-
4-Chloro-6,8-difluoroquinazoline (1.0 eq)
-
Alcohol or Phenol nucleophile (1.2 - 2.0 eq)
-
Solvent: Anhydrous DMF or Tetrahydrofuran (THF)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
-
Procedure:
-
Caution: Sodium hydride reacts violently with water. This procedure must be performed under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried, inerted flask, add the alcohol/phenol and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the nucleophile.
-
Add a solution of 4-Chloro-6,8-difluoroquinazoline in the same anhydrous solvent to the flask dropwise.
-
Heat the reaction mixture (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Summary of Reaction Conditions and Troubleshooting
The choice of conditions can significantly impact reaction success. The following table summarizes typical parameters.
| Nucleophile Class | Typical Solvents | Recommended Base | Temperature Range | Common Issues & Solutions |
| Aliphatic Amines | IPA, EtOH, CH₃CN | Et₃N, DIPEA | 60 - 100 °C | Fast, often exothermic. Use of a base is crucial to prevent salt formation. |
| Anilines | IPA, DMF, Dioxane | None, or K₂CO₃ | 80 - 140 °C | Slower reaction. Electron-poor anilines may require higher temperatures or microwave conditions.[1] |
| Alcohols/Phenols | DMF, THF, Dioxane | NaH, K₂CO₃ | 60 - 120 °C | Requires strong base. Ensure anhydrous conditions, especially with NaH. |
| Thiols/Thiophenols | DMF, EtOH | K₂CO₃, Et₃N | 25 - 80 °C | Highly nucleophilic. Often proceed readily at room temperature or with mild heating. |
Troubleshooting Insight: If a reaction is sluggish, particularly with a weakly nucleophilic amine, switching to a more polar aprotic solvent like DMF can accelerate the rate.[12] In cases of low yield, consider potential decomposition of starting material or product at high temperatures and optimize by running the reaction for a longer time at a slightly lower temperature.[12]
References
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-
Sánchez, B., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
Ball, M., & Paquin, J. F. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]
-
Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [Link]
-
Barboza, C. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
-
Houk, K. N., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Chloro-6,8-difluoroquinazoline in Modern Medicinal Chemistry
Abstract
The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a ligand for a multitude of biological targets.[1] This guide focuses on a specific, highly functionalized intermediate: 4-Chloro-6,8-difluoroquinazoline . The strategic placement of a reactive chlorine atom at the 4-position, combined with the modulating effects of two fluorine atoms on the benzene ring, makes this molecule a pivotal building block in contemporary drug discovery. We will elucidate the causality behind its synthetic applications, provide detailed, field-proven protocols for its use, and contextualize its role in the generation of potent kinase inhibitors.
Introduction: The Quinazoline Scaffold and the Role of Halogenation
Quinazoline derivatives have a rich history in therapeutic development, forming the core of numerous approved drugs. Their broad spectrum of pharmacological activities includes anticancer, anti-inflammatory, and antimicrobial properties.[2] The versatility of the quinazoline core allows for extensive structural modification, enabling chemists to fine-tune pharmacological profiles.[1]
1.1. The C4-Position: A Gateway for Diversity
Halogenated quinazolines, particularly those with a chlorine atom at the 4-position, are highly valued intermediates. The C4 position is activated by the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring, rendering the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the primary reason for its utility, providing a reliable chemical handle to introduce a vast array of functional groups and build extensive compound libraries for biological screening.[1][3][4][5]
1.2. The Influence of Fluorine Substitution
The presence of fluorine atoms at the C6 and C8 positions is not incidental. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties by:
-
Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.
-
Lipophilicity: Increasing the molecule's ability to cross cell membranes.
-
Binding Affinity: Modulating the electronic environment of the scaffold to form favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.[1][6]
This unique combination of a reactive C4-chloro group and property-enhancing difluoro substitution makes 4-Chloro-6,8-difluoroquinazoline a high-value intermediate for targeted therapies.
Physicochemical Properties & Safety
A thorough understanding of the intermediate's properties and handling requirements is critical for its effective and safe use in the laboratory.
Compound Data
| Property | Value | Source |
| CAS Number | 239463-89-9 | [7] |
| Molecular Formula | C₈H₃ClFN₂ | N/A |
| Molecular Weight | 198.58 g/mol | N/A |
| Appearance | Solid (Typical) | [8] |
| Storage | Store at 2-8°C under an inert atmosphere. | [9] |
Safety & Handling
Based on data for structurally similar compounds like 4-chloro-6-fluoroquinoline, appropriate safety precautions are mandatory.[8][10]
| Hazard Information | Details |
| Pictogram(s) | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[8][10][11] H315: Causes skin irritation.[8][10][12] H318/H319: Causes serious eye damage/irritation.[8][10][11][12] H335: May cause respiratory irritation.[8][10] |
Mandatory Precautions:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13][14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][14] Wash hands and any exposed skin thoroughly after handling.[12][13][14]
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly sealed.[13][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][14]
Synthesis of the Quinazoline Intermediate
The preparation of 4-chloroquinazolines typically involves a two-step process: formation of the 4-hydroxyquinazoline (a quinazolinone) followed by chlorination.
Protocol 3.1: Chlorination of 6,8-Difluoroquinazolin-4(3H)-one
This protocol describes the critical conversion of the quinazolinone tautomer to the reactive 4-chloro intermediate. The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack by the chloride ion.
Materials & Reagents:
-
6,8-Difluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or other high-boiling aprotic solvent
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6,8-Difluoroquinazolin-4(3H)-one (1.0 eq) in toluene.
-
Reagent Addition: Add a catalytic amount of DMF. Cautiously add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise to the suspension at room temperature.[15] The mixture may become exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice/ice water with vigorous stirring. Caution: This step is highly exothermic and will release HCl gas.
-
Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-Chloro-6,8-difluoroquinazoline can be purified by recrystallization or column chromatography.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 4-Chloro-6,8-difluoroquinazoline lies in its susceptibility to SNAr reactions, most commonly with amine nucleophiles to form 4-aminoquinazoline derivatives. This reaction is the cornerstone for synthesizing a vast number of kinase inhibitors.[4][5]
Protocol 4.1: General Synthesis of N-Aryl-6,8-difluoroquinazolin-4-amines
This protocol provides a robust method for coupling the quinazoline intermediate with a primary or secondary aniline, a key step in building EGFR inhibitors and other targeted agents.[4]
Materials & Reagents:
-
4-Chloro-6,8-difluoroquinazoline (1.0 eq)
-
Substituted Aniline (1.0 - 1.2 eq)
-
Solvent: Isopropanol (IPA), Dioxane, or DMF
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 4-Chloro-6,8-difluoroquinazoline (1.0 eq), the desired aniline derivative (1.1 eq), and the chosen solvent (e.g., isopropanol).
-
Inerting: Purge the vessel with nitrogen or argon for 5-10 minutes.
-
Base Addition: Add the base (e.g., DIPEA, 2.0 eq).
-
Heating: Heat the mixture to 80 °C or reflux and stir for 4-24 hours.[5] The reaction progress can be monitored by TLC or LC-MS. A precipitate of the product may form as the reaction proceeds.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold solvent (e.g., isopropanol) and then water to remove any salts.
-
If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
-
Purification: Dry the collected solid or the concentrated organic extracts under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The 4-anilinoquinazoline framework is a classic pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.[1] The quinazoline ring mimics the adenine portion of ATP, while the aniline group occupies an adjacent hydrophobic pocket in the enzyme's active site.[1] 4-Chloro-6,8-difluoroquinazoline is an ideal starting point for creating novel inhibitors in this class.
Conclusion
4-Chloro-6,8-difluoroquinazoline is more than a simple chemical; it is a strategic tool for medicinal chemists. Its predictable and efficient reactivity at the C4-position via SNAr, coupled with the beneficial physicochemical properties imparted by the difluoro substitutions, makes it a powerful and versatile intermediate. The protocols outlined in this guide provide a validated framework for leveraging this building block in the rational design and synthesis of next-generation targeted therapeutics, particularly in the highly competitive field of kinase inhibitor development.
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protocol for N-arylation of 4-Chloro-6,8-difluoroquinazoline
An Application Guide for the Synthesis of N-Aryl-6,8-difluoroquinazolin-4-amines via Palladium-Catalyzed Buchwald-Hartwig Amination
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical insights for the N-arylation of 4-Chloro-6,8-difluoroquinazoline. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting receptor tyrosine kinases (RTKs) like EGFR.[1][2][3] The efficient formation of a carbon-nitrogen bond at the C4 position is a critical step in the synthesis of these valuable molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood method for this transformation.
The protocol herein focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance, making it superior to harsher, classical methods.[4] We will delve into the mechanistic underpinnings of this reaction, explain the critical role of each component, and provide a step-by-step experimental procedure complete with troubleshooting advice to ensure reliable and reproducible results.
The Underlying Chemistry: Principles of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging C-N bonds.[5] The reaction couples an amine with an aryl halide or pseudohalide. The transformation is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this catalytic cycle is paramount to optimizing reaction conditions and troubleshooting unexpected outcomes.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-chloro-6,8-difluoroquinazoline), inserting itself into the carbon-chlorine bond. This forms a Pd(II) complex. This step is often the rate-determining step, especially for less reactive aryl chlorides.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-arylated quinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Key Reagent Selection and Rationale
The success of the N-arylation of a relatively unreactive aryl chloride like 4-chloro-6,8-difluoroquinazoline hinges on the judicious selection of the catalyst system and reaction conditions.[9]
| Component | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable Pd(II) source. It is reduced in situ by the phosphine ligand or amine to the active Pd(0) species required to initiate the catalytic cycle.[5] |
| Ligand | X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | This is the most critical choice. Aryl chlorides require highly active catalysts. Bulky, electron-rich phosphine ligands like X-Phos accelerate both the oxidative addition and the final reductive elimination steps, which are often slow for C-Cl bonds.[10][11] The steric bulk promotes the formation of the active monoligated Pd(0) species.[10] |
| Base | Potassium tert-butoxide (KOt-Bu) or Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base is required for efficient deprotonation of the amine. KOt-Bu is very effective but can be incompatible with base-sensitive functional groups like esters.[5] Cs₂CO₃ is a milder, often suitable alternative. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are preferred. They must be anhydrous, as water can deactivate the catalyst and hydrolyze the starting material. Toluene is often favored for its ability to azeotropically remove traces of water.[5] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the oxidative addition of the C-Cl bond. Microwave irradiation can also be employed to shorten reaction times, particularly with challenging substrates.[1][11][12] |
Detailed Experimental Protocol
This protocol outlines the N-arylation of 4-chloro-6,8-difluoroquinazoline with a generic aniline.
Reagent Table
| Reagent | M.W. ( g/mol ) | Mmol | Equivalents | Mass/Volume |
| 4-Chloro-6,8-difluoroquinazoline | 200.56 | 1.0 | 1.0 | 201 mg |
| Aniline Derivative | - | 1.2 | 1.2 | (Varies) |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 (2 mol%) | 4.5 mg |
| X-Phos | 476.66 | 0.04 | 0.04 (4 mol%) | 19.1 mg |
| Potassium tert-butoxide | 112.21 | 1.4 | 1.4 | 157 mg |
| Anhydrous Toluene | - | - | - | 5.0 mL |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 4-chloro-6,8-difluoroquinazoline (201 mg, 1.0 mmol), the aniline derivative (1.2 mmol), potassium tert-butoxide (157 mg, 1.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and X-Phos (19.1 mg, 0.04 mmol).
-
Scientist's Note: The order of addition for the solid reagents is generally not critical, but it is good practice to handle the catalyst and ligand swiftly to minimize air exposure.
-
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic turnover.[9]
-
-
Solvent Addition: Add 5.0 mL of anhydrous toluene via syringe through the septum.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting chloroquinazoline.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-aryl-6,8-difluoroquinazolin-4-amine.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and field-tested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficiently strong base.4. Reaction temperature too low. | 1. Ensure the reaction setup is scrupulously purged with inert gas.2. Use freshly distilled or commercially available anhydrous solvents. Dry solid reagents if necessary.3. Switch to a stronger base (e.g., from K₃PO₄ to KOt-Bu or LHMDS).[5]4. Increase the temperature in 10 °C increments, or consider switching to microwave heating.[1] |
| Hydrodehalogenation (C-Cl bond is replaced by C-H) | 1. This is a known side reaction for Buchwald-Hartwig aminations.[9]2. The choice of ligand/base combination can favor this pathway. | 1. Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor this pathway.2. Use a different base, such as Cs₂CO₃, which is sometimes less prone to promoting this side reaction. |
| Poor Product Recovery | 1. Product is partially soluble in the aqueous phase.2. Product is lost during chromatography. | 1. Perform additional extractions from the aqueous layer.2. Use a different solvent system for chromatography or consider an alternative purification method like recrystallization. |
Conclusion
The palladium-catalyzed N-arylation of 4-chloro-6,8-difluoroquinazoline is a highly effective and versatile method for synthesizing key intermediates in drug discovery programs. By understanding the catalytic mechanism and the specific roles of the ligand, base, and solvent, researchers can reliably execute this transformation. The protocol provided, centered on a modern, highly active catalyst system, serves as a validated starting point for the synthesis of a diverse library of N-aryl-quinazolin-4-amines.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
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Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
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Baudoin, O., et al. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Lyon. [Link]
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Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
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Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
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Hartwig, J. F., & Surry, D. S. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Mernyák, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
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Hartwig, J. F., & Surry, D. S. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Huang, Y., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for the Utilization of 4-Chloro-6,8-difluoroquinazoline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of the Quinazoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with the quinazoline scaffold emerging as a "privileged structure" in medicinal chemistry. This framework is central to several FDA-approved drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline core, in particular, has proven to be an exceptionally effective pharmacophore for inhibiting various receptor tyrosine kinases (RTKs) like EGFR and VEGFR.
This application note focuses on a specific, highly valuable building block: 4-Chloro-6,8-difluoroquinazoline . The strategic placement of functional groups on this molecule makes it a superior starting material for modern kinase inhibitor discovery. The chlorine atom at the C-4 position is the primary reactive site, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse amine-containing side chains that are critical for binding to the ATP pocket of target kinases. Furthermore, the difluoro substitution at the C-6 and C-8 positions provides distinct advantages:
-
Enhanced Potency: The strong electron-withdrawing nature of fluorine can modulate the electronic properties of the quinazoline ring system, potentially increasing binding affinity to the target kinase.
-
Improved Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life.
-
Modulation of Selectivity: The fluorine atoms can influence the conformation of the inhibitor, allowing for fine-tuning of selectivity against a panel of kinases.
This guide provides detailed protocols and expert insights into the application of 4-Chloro-6,8-difluoroquinazoline for synthesizing next-generation kinase inhibitors, empowering researchers in drug development to leverage this versatile chemical scaffold.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The cornerstone of 4-Chloro-6,8-difluoroquinazoline chemistry is the high reactivity of the C4-chloro group towards nucleophilic displacement. The quinazoline ring's nitrogen atoms, combined with the electron-withdrawing fluorine substituents, significantly activate the C4 position for SNAr. This reaction is typically performed with a primary or secondary amine, which serves as the nucleophile to displace the chloride, forming a new carbon-nitrogen bond. This is the key step in assembling the final 4-aminoquinazoline-based inhibitor.
Caption: General workflow for the key SNAr reaction.
PART 1: Synthesis Protocol for an EGFR Inhibitor Analog
Epidermal Growth Factor Receptor (EGFR) inhibitors are critical in treating non-small cell lung cancer (NSCLC) and other malignancies. Second and third-generation inhibitors, such as Dacomitinib and Osimertinib, often feature a quinazoline core designed to form irreversible covalent bonds or target resistance mutations. This protocol details the synthesis of a potent 4-anilino-6,8-difluoroquinazoline analog, a core structure for developing advanced EGFR inhibitors.
Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-6,8-difluoroquinazolin-4-amine
This procedure outlines the direct N-arylation of 4-Chloro-6,8-difluoroquinazoline with 3-ethynylaniline. The ethynyl group is a common feature in kinase inhibitors, often serving as a key interaction point within the ATP-binding site.
Reaction Scheme:
Application Notes & Protocols: Strategic Amination of 4-Chloro-6,8-difluoroquinazoline for Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Amino-6,8-difluoroquinazoline Scaffold
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to provide potent and selective ligands for a wide range of biological targets.[1] Among its many derivatives, the 4-aminoquinazoline framework has gained exceptional prominence, particularly in the development of kinase inhibitors for oncology.[2][3][4] This guide focuses on a critical synthetic transformation: the reaction of 4-chloro-6,8-difluoroquinazoline with primary amines.
The strategic placement of fluorine atoms at the 6- and 8-positions serves a dual purpose. Firstly, these strongly electron-withdrawing groups significantly influence the physicochemical properties of the final molecule, often enhancing metabolic stability, membrane permeability, and binding affinity. Secondly, they activate the C4-position, making the precursor, 4-chloro-6,8-difluoroquinazoline, an ideal electrophile for nucleophilic aromatic substitution (SNAr). This reactivity is extensively exploited in drug discovery to generate diverse libraries of 4-aminoquinazolines for biological screening, forming the core of numerous FDA-approved drugs and clinical candidates, including potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][5][6]
This document provides an in-depth exploration of the underlying reaction mechanism, detailed experimental protocols for reacting with both aliphatic and aromatic amines, troubleshooting guidance, and a discussion of the scaffold's application in drug development.
Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The displacement of the chlorine atom at the C4-position of 4-chloro-6,8-difluoroquinazoline by a primary amine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] This is a two-step addition-elimination process.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of the primary amine's lone pair of electrons on the electron-deficient C4 carbon of the quinazoline ring. The quinazoline scaffold is inherently electron-poor due to the presence of the two nitrogen atoms, and this effect is amplified by the strong inductive electron-withdrawal by the fluorine atoms at C6 and C8.[7][8] This step is typically the rate-determining step of the reaction.
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the quinazoline ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen and fluorine substituents.
-
Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting ammonium salt is deprotonated by a base present in the reaction mixture (this can be a scavenger base like DIPEA or K₂CO₃, or another equivalent of the primary amine) to yield the final, neutral 4-amino-6,8-difluoroquinazoline product and a hydrochloride salt byproduct.
Caption: The SNAr mechanism for the amination of 4-chloro-6,8-difluoroquinazoline.
Experimental Protocols & Methodologies
The choice of reaction conditions is dictated primarily by the nucleophilicity of the primary amine. Electron-rich aliphatic amines are generally more reactive and can often react under milder conditions, whereas electron-poor anilines may require higher temperatures or longer reaction times.[3][4]
Protocol 1: Reaction with an Aliphatic Primary Amine (e.g., Cyclohexylamine)
This protocol describes a general procedure for the reaction with a moderately reactive aliphatic amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Chloro-6,8-difluoroquinazoline | >98% | BenchChem |
| Cyclohexylamine | >99% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% | Sigma-Aldrich |
| 2-Propanol (IPA) | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated aq. NaHCO₃ | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Lab Prepared |
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,8-difluoroquinazoline (1.0 eq).
-
Reagent Addition: Add anhydrous 2-propanol (approx. 0.1 M concentration relative to the quinazoline). Stir to dissolve.
-
Add cyclohexylamine (1.1 eq) to the solution, followed by DIPEA (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(cyclohexylamino)-6,8-difluoroquinazoline.
Protocol 2: Reaction with an Aromatic Amine (e.g., 3-Chloro-4-fluoroaniline)
This reaction is a key step in the synthesis of the EGFR inhibitor Gefitinib.[9] Aromatic amines are less nucleophilic, often necessitating higher temperatures.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Chloro-6,8-difluoroquinazoline | >98% | BenchChem |
| 3-Chloro-4-fluoroaniline | >98% | Sigma-Aldrich |
| 2-Propanol (IPA) or Acetonitrile | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (in Dioxane or IPA) | 4M | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | VWR |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-6,8-difluoroquinazoline (1.0 eq) in 2-propanol (approx. 0.2 M).
-
Reagent Addition: Add 3-chloro-4-fluoroaniline (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. For anilines, the reaction may require 8-24 hours.[9]
-
Product Isolation (as HCl salt): Upon completion, cool the reaction mixture to 0-5 °C in an ice bath. The product hydrochloride salt may begin to precipitate.
-
To ensure complete precipitation, a solution of HCl in a compatible solvent (e.g., IPA) can be added dropwise until the pH is acidic.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold 2-propanol and then with diethyl ether to facilitate drying.
-
Drying: Dry the solid under vacuum to yield the desired 4-(3-chloro-4-fluoroanilino)-6,8-difluoroquinazoline hydrochloride salt. The free base can be obtained by neutralization with a base like NaHCO₃ if required.
Data Presentation and Troubleshooting
The efficiency of the amination reaction is highly dependent on the nature of the primary amine. Below is a summary of expected outcomes based on amine structure.
Table 1: Typical Reaction Conditions and Outcomes
| Primary Amine (R-NH₂) | Amine Type | Typical Solvent | Temperature (°C) | Base | Approx. Time (h) | Expected Yield |
| n-Butylamine | Aliphatic | IPA, EtOH | 60 - 80 | DIPEA | 2 - 6 | Good to High |
| Benzylamine | Benzylic | Dioxane, IPA | 80 - 100 | K₂CO₃, DIPEA | 4 - 12 | Good |
| Aniline | Aromatic (neutral) | Acetonitrile, IPA | 80 - Reflux | None or Acid Cat. | 12 - 24 | Moderate to Good |
| 4-Methoxyaniline | Aromatic (e⁻-rich) | IPA | 80 | None | 6 - 12 | Good to High |
| 4-Nitroaniline | Aromatic (e⁻-poor) | DMF, NMP | 100 - 140 | Strong Base | 24 - 48 | Low to Moderate |
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature or prolong reaction time. Consider switching to a higher boiling solvent (e.g., dioxane, DMF).[10] |
| Low nucleophilicity of the amine. | For electron-poor anilines, consider microwave-assisted synthesis to accelerate the reaction.[3][4] | |
| Low Yield | Product loss during work-up (e.g., product is water-soluble). | Modify work-up procedure. For polar products, back-extract the aqueous layers. Consider precipitation/crystallization instead of extraction. |
| Degradation of starting material or product. | Optimize reaction temperature and time to avoid degradation.[10] Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Formation of Side Products | Reaction with difunctional amines. | Use protecting groups if the amine contains other nucleophilic sites. |
| Bis-amination (if other reactive sites exist). | This is generally not an issue with 4-chloro-6,8-difluoroquinazoline, as the C4 position is significantly more reactive.[1] |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of the 4-amino-6,8-difluoroquinazoline scaffold is realized in its application as a core component of targeted therapeutics, especially tyrosine kinase inhibitors (TKIs).[11][12] The amine introduced at the C4 position often serves as a key binding element, interacting with the hinge region of the kinase ATP-binding pocket.
Workflow: From Intermediate to Drug Candidate
Caption: A generalized workflow for developing kinase inhibitors using the subject reaction.
Many successful anticancer drugs, such as Gefitinib and Erlotinib, are built upon this principle.[3][13] The reaction of the chloroquinazoline precursor with a specific aniline (like 3-chloro-4-fluoroaniline) is a pivotal step in their total synthesis.[9][14][15] The versatility of this SNAr reaction allows chemists to rapidly synthesize and test a vast chemical space, fine-tuning the properties of the final compound to achieve the desired potency, selectivity, and pharmacokinetic profile.
References
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Raimondi, M. V., et al. (2012). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties . PubMed. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies . MDPI. [Link]
-
ResearchGate (n.d.). Synthesis of series of quinazoline analogues as protein kinase inhibitors . ResearchGate. [Link]
-
Singh, U. P., & Sridevi, C. (2013). A simple and highly efficient process for synthesis of Gefitinib and its intermediate . Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied . ResearchGate. [Link]
-
Sonousi, A., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity . Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors . Future Medicinal Chemistry. [Link]
-
Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . Beilstein Journal of Organic Chemistry. [Link]
- Google Patents (2006). CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use.
-
Organic Spectroscopy International (2015). GEFITINIB . Organic Spectroscopy International. [Link]
-
Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]
-
Semantic Scholar (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . Semantic Scholar. [Link]
-
da Silva, G. O., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . Molecules. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS) . Master Organic Chemistry. [Link]
-
Vonesh, M., et al. (2020). Concerted Nucleophilic Aromatic Substitutions . Journal of the American Chemical Society. [Link]
-
Vapourtec (n.d.). Aromatic Substitution | Flow Reactions . Vapourtec Flow Chemistry. [Link]
-
Professor Dave Explains (2019). Nucleophilic Aromatic Substitution . YouTube. [Link]
-
da Silva, G. O., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . MDPI. [Link]
-
Kumar, A., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives . MethodsX. [Link]
- Google Patents (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
El-Gaby, M. S. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . Molecules. [Link]
-
Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling . Bioorganic & Medicinal Chemistry. [Link]
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experimental procedure for Suzuki coupling with 4-Chloro-6,8-difluoroquinazoline
An Application Guide for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-6,8-difluoroquinazoline
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organohalides, a transformation that earned him a share of the 2010 Nobel Prize in Chemistry.[1][3] Its impact is particularly profound in medicinal chemistry, where the construction of complex molecular architectures is paramount.
The quinazoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous biologically active compounds, including anticancer and antibacterial agents.[4] 4-Chloro-6,8-difluoroquinazoline, in particular, is a valuable building block. The chlorine atom at the C4 position is highly activated towards nucleophilic substitution and palladium-catalyzed cross-coupling, while the fluorine atoms at the C6 and C8 positions can enhance metabolic stability and binding affinity of the final molecule.[5] This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this key intermediate, grounded in an understanding of the reaction mechanism and optimization principles.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3][6] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-Chloro-6,8-difluoroquinazoline. This is often the rate-determining step, especially for less reactive aryl chlorides, and results in a Pd(II) complex.[1][7]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the ligand exchange on the palladium atom.[1][8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][6]
Detailed Experimental Protocol
This protocol outlines a general procedure for coupling 4-Chloro-6,8-difluoroquinazoline with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-6,8-difluoroquinazoline | ≥97% | BenchChem (or equivalent) | Starting electrophile. |
| Arylboronic Acid | ≥98% | Sigma-Aldrich (or equivalent) | Coupling partner. Can be substituted with boronic esters.[10] |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst grade | Sigma-Aldrich (or equivalent) | A common, robust catalyst for coupling aryl chlorides. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific (or equivalent) | Base. Must be finely powdered for best results. |
| 1,4-Dioxane | Anhydrous | Acros Organics (or equivalent) | Organic solvent. |
| Water | Deionized | In-house | Co-solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Airgas | For inert atmosphere. |
Equipment
-
Round-bottom flask or reaction vial suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Reflux condenser
-
Inert gas line (N₂ or Ar) with manifold
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-6,8-difluoroquinazoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.01-0.05 equiv).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. It is crucial to maintain an inert atmosphere as the active Pd(0) species is sensitive to oxygen.
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane and degassed water to the flask. A common solvent ratio is 3:1 to 5:1 dioxane:water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
-
Reaction:
-
Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.[11][12] To take a sample, briefly remove the flask from heat, cool slightly, and quickly withdraw a small aliquot with a syringe under a positive pressure of inert gas.
-
On TLC, spot the starting material and the reaction mixture. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product should be a new spot, usually less polar than the boronic acid and with a different Rf value than the starting quinazoline. The reaction is complete when the starting quinazoline spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Rationale for Parameter Selection
-
Catalyst System: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1] Therefore, a catalyst system with high activity is required. Palladium precatalysts bearing electron-rich, bulky phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective for activating the C-Cl bond of electron-deficient heteroaromatics.[14]
-
Base: The base is critical for activating the boronic acid to form a boronate, which is more nucleophilic and readily participates in transmetalation.[9][15] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. K₂CO₃ is a good general-purpose base that is cost-effective and efficient, especially when used with an aqueous co-solvent which aids its solubility.[16]
-
Solvent System: A mixture of an organic solvent and water is often beneficial.[17] The organic solvent (e.g., 1,4-dioxane, THF, or toluene) solubilizes the organic substrates and the palladium complex. Water helps dissolve the inorganic base, accelerating the formation of the active boronate species.[17][18] The choice of solvent can significantly impact reaction rates and even selectivity.[19][20][21] For (hetero)aryl chlorides, aqueous systems have been shown to be highly efficient.[22][23]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently active catalyst for C-Cl bond.3. Poor quality or wet reagents/solvents.4. Insufficient base or base is not finely powdered. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.2. Screen other catalysts/ligands (e.g., those based on SPhos or XPhos).3. Use anhydrous solvents and dry reagents.4. Use 3 equivalents of a stronger base like K₃PO₄. Ensure the base is finely ground. |
| Formation of Homocoupling Product (Biaryl of Boronic Acid) | Oxygen present in the reaction mixture. | Improve degassing procedure for solvents and ensure a good inert atmosphere seal. |
| Protodeboronation (Boronic acid is converted to Ar-H) | 1. Presence of excess water.2. Reaction temperature is too high or reaction time is too long. | 1. Reduce the amount of water in the solvent mixture or use anhydrous conditions with a soluble base.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Difficult Product Isolation | Product has similar polarity to starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider a different work-up procedure, such as an acid/base wash, if applicable to the product's structure.[24] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Chemical Handling: Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care in a well-ventilated area.
-
Reaction Hazards: Suzuki reactions can be exothermic, especially on a larger scale.[25][26] Monitor the reaction temperature during initial heating. For scale-up operations, a formal process safety evaluation is recommended.[27][28]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional guidelines.
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 19, 2026, from [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Leão, R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal. Retrieved January 19, 2026, from [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Retrieved January 19, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved January 19, 2026, from [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved January 19, 2026, from [Link]
-
Vantourout, J. C., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Retrieved January 19, 2026, from [Link]
-
Hierso, J.-C., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Singh, R., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hierso, J.-C., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Retrieved January 19, 2026, from [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved January 19, 2026, from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. (2021, August 19). Retrieved January 19, 2026, from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
-
SUZUKI REACTION MONITORING - Advion. (n.d.). Retrieved January 19, 2026, from [Link]
-
Billingsley, K., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA) - Advion, Inc. (n.d.). Retrieved January 19, 2026, from [Link]
-
SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER - cromlab-instruments.es. (n.d.). Retrieved January 19, 2026, from [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018, February 1). Retrieved January 19, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.). Retrieved January 19, 2026, from [Link]
-
Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer - Advion, Inc. (n.d.). Retrieved January 19, 2026, from [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). Retrieved January 19, 2026, from [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018, September 12). Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate. (2023, February 22). Retrieved January 19, 2026, from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10). Retrieved January 19, 2026, from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: The Strategic Application of 4-Chloro-6,8-difluoroquinazoline in the Discovery of Novel Anticancer Therapeutics
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-6,8-difluoroquinazoline as a pivotal building block in the synthesis of targeted anticancer agents. This document provides an in-depth exploration of its chemical properties, its role in constructing potent kinase inhibitors, detailed synthetic protocols, and methodologies for biological evaluation.
Introduction: The Privileged Quinazoline Scaffold in Oncology
The quinazoline core is a "privileged structure" in medicinal chemistry, renowned for its ability to serve as a ligand for a multitude of biological targets.[1] Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation for various therapeutic applications.[1] Within the realm of oncology, the quinazoline scaffold has been particularly successful, forming the backbone of numerous approved anticancer drugs that target key signaling pathways implicated in tumor growth and survival.
4-Chloro-6,8-difluoroquinazoline emerges as a highly versatile and valuable intermediate in the synthesis of these targeted therapies. The strategic placement of halogen atoms on the quinazoline ring system imparts unique physicochemical properties that are advantageous for drug design. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various pharmacophoric moieties.[1] Concurrently, the fluorine atoms at the 6 and 8 positions can significantly enhance metabolic stability, lipophilicity, and binding affinity of the final compound to its biological target.[1][2]
This guide will delve into the practical applications of 4-Chloro-6,8-difluoroquinazoline, with a particular focus on its use in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a clinically validated class of anticancer drugs.[1]
Physicochemical Properties and Mechanistic Rationale
The utility of 4-Chloro-6,8-difluoroquinazoline in anticancer drug design is rooted in its distinct chemical features:
-
Reactive C4-Chloride: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward coupling of anilines and other amine-containing fragments, a key step in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors.[3] The quinazoline ring itself mimics the adenine portion of ATP, while the introduced aniline group occupies the adjacent hydrophobic pocket in the enzyme's active site.[1]
-
Metabolic Stability from Fluorine Substitution: The introduction of fluorine atoms at the C6 and C8 positions serves to block potential sites of metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability of the resulting drug candidate.[4]
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronics of the quinazoline ring system, potentially leading to stronger and more specific interactions with the target protein. This can translate to higher potency and selectivity for the desired kinase.[2]
Synthetic Applications: A Protocol for the Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor
The following protocol details a representative synthesis of a 4-anilinoquinazoline derivative, a common class of EGFR inhibitors, starting from 4-Chloro-6,8-difluoroquinazoline. This protocol is based on established methodologies for the N-arylation of 4-chloroquinazolines.[3]
Experimental Workflow: Synthesis of a 4-Anilinoquinazoline Derivative
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
Application Notes & Protocols for the Scalable Research Synthesis of 4-Chloro-6,8-difluoroquinazoline Derivatives
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Within this class, halogenated quinazolines, particularly 4-chloro-6,8-difluoroquinazoline, serve as exceptionally versatile intermediates in drug discovery.[4] The chlorine atom at the 4-position acts as a reactive handle for nucleophilic substitution, while the strategic placement of fluorine atoms at the 6- and 8-positions can significantly enhance metabolic stability, binding affinity, and overall pharmacological potency.[4][5]
This guide provides a comprehensive overview of scalable synthetic strategies for 4-chloro-6,8-difluoroquinazoline and its subsequent derivatization. The focus is on robust, field-proven palladium-catalyzed cross-coupling reactions—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—which enable the rapid and efficient generation of diverse compound libraries. These methodologies are central to the development of targeted therapies, most notably kinase inhibitors targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[3][4] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this critical chemical scaffold.
Part 1: Synthesis of the Core Intermediate: 4-Chloro-6,8-difluoroquinazoline
The cornerstone of any research campaign involving this scaffold is the efficient, scalable synthesis of the 4-chloro intermediate. A robust two-step sequence is the most common approach, beginning with the formation of the heterocyclic core followed by a chlorination reaction.
Step 1.1: Cyclization to form 4-Hydroxy-6,8-difluoroquinazoline
The synthesis typically begins with a readily available difluorinated aniline derivative. The most direct precursor is 2-amino-3,5-difluorobenzoic acid. This starting material undergoes cyclization with a formamide equivalent to construct the pyrimidine ring of the quinazoline system. This foundational step is critical for establishing the core scaffold.
Step 1.2: Chlorination of the 4-Hydroxy Intermediate
The conversion of the 4-hydroxy group to a 4-chloro group is a pivotal activation step. The hydroxyl group is a poor leaving group for the subsequent nucleophilic substitution reactions that are key to diversification. Chlorination transforms it into an excellent leaving group, paving the way for derivatization. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[6][7] This reaction must be performed with caution due to the hazardous nature of POCl₃.[6]
Caption: Overall synthetic pathway to the key 4-chloro-6,8-difluoroquinazoline intermediate.
Part 2: Application Notes on Scaffold Diversification
With the activated 4-chloro intermediate in hand, researchers can employ modern cross-coupling reactions to install a wide array of functional groups, generating libraries of novel compounds for biological screening.
Application 2.1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds.[8][9] In this context, it is used to displace the 4-chloro substituent with a diverse range of primary and secondary amines. This reaction is particularly significant as the resulting 4-anilinoquinazoline motif is a classic template for EGFR tyrosine kinase inhibitors.[4][10]
Causality Behind Experimental Choices:
-
Catalyst System: The strength of the C-Cl bond makes aryl chlorides challenging substrates.[8] Success hinges on using sophisticated catalyst systems. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos).[11][12] These ligands facilitate the critical oxidative addition step and promote the final reductive elimination.[13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice for many substrates. For more sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring a more specialized ligand.[8][14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used to prevent quenching of the catalyst and base.[12]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 2: Suggested Screening Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (General) | Condition B (Challenging/Sensitive Substrates) | Rationale |
|---|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | PdCl₂(dppf) (2-4 mol%) | A classic, reliable catalyst vs. a more robust catalyst for difficult substrates. [15] |
| Boron Reagent | Arylboronic Acid (1.2-1.5 equiv.) | Arylboronic Acid or MIDA Boronate (1.2 equiv.) | MIDA boronates offer enhanced stability for complex fragments. |
| Base | Na₂CO₃ (2.0 equiv.) | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | Choice of base can influence reaction rate and side product formation. [14][15] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane is often preferred for its higher boiling point and solvating power. [15] |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures are often necessary to achieve reasonable reaction rates with aryl chlorides. |
Part 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. [6]Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
Protocol 1: Synthesis of 4-Chloro-6,8-difluoroquinazoline
Materials:
-
4-Hydroxy-6,8-difluoroquinazoline (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv)
-
Toluene (optional, as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-6,8-difluoroquinazoline.
-
Carefully add an excess of phosphorus oxychloride (POCl₃). Note: This step is highly exothermic and should be done slowly, potentially in an ice bath.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
A precipitate of the crude product should form. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-chloro-6,8-difluoroquinazoline.
-
Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. [6]
Protocol 2: General Protocol for Buchwald-Hartwig Amination
Materials:
-
4-Chloro-6,8-difluoroquinazoline (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous Toluene
-
Ethyl acetate, Water, Brine
Procedure:
-
In a glovebox or under an inert atmosphere, add the 4-chloro-6,8-difluoroquinazoline, palladium precatalyst, ligand, and base to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Seal the flask, remove from the glovebox (if used), and add the amine followed by anhydrous toluene via syringe.
-
If not using a glovebox, seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Add the amine and solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and quench with water.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinazoline derivative.
Protocol 3: General Protocol for Suzuki-Miyaura Coupling
Materials:
-
4-Chloro-6,8-difluoroquinazoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
-
Ethyl acetate, Brine
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-chloro-6,8-difluoroquinazoline, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (Toluene and an aqueous solution of the base) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-quinazoline derivative.
References
- Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. Benchchem.
- Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX). ResearchGate.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.
- Fast and efficient synthesis of quinazoline derivatives. Morressier.
- 4-Chloro-6,8-difluoroquinazoline | 1388603-94-8. Benchchem.
- 4-Chloro-6,8-difluoro-2-methylquinoline. MySkinRecipes.
- Quinazoline synthesis. Organic Chemistry Portal.
- Application Notes and Protocols for Buchwald- Hartwig Amination of 4,6-difluoro-N. Benchchem.
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. Benchchem.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemrxiv.org [chemrxiv.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
purification of 4-Chloro-6,8-difluoroquinazoline by recrystallization
An in-depth guide to the purification of 4-Chloro-6,8-difluoroquinazoline, a critical intermediate in pharmaceutical synthesis. This guide provides researchers with detailed protocols, troubleshooting solutions, and the scientific principles behind the recrystallization process.
Introduction: The Critical Role of Purity
4-Chloro-6,8-difluoroquinazoline is a pivotal building block in medicinal chemistry and drug development. Its quinazoline core is a privileged scaffold found in numerous therapeutic agents, including those with anticancer and anti-inflammatory properties.[1][2][3] The reactivity of the chlorine atom at the 4-position makes it an ideal handle for introducing diverse functional groups through nucleophilic aromatic substitution, allowing for the synthesis of compound libraries for biological screening.[4][5][6]
The purity of this intermediate is paramount; impurities stemming from its synthesis can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-separate, structurally similar by-products. Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility to isolate the target molecule from contaminants.[7] This guide serves as a technical resource for scientists performing this purification, offering a deep dive into methodology, troubleshooting, and the foundational principles that ensure a successful outcome.
Fundamental Principles of Recrystallization
Recrystallization is not merely a procedure but a physical process governed by thermodynamics and kinetics. A successful purification relies on selecting a solvent (or solvent system) in which the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature.[7][8]
The ideal solvent should also meet these criteria:
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after cooling).[9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8][9]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[8][9]
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, leading to a supersaturated state. This supersaturation drives nucleation and subsequent crystal growth. The slow, controlled formation of the crystal lattice selectively incorporates the target molecule while excluding impurities, which remain dissolved in the surrounding solvent (the mother liquor).[7]
Experimental Protocol: Recrystallization of 4-Chloro-6,8-difluoroquinazoline
This section provides a comprehensive, step-by-step methodology for the purification of 4-Chloro-6,8-difluoroquinazoline.
Part 1: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization. For quinazoline derivatives, polar protic solvents or mixtures are often effective.[1][2] A mixed solvent system, often comprising a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, provides fine-tuned control over the solubility profile.[10][11] For halogenated quinazolines, an ethyl acetate/ethanol mixture is a proven starting point.[12]
Screening Procedure:
-
Place approximately 20-30 mg of the crude 4-Chloro-6,8-difluoroquinazoline into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, isopropanol, acetonitrile, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the solid readily at this stage.[7][9]
-
Heat the test tubes that showed poor solubility. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The optimal solvent is one that dissolves the compound completely when hot but produces a high yield of crystalline precipitate upon cooling.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol/Water | 78-100 | High | Ethanol is often a good solvent for quinazolines.[1] Water acts as an anti-solvent to reduce solubility upon cooling. |
| Ethyl Acetate/Hexane | 69-77 | Medium/Low | Ethyl acetate dissolves the compound, while hexane reduces solubility. Good for less polar impurities. |
| Toluene | 111 | Low | Effective for compounds with aromatic character. May require slow cooling to prevent oiling out due to its high boiling point.[13] |
| Isopropanol | 82 | Medium | A common alternative to ethanol with slightly different solubility characteristics. |
| Acetonitrile | 82 | High | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. |
Part 2: The Recrystallization Workflow
The following diagram outlines the complete recrystallization process.
Caption: Recrystallization Workflow Diagram.
Step-by-Step Protocol:
-
Dissolution: Place the crude 4-Chloro-6,8-difluoroquinazoline in an Erlenmeyer flask. Add the chosen solvent or "good" solvent of a solvent pair. Heat the mixture to boiling in a fume hood, adding just enough hot solvent to completely dissolve the solid.[11] Using the minimum amount of solvent is crucial for maximizing yield.[10]
-
Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[11]
-
Hot Filtration: To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the compound from crystallizing prematurely in the funnel.[7][14]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[15] Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation and yield.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Part 3: Purity Assessment
Confirm the success of the purification by comparing the pre- and post-recrystallization material.
-
Melting Point: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. The melting point for a similar compound, 4-Chloro-6-fluoroquinoline, is 75-80 °C, providing a reference range.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative check. A pure compound should appear as a single spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method, which should show a significant increase in the main peak's area percentage.[11][12]
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities by comparing the purified sample's spectrum to a reference standard.[5][16]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of quinazoline derivatives.
Sources
- 1. Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu.rsc.org [edu.rsc.org]
- 8. mt.com [mt.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 4-CHLORO-6-HYDROXYQUINAZOLINE(848438-50-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Amination of 4-Chloro-6,8-difluoroquinazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a significant structure in medicinal chemistry, known for its wide range of pharmacological activities.[1][2][3] The synthesis of these compounds often involves the nucleophilic aromatic substitution (SNAr) of a chloro-substituted quinazoline precursor.[1][3] Specifically, the chlorine atom at the 4-position of the quinazoline ring is susceptible to displacement by amine nucleophiles.[1][3] This reactivity is crucial for creating diverse libraries of compounds for drug discovery.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the amination of 4-chloro-6,8-difluoroquinazoline.
Question 1: My amination reaction is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
Several factors can contribute to a slow or incomplete reaction. Here's a breakdown of potential causes and solutions:
-
Insufficient Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit reduced reactivity.[5]
-
Solution: Consider using a stronger base to deprotonate the amine, increasing its nucleophilicity. Alternatively, if the amine's structure allows, you might explore more forcing reaction conditions such as higher temperatures or the use of microwave irradiation.[5]
-
-
Poor Solvent Choice: The solvent plays a critical role in dissolving reactants and facilitating the reaction.
-
Low Reaction Temperature: Amination reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave-assisted synthesis can significantly shorten reaction times.[5]
-
Question 2: I'm observing the formation of a significant amount of a byproduct with a mass corresponding to the hydrolysis of the starting material. How can I prevent this?
The formation of 4-hydroxy-6,8-difluoroquinazoline is a common side reaction resulting from the hydrolysis of the starting material.
-
Cause: The presence of water in the reaction mixture can lead to the nucleophilic attack of hydroxide ions (formed in situ, especially if a base is present) on the electron-deficient C4 position of the quinazoline ring.
-
Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Aprotic Solvents: Using aprotic solvents can minimize the source of protons that might facilitate hydrolysis.
-
Control of Basicity: While a base is often necessary, using an excessively strong base in the presence of trace water can exacerbate hydrolysis. Consider using a non-nucleophilic base or carefully controlling the stoichiometry.
-
Question 3: My mass spectrometry analysis indicates the presence of a di-substituted product. How can I avoid this over-amination?
Over-amination, or the substitution of a second group on the quinazoline ring, can occur under certain conditions.
-
Cause: While the C4 position is generally more reactive, under harsh conditions or with highly reactive amines, a second nucleophilic substitution can occur, potentially at another position on the quinazoline ring or by reacting with a functional group on the amine itself.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a precise stoichiometry of the amine, typically a slight excess (1.1-1.5 equivalents), to favor the mono-amination product.
-
Lower Reaction Temperature: Reducing the reaction temperature can often increase the selectivity for the desired mono-substituted product.
-
Gradual Addition: Adding the amine slowly to the reaction mixture can help maintain a low concentration of the nucleophile and reduce the likelihood of double substitution.
-
Question 4: I'm having difficulty purifying my final product from unreacted starting material and byproducts. What purification strategies are recommended?
Purification of aminated quinazolines can be challenging due to similar polarities of the product and certain impurities.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Thin Layer Chromatography (TLC) is an invaluable tool for optimizing the solvent system before committing to a column.
-
-
Recrystallization: If the product is a solid and has suitable solubility properties, recrystallization can be a highly effective purification technique. Experiment with different solvent pairs to find conditions that allow the product to crystallize while impurities remain in solution.
-
Acid-Base Extraction: If the basicity of your product and impurities differs significantly, an acid-base extraction can be an effective preliminary purification step.
Question 5: What is the underlying mechanism of this amination reaction?
The amination of 4-chloro-6,8-difluoroquinazoline typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9]
-
Key Features of SNAr:
-
The aromatic ring is electron-deficient, which is the case for the quinazoline ring system, further activated by the electron-withdrawing effects of the nitrogen atoms and fluorine substituents.[8][9]
-
The reaction involves the attack of a nucleophile (the amine) on the carbon atom bearing the leaving group (chloride).[8]
-
A negatively charged intermediate, known as a Meisenheimer complex, is formed.[8][10]
-
The leaving group then departs, restoring the aromaticity of the ring.[10]
-
The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the Meisenheimer intermediate, accelerating the reaction.[8] In 4-chloro-6,8-difluoroquinazoline, the nitrogen atoms in the quinazoline ring act as powerful electron-withdrawing groups, activating the C4 position for nucleophilic attack.
Experimental Protocols
General Protocol for Amination of 4-Chloro-6,8-difluoroquinazoline
This protocol provides a general starting point. Optimization of specific parameters will be necessary for different amines.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-chloro-6,8-difluoroquinazoline (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, NMP, or dioxane) to dissolve the starting material.
-
Reagent Addition: Add the desired amine (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA) (1.5-3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow
Data Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Low reactivity of amine, poor solvent, low temperature. | Increase temperature, screen solvents, use a stronger base. |
| Hydrolysis | Presence of water. | Use anhydrous reagents and solvents, run under inert atmosphere. |
| Over-amination | Excess amine, high temperature. | Control stoichiometry, lower reaction temperature. |
| Purification Difficulty | Similar polarity of components. | Optimize column chromatography, try recrystallization or extraction. |
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Letters. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. NIH. Retrieved from [Link]
-
PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. NIH. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. NIH. Retrieved from [Link]
-
ScienceDirect. (2020, August 8). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
ResearchGate. (2024, June 12). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-6,8-difluoroquinazoline
Welcome to the technical support center for optimizing reaction conditions for substitutions on 4-Chloro-6,8-difluoroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this specific nucleophilic aromatic substitution (SNAr) reaction, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
Understanding the Reactivity of 4-Chloro-6,8-difluoroquinazoline
The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[1][2] The reactivity of the 4-chloro position on the quinazoline ring is significantly enhanced, making it susceptible to nucleophilic attack. This heightened reactivity is due to the electron-withdrawing nature of the nitrogen atoms within the heterocyclic system, which stabilizes the intermediate formed during the SNAr reaction.[3] The presence of two fluorine atoms at positions 6 and 8 further activates the ring towards nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a nucleophilic substitution on 4-Chloro-6,8-difluoroquinazoline with an amine?
A1: A good starting point for the reaction with a primary or secondary amine is to use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5] The reaction often requires a base to neutralize the HCl generated. An organic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is commonly used.[1] In many cases, using the amine nucleophile in excess can also serve as the base.[1] The reaction temperature can range from room temperature to elevated temperatures (80-120 °C), depending on the nucleophilicity of the amine.[6] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time.[7]
Q2: Why is the substitution regioselective for the 4-position over the C-F bonds?
A2: The substitution occurs preferentially at the 4-position due to the greater electrophilicity of the C4 carbon compared to the carbons bearing the fluorine atoms. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[1][8] This inherent electronic property directs the regioselectivity of the SNAr reaction.[1][8]
Q3: Can other nucleophiles besides amines be used?
A3: Yes, a variety of nucleophiles can be employed. While amines are very common, alcohols, thiols, and other nucleophiles can also displace the 4-chloro substituent. The reaction conditions will need to be adjusted based on the nucleophilicity of the chosen reagent. For instance, less reactive nucleophiles may require stronger bases, higher temperatures, or longer reaction times.[5]
Q4: What are the advantages of using microwave-assisted synthesis for this reaction?
A4: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[9][10][11] This can lead to higher yields and cleaner reaction profiles with fewer byproducts.[9] For sluggish reactions or with less reactive nucleophiles, microwave synthesis is a powerful tool to consider.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Nucleophilicity | The chosen nucleophile may not be strong enough to attack the electron-deficient quinazoline ring under the current conditions. Solution: If using a neutral nucleophile like an amine, ensure a suitable base is present to either deprotonate it or to scavenge the HCl byproduct, driving the reaction forward.[1] For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more reactive amide anion in situ. |
| Suboptimal Solvent Choice | The solvent plays a critical role in SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity. Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).[5] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic atom more "naked" and reactive.[5] |
| Inadequate Reaction Temperature | SNAr reactions often have a significant activation energy barrier that needs to be overcome. Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.[5][12] Microwave heating can be particularly effective at providing the necessary energy in a controlled manner.[11] |
| Poor Starting Material Quality | Impurities in the 4-Chloro-6,8-difluoroquinazoline or the nucleophile can interfere with the reaction. Solution: Ensure the purity of your starting materials. Recrystallize or purify the starting materials if necessary. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps & Explanation |
| Di-substitution or Other Secondary Reactions | If the product of the initial substitution is still reactive under the reaction conditions, further reactions can occur. While less common at the fluorine positions, other reactive functional groups on the nucleophile could lead to side products. Solution: Use a stoichiometric amount of the nucleophile or a slight excess of the 4-Chloro-6,8-difluoroquinazoline.[5] Running the reaction at a lower temperature may also improve selectivity.[5] |
| Decomposition | At excessively high temperatures, the starting material or the desired product may decompose. Solution: Optimize the reaction temperature by gradually increasing it and monitoring the reaction progress. Avoid prolonged heating at very high temperatures.[5] |
| Reaction with Solvent | In some cases, the solvent (e.g., DMF) can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile. Solution: If unexpected amine-substituted byproducts are observed, consider using a more stable solvent like DMSO or NMP, or perform the reaction at a lower temperature. |
Issue 3: Difficult Product Purification
| Possible Cause | Troubleshooting Steps & Explanation |
| Similar Polarity of Product and Starting Material | If the product and unreacted starting material have similar polarities, separation by column chromatography can be challenging. Solution: Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. For purification, try a different eluent system for column chromatography or consider recrystallization from a suitable solvent system.[7][9] |
| Persistent Impurities | Some impurities may be difficult to remove by a single purification method. Solution: Employ orthogonal purification techniques. For example, if column chromatography was used initially, follow up with recrystallization or preparative HPLC.[7] Washing the crude product with a suitable solvent to remove unreacted starting materials or soluble byproducts can also be effective.[9] |
Experimental Protocols
General Protocol for Amination of 4-Chloro-6,8-difluoroquinazoline
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary.
-
To a solution of 4-Chloro-6,8-difluoroquinazoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or 2-propanol), add the desired amine (1.1 - 2.0 eq).[1][13]
-
Add a base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq), to the reaction mixture.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent like water followed by a cold alcohol (e.g., ethanol or methanol) to remove salts and unreacted amine.[9]
-
If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[7][9]
Data Presentation: Recommended Starting Conditions
| Nucleophile Type | Solvent | Base | Temperature (°C) | Notes |
| Primary Aliphatic Amine | 2-Propanol, DMF | DIPEA, Et3N | 60 - 100 | Generally reactive, may proceed at lower temperatures. |
| Secondary Aliphatic Amine | DMF, DMSO | DIPEA, Et3N | 80 - 120 | Similar reactivity to primary amines. |
| Aniline (Electron-rich) | 2-Propanol, Acetonitrile | DIPEA, Et3N | 80 - 120 | Electron-donating groups on the aniline facilitate the reaction.[10] |
| Aniline (Electron-poor) | DMSO, NMP | Stronger base (e.g., NaH) or higher temp. | 120 - 160 | Electron-withdrawing groups decrease nucleophilicity, requiring more forcing conditions.[10] |
Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting common issues.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Quinazolinones.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
- Benchchem. (n.d.). Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines.
- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
- ResearchGate. (n.d.). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature.
- PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
4-Chloro-6,8-difluoroquinazoline stability and storage conditions
Welcome to the technical support center for 4-Chloro-6,8-difluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this important chemical intermediate. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and practical guidance.
Introduction to 4-Chloro-6,8-difluoroquinazoline
4-Chloro-6,8-difluoroquinazoline is a key building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure" found in numerous biologically active compounds. The presence of the chloro- and difluoro- substituents provides unique electronic properties and synthetic handles for the development of novel therapeutics. Specifically, the 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile precursor for a wide range of derivatives. However, this reactivity also necessitates careful handling and storage to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 4-Chloro-6,8-difluoroquinazoline?
For long-term stability, 4-Chloro-6,8-difluoroquinazoline should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at 2-8°C.[1][2][3] It is crucial to protect the compound from moisture, light, and air.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[2] |
| Container | Tightly Sealed, Amber Glass Vial | Protects from moisture and light. Glass is preferred for its inertness.[2] |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable environment and safety. |
Q2: How stable is 4-Chloro-6,8-difluoroquinazoline at room temperature?
While stable for short periods under ambient conditions if kept dry, prolonged exposure to room temperature, especially in the presence of humidity, is not recommended. For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid compound.
Q3: What are the primary degradation pathways for 4-Chloro-6,8-difluoroquinazoline?
The most probable degradation pathway is hydrolysis of the 4-chloro group to form 6,8-difluoroquinazolin-4(3H)-one. This reaction is catalyzed by moisture and can be accelerated by elevated temperatures and the presence of acids or bases.
Caption: Hydrolysis of 4-Chloro-6,8-difluoroquinazoline.
Q4: Is 4-Chloro-6,8-difluoroquinazoline sensitive to light?
Yes, compounds with aromatic and heterocyclic ring systems can be sensitive to UV light. Photodegradation can occur, leading to the formation of impurities. It is recommended to store the compound in an amber vial or in a dark place to minimize exposure to light.[2]
Troubleshooting Guide
Problem 1: Inconsistent or low yields in nucleophilic substitution reactions.
Possible Cause 1: Degradation of 4-Chloro-6,8-difluoroquinazoline.
-
Explanation: If the starting material has been improperly stored, it may have partially hydrolyzed to 6,8-difluoroquinazolin-4(3H)-one. This byproduct will not participate in the desired nucleophilic substitution reaction, leading to lower yields.
-
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of your 4-Chloro-6,8-difluoroquinazoline using an appropriate analytical method such as LC-MS or ¹H NMR. Look for the presence of the hydrolyzed byproduct.
-
Proper Handling: Ensure the compound is brought to room temperature in a desiccator before opening to prevent moisture condensation.
-
Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound.
-
Possible Cause 2: Inactive Reagents or Poor Reaction Conditions.
-
Explanation: The success of the nucleophilic substitution is also dependent on the quality of the nucleophile and the reaction conditions (solvent, temperature, base).
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your nucleophile, solvent, and any additives are pure and dry.
-
Optimize Conditions: Review the literature for optimal reaction conditions for similar substrates. Microwave irradiation has been shown to improve reaction efficiency for N-arylation of 4-chloroquinazolines.[4]
-
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Appearance of an unexpected byproduct in the reaction mixture.
Possible Cause: Dimerization or side reactions.
-
Explanation: Under certain conditions, especially with prolonged reaction times or high temperatures, side reactions can occur. While less common, dimerization or reaction with the solvent (if nucleophilic) could be a possibility.
-
Troubleshooting Steps:
-
Characterize Byproduct: Isolate and characterize the unexpected byproduct using analytical techniques like MS and NMR to understand its structure.
-
Modify Reaction Conditions: Consider lowering the reaction temperature, reducing the reaction time, or changing the solvent to a less reactive one.
-
Purity of Solvents: Ensure that solvents are anhydrous and free of amine impurities, which could act as competing nucleophiles.
-
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6,8-difluoroquinazoline in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Look for the characteristic aromatic proton signals of 4-Chloro-6,8-difluoroquinazoline.
-
The presence of a broad singlet in the downfield region (around 12 ppm in DMSO-d₆) may indicate the presence of the hydrolyzed product, 6,8-difluoroquinazolin-4(3H)-one, due to the N-H proton.
-
Protocol 2: Resealing and Storing Partially Used Containers
-
Inert Atmosphere: Before resealing, flush the vial with a gentle stream of dry argon or nitrogen for a few seconds to displace any air and moisture that entered.
-
Secure Sealing: Tightly close the vial cap. For extra protection, wrap the cap with Parafilm®.
-
Proper Storage: Immediately return the vial to refrigerated storage (2-8°C) in a dark, dry location.
References
- Probiochemical. (2025, October 1).
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Image].
- Probiochemical. (2025, June 18).
- LookChem. (n.d.). Cas 391-77-5, 4-Chloro-6-fluoroquinoline.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
- ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
-
National Institutes of Health. (n.d.). 3-Aryl-5-aminobiphenyl Substituted[1][3][5]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties.
- PubMed. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.
- PubChem. (n.d.). 4-Chloro-6-fluoroquinoline.
- National Institutes of Health. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
- National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- ResearchGate. (2025, August 10).
- Chemsrc. (2025, August 26). 4-Chloro-6-fluoroquinoline | CAS#:391-77-5.
- PMC. (n.d.).
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ResearchGate. (2025, August 7). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
- PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Sigma-Aldrich. (n.d.). 4-Chloroquinazoline 97%.
- PubChem. (n.d.). 4-Chloro-6-nitroquinazoline.
- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
- ResearchGate. (n.d.).
- ResearchGate. (2025, November 8). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Wiley. (n.d.).
- MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
Sources
- 1. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 2. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 3. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 4-Anilinoquinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-anilinoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. 4-Anilinoquinazolines are a cornerstone in medicinal chemistry, with many derivatives functioning as potent kinase inhibitors in targeted cancer therapies.[1][2][3] Achieving high yields in their synthesis is crucial for efficient drug discovery and development pipelines.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I am not getting any product, or the yield is extremely low. What are the most common initial checks I should perform?
A1: When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. Before delving into complex optimization, start with these fundamental checks:
-
Purity of Starting Materials: Impurities in your reactants, such as the aniline or the quinazoline precursor, can significantly hinder the reaction through side reactions or catalyst poisoning.[4] Verify the purity of your starting materials using techniques like NMR, LC-MS, or by checking the melting point.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired byproducts. Double-check your calculations and measurements.
-
Reaction Setup and Inert Atmosphere: Many reactions in organic synthesis are sensitive to air and moisture.[5] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if the protocol requires it. Check for leaks in your setup.
-
Reaction Monitoring: Actively monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will help you determine if the reaction is proceeding as expected and when it has reached completion.
Q2: My reaction has stalled, and I see unreacted starting material. What are the likely causes?
A2: A stalled reaction with remaining starting material often points to issues with the reaction conditions or catalyst activity. Consider the following:
-
Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.[4] Conversely, some reactions may be sensitive to high temperatures, leading to decomposition. A temperature screen is often a valuable optimization step.
-
Catalyst Activity: If you are using a catalyst, it may be inactive or poisoned.[4][5] Use a fresh batch of catalyst and ensure your reagents and solvents are free of impurities that could act as catalyst poisons.
-
Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and the stability of intermediates.[4] A solvent screen can help identify the optimal medium for your specific reaction. Common solvents for 4-anilinoquinazoline synthesis include ethanol, isopropanol, DMF, and toluene.[6]
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions?
A3: The formation of byproducts is a common cause of low yields. In 4-anilinoquinazoline synthesis, potential side reactions can include:
-
Dimerization or Polymerization: Starting materials or the product itself may undergo self-reaction, especially at elevated temperatures.
-
Reaction with Solvent: Some solvents can participate in the reaction, leading to undesired adducts.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of reactive intermediates or the final product can occur.
Careful control of reaction conditions and purification of starting materials can help minimize these side reactions.
In-depth Troubleshooting Guides
Issue 1: Low Yield Due to Suboptimal Reaction Conditions
Low yields are frequently a result of reaction conditions that are not optimized for the specific substrates being used. The following guide provides a systematic approach to optimizing your reaction parameters.
Caption: A systematic workflow for troubleshooting low yields.
Protocol 1: Temperature Screening
-
Set up several small-scale reactions in parallel.
-
Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, and 120 °C).[4]
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Identify the temperature that gives the highest conversion to the desired product with minimal byproduct formation.
Protocol 2: Solvent Screening
-
Set up parallel reactions in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[4]
-
Ensure the starting materials are soluble in the chosen solvents at the reaction temperature.
-
Run the reactions under the same temperature and time conditions.
-
Analyze the outcome of each reaction by TLC or LC-MS to determine the solvent that provides the best yield.
Table 1: Common Solvents and Their Properties in Quinazoline Synthesis
| Solvent | Polarity | Boiling Point (°C) | Common Applications |
| Toluene | Non-polar | 111 | Good for reactions requiring higher temperatures; often used in dehydrative cyclizations.[6] |
| DMF | Polar aprotic | 153 | Excellent solvent for a wide range of reactants; can promote nucleophilic substitution reactions.[4][6] |
| Ethanol | Polar protic | 78 | A common and relatively green solvent; suitable for many acid-catalyzed reactions.[4][6] |
| Acetonitrile | Polar aprotic | 82 | Useful for a variety of reactions; its lower boiling point allows for easier removal. |
Issue 2: Challenges with Starting Materials and Reagents
The quality and nature of your starting materials are paramount to a successful synthesis.
Substituents on the aniline ring can significantly impact its nucleophilicity and, consequently, the reaction rate and yield. Electron-donating groups generally increase reactivity, while electron-withdrawing groups can decrease it.
The most common precursors for 4-anilinoquinazolines are 4-chloroquinazolines. These can be synthesized from the corresponding quinazolin-4(3H)-ones. Incomplete conversion or purification at this stage can introduce impurities that interfere with the final step.
Protocol 3: Purification of a Solid Aldehyde Starting Material by Recrystallization
-
Choose a suitable solvent or solvent pair where the aldehyde has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
Dissolve the crude aldehyde in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Issue 3: Inefficient Product Isolation and Purification
Even with a high-yielding reaction, significant product loss can occur during work-up and purification.
-
pH Adjustment: The pH of the aqueous layer during extraction is critical to ensure the product is in its neutral, less water-soluble form.[4]
-
Solvent Choice for Extraction: The choice of extraction solvent is important. A solvent in which the product is highly soluble and immiscible with the aqueous phase should be used. Common choices include ethyl acetate, dichloromethane, and diethyl ether.[4]
-
Irreversible Adsorption: The product may be strongly adsorbing to the silica gel. This can sometimes be mitigated by pre-treating the silica gel with a small amount of a polar solvent or a base (like triethylamine) if the product is basic.
-
Product Decomposition: Some compounds are unstable on silica gel. In such cases, alternative purification methods like recrystallization or preparative HPLC should be considered.
Mechanism of 4-Anilinoquinazoline Synthesis
A common and efficient method for the synthesis of 4-anilinoquinazolines is the microwave-assisted reaction of a 4-chloroquinazoline with a substituted aniline.[2][3][7]
Caption: General mechanism for 4-anilinoquinazoline synthesis.
This reaction proceeds via a nucleophilic aromatic substitution mechanism where the aniline nitrogen attacks the C4 position of the quinazoline ring, followed by the elimination of hydrogen chloride.
References
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
- Reddy, M. V., et al. (2008).
- BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- Zhang, J., et al. (2015). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.
- Doraghi, F., et al. (2020). Representative biologically active 4‐anilinoquinazoline derivatives.
- Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
- de Oliveira, M. A. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
- Li, Y., et al. (2014). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed.
- Azizi, Z., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci.
- Wang, Z., et al. (2014).
- Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.
- Li, Y., et al. (2016).
- Al-Warhi, T., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Taylor & Francis Online.
- Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
- Azmian Moghadam, F., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences.
- Chen, Z., et al. (2022). Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. PubMed.
- Al-Suhaimi, K. S., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online.
- Wang, Z., et al. (2015).
- Cavalheiro, R. A., et al. (2010). Syntheses of Some 4-Anilinoquinazoline Derivatives.
- Albuschat, M., et al. (2015). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
- de Oliveira, M. A. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar.
- Wang, Z., et al. (2014). ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives.
- Li, Y., et al. (2017). Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. PubMed.
- Khan, F. N., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones.
- Zhang, H., et al. (2016). Design, Synthesis and Biological Evaluation of 4-anilinoquinazoline Derivatives as New C-Myc G-quadruplex Ligands. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives.
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed.
- Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
- Lee, K., et al. (2014). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry.
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Technical Support Center: Managing Impurities in 4-Chloro-6,8-difluoroquinazoline Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-6,8-difluoroquinazoline. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions to help you navigate the challenges of managing impurities in this critical reaction.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Chloro-6,8-difluoroquinazoline, providing potential causes and actionable solutions.
Issue 1: Low Yield of 4-Chloro-6,8-difluoroquinazoline
Question: My reaction is resulting in a low yield of the desired 4-Chloro-6,8-difluoroquinazoline. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors, from starting materials to reaction conditions.[1][2] A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
2-Amino-3,5-difluorobenzoic acid: The quality of this starting material is crucial. Impurities can interfere with the cyclization reaction. Ensure it is of high purity and dry before use.
-
Reagents for Cyclization and Chlorination: The purity of reagents like formamidine acetate and the chlorinating agent (e.g., phosphorus oxychloride) directly impacts the reaction efficiency.[3] Use freshly opened or properly stored reagents.
-
-
Sub-optimal Reaction Conditions:
-
Temperature Control: The cyclization to form the quinazolinone intermediate and the subsequent chlorination are temperature-sensitive steps.[1]
-
Cyclization: This step often requires elevated temperatures to drive the reaction to completion.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
-
Chlorination: While heating is necessary, excessive temperatures can lead to degradation and the formation of colored impurities. A controlled temperature, often at reflux, is recommended.[4]
-
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the consumption of the starting material to ensure the reaction has gone to completion.[1]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway and yield.[5] For the cyclization step, high-boiling polar solvents are often used.[3] For chlorination, excess phosphorus oxychloride can sometimes serve as both reagent and solvent.
-
-
Inefficient Work-up and Purification:
-
Quenching: The quenching of the chlorination reaction (e.g., with ice water) must be done carefully to avoid hydrolysis of the product back to the quinazolinone.
-
Extraction: Ensure the pH is appropriate during extraction to maximize the recovery of the product in the organic layer.
-
Purification: Column chromatography or recrystallization may be necessary to isolate the pure product. The choice of solvent system for chromatography is critical to separate the product from impurities.
-
Issue 2: Presence of 6,8-Difluoroquinazolin-4-one Impurity
Question: My final product is contaminated with a significant amount of 6,8-difluoroquinazolin-4-one. How can I prevent its formation and remove it?
Answer: The presence of 6,8-difluoroquinazolin-4-one, the hydroxy precursor to your target molecule, is a common impurity that indicates incomplete chlorination or hydrolysis of the product.
Potential Causes & Solutions:
-
Incomplete Chlorination:
-
Insufficient Chlorinating Agent: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction to completion.[4]
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to fully convert the quinazolinone to the chloroquinazoline. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
-
Hydrolysis of the Product:
-
Moisture Contamination: The 4-chloro group is susceptible to hydrolysis. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
Work-up Conditions: During the work-up, especially when quenching with water or aqueous base, minimize the contact time and maintain a low temperature to reduce the rate of hydrolysis.
-
-
Removal of the Impurity:
-
Column Chromatography: 6,8-Difluoroquinazolin-4-one is more polar than 4-Chloro-6,8-difluoroquinazoline. A well-chosen solvent system for silica gel chromatography can effectively separate the two compounds.
-
Recrystallization: If the impurity level is not too high, recrystallization from a suitable solvent may selectively precipitate the desired product, leaving the more polar impurity in the mother liquor.
-
Issue 3: Formation of Dimeric or Polymeric Byproducts
Question: I am observing high molecular weight impurities in my mass spectrometry analysis. What could be causing the formation of these byproducts?
Answer: The formation of dimeric or polymeric byproducts can occur under certain reaction conditions, often driven by side reactions of reactive intermediates.
Potential Causes & Solutions:
-
Excessive Reaction Temperature or Time: Prolonged heating or excessively high temperatures during the chlorination step can promote side reactions, leading to the formation of complex mixtures.[1] Optimize the reaction conditions by carefully monitoring the progress and stopping the reaction once the starting material is consumed.
-
Presence of Bifunctional Impurities: Impurities in the starting materials with multiple reactive sites could lead to polymerization. Ensure the purity of your 2-amino-3,5-difluorobenzoic acid.
-
Reaction with Solvent: In some cases, the solvent itself can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
-
Purification: These higher molecular weight impurities are typically less mobile on silica gel. Flash column chromatography is usually effective in removing them.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of 4-Chloro-6,8-difluoroquinazoline.
Q1: What is a typical synthetic route for 4-Chloro-6,8-difluoroquinazoline?
A common and effective synthetic pathway involves a two-step process:
-
Cyclization: The reaction of 2-amino-3,5-difluorobenzoic acid with formamidine acetate in a high-boiling solvent like ethylene glycol monomethyl ether under reflux conditions to form 6,8-difluoroquinazolin-4-one.[3]
-
Chlorination: The subsequent treatment of 6,8-difluoroquinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating, to yield 4-Chloro-6,8-difluoroquinazoline.[4]
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is essential for effective impurity profiling:[6][7]
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and detecting trace impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying known and unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can help in the structural elucidation of impurities if they are present in sufficient quantities.[9]
Q3: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.
-
Product Handling: Halogenated quinazolines should be handled with care, as they can be irritants.[10] Always use appropriate PPE.
Q4: How does the choice of base and solvent affect quinazoline synthesis in general?
The selection of base and solvent is critical in many quinazoline synthesis protocols as they can influence the reaction pathway, rate, and yield.[5]
-
Solvent Polarity: Polar solvents can favor the desired C(sp²)-N bond formation to yield quinazolines, while nonpolar solvents may lead to the formation of benzimidazoles as byproducts.[5]
-
Base Strength: The base is often required to deprotonate starting materials and facilitate cyclization. The strength of the base needs to be appropriate for the specific reaction; a base that is too weak may result in an incomplete reaction, while one that is too strong could promote side reactions.[5]
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of 6,8-Difluoroquinazolin-4-one
-
Combine 2-amino-3,5-difluorobenzoic acid and formamidine acetate in a round-bottom flask equipped with a reflux condenser.
-
Add a suitable high-boiling solvent (e.g., 2-methoxyethanol).
-
Heat the mixture to reflux and maintain for the required time, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield 6,8-difluoroquinazolin-4-one.
Protocol 2: Synthesis of 4-Chloro-6,8-difluoroquinazoline
-
In a fume hood, carefully add 6,8-difluoroquinazolin-4-one to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-Chloro-6,8-difluoroquinazoline.
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 6,8-Difluoroquinazolin-4-one | C₈H₄F₂N₂O | 182.13 | More polar than the product on TLC/HPLC. Shows a distinct mass peak in LC-MS. |
| Unreacted 2-Amino-3,5-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | Highly polar starting material. |
| Dimeric/Polymeric Byproducts | Variable | > 400 | High molecular weight peaks in MS. Often less mobile on TLC. |
Section 4: Visualizations
Diagram 1: General Synthetic Pathway
Caption: Troubleshooting workflow for low product yield.
Diagram 3: Impurity Formation Pathways
Caption: Common pathways for impurity formation.
References
- BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
- BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- BenchChem. (n.d.). 4-Chloro-6,8-difluoroquinazoline.
- ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- ChemicalBook. (n.d.). 4-CHLORO-6,8-DICHLOROQUINOLINE synthesis.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- MDPI. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56.
- National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
- PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- National Institutes of Health. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- PubChem. (n.d.). 4-Chloro-6-fluoroquinoline.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- National Institutes of Health. (n.d.). Editorial: Chemical Insights Into the Synthetic Chemistry of Quinazolines and Quinazolinones: Recent Advances.
- National Institutes of Health. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- PubChem. (n.d.). 4-Chloro-6-fluoroquinoline.
- Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
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Technical Support Center: Solvent Effects in Nucleophilic Aromatic Substitution of 4-Chloro-6,8-difluoroquinazoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6,8-difluoroquinazoline. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection in these reactions, moving beyond generic protocols to explain the "why" behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
The 4-chloro-6,8-difluoroquinazoline core is a valuable scaffold in medicinal chemistry. The strategic placement of fluorine atoms enhances the electrophilicity of the quinazoline ring, while the chlorine at the 4-position serves as a reactive handle for introducing diverse functionalities via nucleophilic substitution.[1] However, the success of this transformation is profoundly influenced by the reaction medium. Understanding the nuanced interplay between the solvent, the nucleophile, and the substrate is paramount for achieving high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the SNAr of 4-Chloro-6,8-difluoroquinazoline in a practical question-and-answer format.
Q1: My SNAr reaction is sluggish, resulting in a low yield. How can I improve the reaction rate?
A1: A slow reaction rate is a frequent hurdle. The primary factors to investigate are the activation of the aromatic ring, the nature of your nucleophile, and, critically, your choice of solvent.
-
Insufficient Ring Activation: While the two fluorine atoms on the quinazoline ring are electron-withdrawing, the overall activation might be insufficient for less reactive nucleophiles.
-
Nucleophile Reactivity: Weakly nucleophilic species will naturally react slower.
-
Solvent Choice - The Key Influencer: The solvent plays a multifaceted role in SNAr reactions. For SNAr, polar aprotic solvents are generally preferred.[2][3][4] These solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN), can significantly accelerate reaction rates.[5] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[6] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that dampens its reactivity.[3][7]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a polar protic or a non-polar solvent, switching to DMSO, DMF, or NMP will likely lead to a significant rate enhancement.
-
Increase Reaction Temperature: Carefully increasing the temperature can overcome the activation energy barrier. However, monitor for potential side product formation.
-
Consider a Stronger Base: If your nucleophile requires deprotonation, ensure your base is strong enough to generate a sufficient concentration of the active nucleophile.
Q2: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of regioisomers or other byproducts is a common selectivity issue. In the case of 4-Chloro-6,8-difluoroquinazoline, the primary concern is often substitution at other positions or undesired side reactions.
-
Regioselectivity: The C4 position of the quinazoline ring is generally the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[8][9][10][11] However, under harsh conditions, substitution at other positions might occur.
-
Solvent-Mediated Side Reactions: Some solvents can participate in the reaction. For instance, amide solvents like DMF can sometimes act as a source of amines at high temperatures.[12]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Selection: While polar aprotic solvents are excellent for rate acceleration, their high boiling points can sometimes lead to side reactions if the temperature is not carefully controlled. A systematic screening of solvents with varying polarities and boiling points can help identify the optimal medium for clean conversion.
-
Choice of Base: If a base is used, a non-nucleophilic base is often preferred to avoid competition with your primary nucleophile.
Q3: My starting material is not fully dissolving in the reaction solvent. What are my options?
A3: Poor solubility of reactants is a direct impediment to achieving a satisfactory reaction rate and can lead to inconsistent results.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your 4-Chloro-6,8-difluoroquinazoline and your nucleophile in a range of polar aprotic solvents (DMSO, DMF, NMP, DMAc) and ethereal solvents (THF, Dioxane).
-
Solvent Mixtures: A mixture of solvents can sometimes provide the desired solubility characteristics. For example, a mixture of THF and water has been used in some amination reactions of chloroquinazolines.[13]
-
Temperature Adjustment: Gently warming the mixture can improve solubility. However, be mindful of the thermal stability of your reactants.
Data Presentation: Solvent Effects on SNAr Reaction Rates
The choice of solvent can have a dramatic impact on the rate of an SNAr reaction. The following table summarizes the general trend observed for the relative rates of a typical SNAr reaction in different solvent classes.
| Solvent Class | Representative Solvents | Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Solvates the cation, leaving a "naked," highly reactive anion.[6] |
| Polar Protic | Water, Ethanol, Methanol | Low | Solvates and stabilizes the anion through hydrogen bonding, reducing its nucleophilicity.[3][7] |
| Non-Polar | Toluene, Hexane | Very Low | Poor solubility of ionic nucleophiles and does not stabilize the charged intermediate. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of 4-Chloro-6,8-difluoroquinazoline with an Amine
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6,8-difluoroquinazoline (1.0 eq).
-
Solvent and Reagents: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO, approximately 0.1-0.5 M concentration of the substrate).
-
Nucleophile and Base: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the SNAr Mechanism and Troubleshooting Workflow
Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[14] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).
Troubleshooting Workflow for Low Yield
When faced with a low-yielding SNAr reaction, a systematic approach to troubleshooting is crucial. The following workflow can guide your optimization efforts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-Chloro-6,8-difluoroquinazoline
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6,8-difluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and ensure a safe, efficient, and reproducible synthesis.
I. Introduction to the Synthesis and its Challenges
4-Chloro-6,8-difluoroquinazoline is a key building block in the synthesis of various pharmacologically active molecules. The presence of the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, while the difluoro substitution on the benzene ring can enhance the metabolic stability and binding affinity of the final drug candidates.
The synthesis of 4-Chloro-6,8-difluoroquinazoline is typically a two-step process:
-
Formation of the Quinazolinone Core: Cyclization of a suitable anthranilic acid derivative, such as 2-amino-3,5-difluorobenzamide, to form 6,8-difluoroquinazolin-4(3H)-one.
-
Chlorination: Conversion of the hydroxyl group of the quinazolinone to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
While the synthesis appears straightforward on paper, scaling up this process from the lab bench to pilot or production scale introduces a unique set of challenges. These can range from altered reaction kinetics and heat transfer issues to difficulties in purification and ensuring the safety of the process. This guide will address these challenges in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the 6,8-difluoroquinazolin-4(3H)-one intermediate?
The most prevalent method is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide.[1][2] In this case, 2-amino-3,5-difluorobenzoic acid would be reacted with formamide, typically at elevated temperatures.
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[3] Key safety considerations for large-scale use include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood or a closed system, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a respirator.
-
Exothermic Reactions: The reaction of POCl₃ with the quinazolinone and, more critically, the quenching of excess POCl₃ with water or a basic solution are highly exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.
-
Byproducts: The reaction and quench produce corrosive byproducts like hydrochloric acid.
III. Troubleshooting Guide: Step 1 - Synthesis of 6,8-difluoroquinazolin-4(3H)-one
This section addresses common issues encountered during the cyclization reaction to form the quinazolinone intermediate.
Problem 1: Low Yield of 6,8-difluoroquinazolin-4(3H)-one
Question: My yield of the quinazolinone is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?
Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors:
-
Inefficient Heat Transfer: Large-scale reactions have a smaller surface area-to-volume ratio, making it harder to maintain a uniform temperature. Hot spots can lead to the formation of side products and degradation.
-
Solution: Employ a reactor with efficient agitation and a well-controlled heating system. Consider a staged heating profile to gently bring the reaction to the desired temperature.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. You may need to extend the reaction time or slightly increase the temperature. Ensure that the starting materials are of high purity, as impurities can inhibit the reaction.
-
-
Sublimation of Starting Material: Anthranilic acid derivatives can sometimes sublime at high temperatures, leading to a loss of material.
-
Solution: Use a well-sealed reactor and consider using a solvent with a suitable boiling point to control the reaction temperature.
-
Problem 2: Formation of Impurities
Question: I am observing significant impurity formation in my crude 6,8-difluoroquinazolin-4(3H)-one. What are these impurities and how can I minimize them?
Answer: The Niementowski synthesis can sometimes lead to the formation of byproducts.
-
Dimerization/Polymerization: At high temperatures, the starting materials or intermediates can dimerize or polymerize.
-
Mitigation: Lowering the reaction temperature or using a more dilute solution can sometimes help.[4]
-
-
Incomplete Cyclization: The intermediate amide may not fully cyclize.
-
Mitigation: As mentioned earlier, optimizing reaction time and temperature is crucial.
-
Experimental Protocol: Synthesis of 6,8-difluoroquinazolin-4(3H)-one
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 2-amino-3,5-difluorobenzoic acid and formamide.
-
Heating: Slowly heat the mixture to 140-160°C with good agitation.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will often precipitate out.
-
Isolation: Filter the solid product and wash it with a suitable solvent (e.g., water, ethanol) to remove residual formamide and other impurities.
-
Drying: Dry the product under vacuum at an elevated temperature.
IV. Troubleshooting Guide: Step 2 - Chlorination of 6,8-difluoroquinazolin-4(3H)-one
This section focuses on the challenges associated with the conversion of the quinazolinone to the final 4-chloro product.
Problem 1: Incomplete Chlorination
Question: My chlorination reaction is sluggish and I'm left with a significant amount of starting material. How can I drive the reaction to completion?
Answer: Incomplete chlorination is a frequent issue, especially on a larger scale.
-
Insufficient POCl₃: Ensure you are using a sufficient excess of POCl₃. While equimolar reactions are possible under certain conditions, a molar excess is often required for complete conversion.[5]
-
Low Reaction Temperature: The reaction typically requires heating to reflux. Ensure your reactor can maintain the required temperature consistently.
-
Presence of Moisture: Any moisture in the starting material or solvent will react with POCl₃, reducing its effectiveness.
-
Solution: Thoroughly dry the 6,8-difluoroquinazolin-4(3H)-one before the reaction. Use anhydrous solvents if applicable.
-
Problem 2: Difficult Work-up and Product Isolation
Question: The work-up of my large-scale chlorination reaction is challenging. I'm having trouble with the quench and isolating a clean product. What are some best practices?
Answer: The work-up of a POCl₃ reaction is a critical and potentially hazardous step.
-
Uncontrolled Quench: Adding water or base too quickly to the reaction mixture can cause a violent, exothermic reaction.
-
Solution: The "Reverse Quench" Always add the reaction mixture slowly to a vigorously stirred mixture of ice and water or a cold, dilute basic solution (e.g., sodium bicarbonate).[6] This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control. A safer alternative is to add the reaction mixture to a warm (35-40°C) aqueous sodium acetate solution, which can provide a more controlled hydrolysis.[7]
-
-
Product Precipitation/Oiling Out: The crude product may precipitate as a sticky solid or oil out during the quench, making it difficult to handle and purify.
-
Solution: After the quench, you can add a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to dissolve the product and perform an extraction.
-
-
Residual Phosphorus Compounds: Impurities derived from the hydrolysis of POCl₃ can co-precipitate with the product.
-
Solution: Thoroughly wash the crude product with water after filtration to remove these inorganic byproducts.
-
Experimental Protocol: Chlorination and Work-up
Safety First! This procedure involves highly hazardous materials and should only be performed by trained personnel in a suitable facility with appropriate safety measures in place.
-
Reaction Setup: In a dry reactor, charge the 6,8-difluoroquinazolin-4(3H)-one and phosphorus oxychloride.
-
Heating: Heat the mixture to reflux (around 105-110°C) and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC.
-
Removal of Excess POCl₃ (Optional but Recommended for Scale-up): Once the reaction is complete, cool the mixture slightly and remove the excess POCl₃ by vacuum distillation.
-
Quenching (Reverse Quench): Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water (or a cold, dilute sodium bicarbonate solution). Slowly add the reaction mixture to the ice/water slurry, ensuring the temperature of the quench mixture does not exceed 20-25°C.
-
Neutralization and Isolation: Continue stirring until all the ice has melted. If necessary, adjust the pH to neutral with a base. The solid product can then be isolated by filtration.
-
Washing and Drying: Wash the filter cake thoroughly with water and then dry the crude 4-Chloro-6,8-difluoroquinazoline under vacuum.
Problem 3: Purification of the Final Product
Question: My crude 4-Chloro-6,8-difluoroquinazoline is not pure enough for the next step. What are the best methods for purification on a large scale?
Answer: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Solvent Selection: A good recrystallization solvent should dissolve the product well at high temperatures and poorly at low temperatures, while impurities should remain soluble at all temperatures. Common solvents for similar compounds include ethanol, isopropanol, or mixtures of solvents like dichloromethane/hexane.[8] A small-scale solvent screen is highly recommended.
-
-
Slurry Wash: If the impurities are significantly more soluble than the product, a slurry wash with a suitable solvent can be an effective purification step. This involves stirring the crude product in a solvent in which it is sparingly soluble, then filtering.
-
Column Chromatography: While effective on a lab scale, column chromatography is often not practical or economical for large-scale purification. It should be considered as a last resort.
V. Data Summarization and Visualization
Table 1: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | High reactivity, generally good yields | Corrosive, hazardous, requires careful quenching |
| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Readily available, effective | Corrosive, can lead to side products |
Diagram 1: Synthetic Pathway and Key Challenges
Caption: Overview of the synthesis of 4-Chloro-6,8-difluoroquinazoline and associated scale-up challenges.
Diagram 2: Decision Tree for Troubleshooting Low Yield in Quinazolinone Synthesis
Caption: A step-by-step guide to troubleshooting low yields in the synthesis of 6,8-difluoroquinazolin-4(3H)-one.
VI. Conclusion
The successful scale-up of the 4-Chloro-6,8-difluoroquinazoline synthesis requires a thorough understanding of the reaction mechanisms, potential side reactions, and the practical challenges of handling hazardous reagents on a large scale. By systematically addressing issues related to reaction conditions, work-up procedures, and purification, researchers can develop a robust and efficient process. This guide provides a starting point for troubleshooting and process optimization, but it is essential to adapt these recommendations to your specific laboratory or manufacturing environment. Always prioritize safety and perform a thorough risk assessment before undertaking any large-scale chemical synthesis.
VII. References
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Figshare. [Link]
-
How can I properly quench POCl3? ResearchGate. [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]
-
Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. [Link]
-
Different strategies for the synthesis of quinazolinones. ResearchGate. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]
-
One-step synthesis of 4(3H)-quinazolinones. ResearchGate. [Link]
-
Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. Luminescence. [Link]
-
Niementowski quinazoline synthesis. Wikipedia. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]
-
Phosphorus Oxychloride. Common Organic Chemistry. [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
Process for preparing purine derivatives. Google Patents.
-
Niementowski quinoline synthesis. Wikipedia. [Link]
-
SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Pharmaceutical Chemistry Journal. [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry. [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
-
Niementowski quinazoline synthesis. chemeurope.com. [Link]
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
-
Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry. [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. ResearchGate. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
-
Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
2-Amino-3,3-difluoro-2,3-dihydrofurans from Difluorocarbenes and Enaminones. ResearchGate. [Link]
-
Purification method of 8-hydroxyquinoline crude product. Google Patents.
Sources
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6,8-difluoroquinazoline
For the modern researcher, scientist, and drug development professional, the precise and accurate characterization of novel chemical entities is paramount. 4-Chloro-6,8-difluoroquinazoline, a halogenated quinazoline derivative, serves as a critical building block in the synthesis of pharmacologically active compounds. Its structural elucidation and quantification demand robust analytical techniques, with mass spectrometry (MS) standing as the cornerstone of molecular analysis. This guide provides an in-depth, comparative analysis of mass spectrometry approaches for 4-Chloro-6,8-difluoroquinazoline, offering field-proven insights and experimental protocols to empower your research.
The quinazoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of particular interest due to the profound impact of halogens on physicochemical and pharmacological properties. The presence of chlorine and fluorine atoms in 4-Chloro-6,8-difluoroquinazoline introduces unique analytical challenges and opportunities in mass spectrometry. This guide will dissect the ionization behavior, fragmentation patterns, and optimal analytical conditions for this compound, comparing and contrasting different MS-based methodologies.
The Primacy of Electrospray Ionization (ESI) for Quinazoline Analysis
For the analysis of polar, medium molecular weight compounds like 4-Chloro-6,8-difluoroquinazoline, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is the undisputed technique of choice. The inherent basicity of the quinazoline ring system, due to the presence of nitrogen atoms, readily facilitates protonation in the positive ion mode of ESI, leading to the generation of a strong protonated molecule signal ([M+H]⁺).
The choice of ESI is underpinned by its "soft" ionization nature, which minimizes in-source fragmentation and preserves the molecular ion, a critical aspect for accurate mass determination and subsequent structural elucidation through tandem mass spectrometry (MS/MS).[1] Studies on the closely related drug molecule, gefitinib, which features a 4-anilinoquinazoline core, consistently employ ESI as the ionization method of choice for sensitive and reliable quantification in complex biological matrices.[2][3]
Deciphering the Fragmentation Roadmap: A Predictive Analysis
While no specific literature exists for the fragmentation of 4-Chloro-6,8-difluoroquinazoline, we can predict its fragmentation behavior based on the established principles of mass spectrometry and data from structurally analogous compounds, such as gefitinib and other halogenated quinolines.[4][5][6][7]
Upon collision-induced dissociation (CID) in the gas phase, the protonated molecule of 4-Chloro-6,8-difluoroquinazoline is expected to undergo a series of characteristic fragmentation events. The primary fragmentation pathways are likely to involve the loss of small neutral molecules and radicals, driven by the charge distribution and the relative bond strengths within the ion.
A plausible fragmentation pathway is initiated by the cleavage of the C-Cl bond, a common fragmentation route for chlorinated aromatic compounds. This would result in a significant fragment ion corresponding to the loss of a chlorine radical. Subsequent or alternative fragmentation could involve the sequential loss of HF molecules or ring cleavage of the quinazoline core.
Proposed Fragmentation Pathway of 4-Chloro-6,8-difluoroquinazoline
Caption: Proposed fragmentation pathway for protonated 4-Chloro-6,8-difluoroquinazoline.
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass analyzer will significantly impact the quality and utility of the data obtained. Here, we compare two common platforms for the analysis of 4-Chloro-6,8-difluoroquinazoline.
| Feature | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) MS |
| Primary Application | Targeted quantification | High-resolution accurate mass (HRAM) analysis, unknown identification |
| Resolution | Low to moderate | High |
| Mass Accuracy | Moderate | High (<5 ppm) |
| Sensitivity | Excellent for targeted analysis (MRM mode) | Good, full scan sensitivity may be lower than QqQ in MRM |
| Qualitative Information | Limited to precursor-product ion relationships | Provides elemental composition determination and structural elucidation |
| Cost | Lower | Higher |
For routine quantification of 4-Chloro-6,8-difluoroquinazoline in drug development workflows, a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[3] This approach is ideal for pharmacokinetic studies and quality control applications where the target analyte is known.
In contrast, for metabolite identification, impurity profiling, or any application requiring the identification of unknown compounds, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the superior choice.[4] Its high-resolution accurate mass (HRAM) capability allows for the determination of elemental compositions for both the parent ion and its fragments, providing a high degree of confidence in structural assignments.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative?
While LC-MS is the dominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative for the analysis of 4-Chloro-6,8-difluoroquinazoline, provided the compound exhibits sufficient volatility and thermal stability.[8] The use of a non-polar capillary column, such as a 5% phenyl polymethylsiloxane, would be appropriate for the separation of this moderately polar compound.[9]
Comparison of LC-MS and GC-MS for 4-Chloro-6,8-difluoroquinazoline Analysis
| Parameter | LC-MS (ESI) | GC-MS (EI) |
| Sample Volatility | Not required | Required |
| Sample Polarity | Wide range, ideal for polar compounds | Best for non-polar to moderately polar compounds |
| Ionization | Soft ionization (predominantly [M+H]⁺) | Hard ionization (extensive fragmentation) |
| Molecular Ion | Abundant | Often weak or absent |
| Structural Information | Obtained from MS/MS | Obtained from characteristic fragmentation patterns |
| Derivatization | Not typically required | May be necessary to improve volatility |
The primary advantage of GC-MS lies in the highly reproducible and information-rich fragmentation patterns generated by Electron Ionization (EI). These "electron fingerprints" are invaluable for structural confirmation and can be searched against spectral libraries. However, the high energy of EI often leads to the absence of a molecular ion, which can complicate the initial identification of an unknown compound.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of 4-Chloro-6,8-difluoroquinazoline using a Triple Quadrupole Mass Spectrometer
This protocol is optimized for the sensitive and selective quantification of 4-Chloro-6,8-difluoroquinazoline in a research setting.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 201.0 (for ³⁵Cl isotope).
-
Product Ion (Q3): Monitor the predicted fragments (e.g., m/z 166.0, 139.0). The optimal product ion should be determined experimentally by infusing a standard solution and performing a product ion scan.
-
-
LC-MS/MS Workflow for Quantification
Caption: Workflow for the quantification of 4-Chloro-6,8-difluoroquinazoline via LC-MS/MS.
Protocol 2: GC-MS Method for Structural Confirmation of 4-Chloro-6,8-difluoroquinazoline
This protocol is designed for the qualitative analysis and structural confirmation of the compound.
-
Gas Chromatography Conditions:
-
Column: 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (1 µL injection).
-
-
Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Conclusion: Selecting the Right Tool for the Task
The mass spectrometric analysis of 4-Chloro-6,8-difluoroquinazoline is a multifaceted challenge that can be effectively addressed by a range of techniques. For high-sensitivity quantification in complex matrices, LC-MS/MS with a triple quadrupole instrument is the gold standard. For in-depth structural elucidation and the identification of unknown related substances, high-resolution mass spectrometry with a Q-TOF analyzer is indispensable. While less common for this class of compounds, GC-MS offers a valuable complementary technique for structural confirmation, provided the analyte has suitable volatility.
By understanding the principles outlined in this guide and selecting the appropriate methodology, researchers can confidently and accurately characterize 4-Chloro-6,8-difluoroquinazoline, accelerating the pace of drug discovery and development.
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Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica. [Link]
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A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation. [Link]
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Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. Cancer Chemotherapy and Pharmacology. [Link]
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4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). PubChemLite. [Link]
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A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Fluoroquinazolines in Nucleophilic Aromatic Substitution
Executive Summary
In the synthesis of biologically active molecules, particularly kinase inhibitors, the 4-substituted quinazoline scaffold is a cornerstone. The functionalization at the C4-position, most commonly achieved via nucleophilic aromatic substitution (SNAr), is a critical step in drug discovery and development. A frequent decision point for chemists is the choice of the C4-halogen precursor: 4-chloroquinazoline or 4-fluoroquinazoline. Counterintuitively, and in direct contrast to aliphatic substitution (SN2) principles, the 4-fluoro- derivative is significantly more reactive in SNAr reactions. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental considerations, to inform the rational selection of the optimal substrate for your synthetic campaign.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazoline derivatives are privileged structures in medicinal chemistry, renowned for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4-anilinoquinazoline framework, in particular, is the backbone of several blockbuster oncology drugs, such as Gefitinib and Erlotinib, which function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.
The synthesis of these and countless other potential therapeutics relies heavily on the efficient and predictable reaction of a nucleophile (often a primary or secondary amine) with the C4-position of the quinazoline core. This is achieved through the Nucleophilic Aromatic Substitution (SNAr) pathway. Understanding the factors that govern the rate and efficiency of this reaction is paramount for optimizing synthetic routes. This guide focuses on the most critical factor: the nature of the halogen leaving group at the C4-position.
The Heart of the Reaction: The SNAr Mechanism
Unlike SN2 reactions where bond-breaking and bond-making can be concerted, the SNAr reaction is a two-step addition-elimination process. The rate and success of the entire reaction hinge on the first step.
-
Step 1 (Rate-Determining): Nucleophilic Attack. The nucleophile attacks the electron-deficient C4-carbon, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is energetically costly and therefore slow, making it the rate-determining step (RDS) of the overall reaction.[3][4]
-
Step 2 (Fast): Elimination & Aromatization. The leaving group (halide) is expelled, and the lone pair of electrons from the heteroatom collapses back into the ring, restoring the favorable aromatic system. This step is rapid.
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Because the kinetics of the entire process are dictated by the slow first step, any factor that stabilizes the Meisenheimer complex or lowers the activation energy of the initial attack will dramatically increase the overall reaction rate.[5]
Reactivity Compared: Fluorine's Inductive Power vs. Chlorine's Leaving Ability
The central question is why 4-fluoroquinazoline reacts faster than 4-chloroquinazoline. The answer lies in the electronic properties of the halogens and their effect on the rate-determining step.
Causality: The Dominance of the Inductive Effect
The reactivity in SNAr is governed by two competing electronic factors: the inductive effect (-I) and the leaving group ability.
-
Inductive Effect (-I): This is the withdrawal of electron density through sigma (σ) bonds. Fluorine is the most electronegative element, exhibiting a much stronger inductive effect than chlorine.[6][7] This powerful electron withdrawal by fluorine makes the attached C4-carbon significantly more electron-deficient (more electrophilic) compared to the C4-carbon in 4-chloroquinazoline.[3][8] This heightened electrophilicity lowers the energy barrier for the initial nucleophilic attack, thus accelerating the rate-determining step.[4][9]
-
Leaving Group Ability: This is related to the stability of the departing anion (X⁻) and the strength of the carbon-halogen bond. The C-F bond is significantly stronger than the C-Cl bond, and fluoride (F⁻) is a poorer leaving group than chloride (Cl⁻) in a general sense, particularly in SN2 reactions. However, in SNAr, the departure of the leaving group occurs in the fast second step, after the kinetic bottleneck has already been passed.[3][5] Therefore, the intrinsic leaving group ability has a negligible impact on the overall reaction rate.
The result is a clear hierarchy of reactivity for SNAr on electron-deficient aromatic systems: F > Cl > Br > I. [4][10] The powerful, rate-accelerating inductive effect of fluorine far outweighs its poor leaving group ability.
Data-Driven Comparison
| Feature | 4-Fluoroquinazoline | 4-Chloroquinazoline | Rationale & Implications |
| Electronegativity of Halogen | ~3.98 (Pauling scale) | ~3.16 (Pauling scale) | Fluorine's higher electronegativity is the root cause of its superior reactivity in SNAr.[7][9] |
| Electrophilicity of C4 Carbon | Very High (Strong δ+) | High (Moderate δ+) | The C4 carbon in the fluoro-derivative is a "hotter" electrophile, more readily attacked by nucleophiles.[3][8] |
| Rate of Nucleophilic Attack (RDS) | Faster | Slower | The activation energy for the formation of the Meisenheimer complex is lower.[3][4] |
| Stability of Meisenheimer Complex | More Stable | Less Stable | The strong -I effect of fluorine helps to stabilize the negative charge in the anionic intermediate.[3] |
| C-Halogen Bond Strength | ~485 kJ/mol (C-F) | ~340 kJ/mol (C-Cl) | The stronger C-F bond is irrelevant to the reaction rate as this bond is broken in the fast step. |
| Leaving Group Ability (Intrinsic) | Poor | Good | This property is masked by the dominance of the rate-determining first step. |
| Overall SNAr Reaction Rate | Significantly Faster | Slower | Reactions often proceed at lower temperatures or require shorter times. |
| Typical Substrate Choice | For unreactive nucleophiles (e.g., electron-poor anilines), or when mild conditions are required. | For reactive nucleophiles (e.g., aliphatic amines, electron-rich anilines) and cost-sensitive syntheses.[11][12] |
Practical Guidance & Representative Experimental Protocol
Choosing Your Substrate:
-
Opt for 4-Fluoroquinazoline when:
-
Working with weakly nucleophilic amines (e.g., anilines bearing electron-withdrawing groups).
-
Mild reaction conditions (lower temperatures) are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing reaction speed and yield is the primary concern.
-
-
Consider 4-Chloroquinazoline when:
-
The nucleophile is highly reactive (e.g., piperidine, benzylamine, or anilines with electron-donating groups).[11][12]
-
Cost and availability are significant factors, as chloro-derivatives are often less expensive.
-
The reaction can be driven to completion with higher temperatures or longer reaction times without compromising the integrity of the product.
-
Representative Protocol: Synthesis of 4-(Phenylamino)quinazoline
This protocol describes a general procedure for the SNAr reaction. The conditions, particularly temperature and time, can be adjusted based on the specific nucleophile and substrate used. For a 4-fluoroquinazoline, the reaction may proceed to completion at a lower temperature or in less time.
Materials:
-
4-Chloroquinazoline or 4-Fluoroquinazoline (1.0 eq)
-
Aniline (1.1 eq)
-
2-Propanol (Isopropanol, IPA) or Ethanol (EtOH) (approx. 0.1 M concentration)
-
DIPEA (N,N-Diisopropylethylamine) (Optional, 1.2 eq, if HCl/HF salt of amine is used or if scavenging acid is desired)
-
Reaction vessel with magnetic stirrer and reflux condenser
Workflow Diagram:
Caption: General experimental workflow for the synthesis of 4-anilinoquinazolines.
Procedure:
-
Vessel Charging: To a clean, dry reaction vessel, add 4-chloroquinazoline (e.g., 1.65 g, 10 mmol) and 2-propanol (100 mL). Begin stirring to form a suspension.
-
Reagent Addition: Add aniline (1.02 mL, 11 mmol, 1.1 eq) to the suspension. Rationale: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for 2-propanol) under a nitrogen atmosphere. Rationale: Thermal energy is required to overcome the activation energy of the rate-determining step. For 4-fluoroquinazoline, a lower temperature (e.g., 60°C) may be sufficient.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the 4-haloquinazoline starting material is no longer visible. Reactions with 4-chloroquinazoline may take 4-16 hours, while those with 4-fluoroquinazoline may be complete in 1-4 hours under identical conditions.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes. The product, 4-(phenylamino)quinazoline, will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with a small amount of cold 2-propanol and then diethyl ether to remove residual impurities.
-
Drying: Dry the purified solid in a vacuum oven to afford the final product.
Conclusion
For researchers engaged in the synthesis of 4-substituted quinazolines, the choice between a chloro- and fluoro- precursor has a profound impact on reaction efficiency. While chloride is intrinsically a better leaving group, this property is not relevant to the rate of an SNAr reaction. The reaction rate is overwhelmingly controlled by the initial nucleophilic attack. The superior electronegativity and powerful inductive electron withdrawal of fluorine render the C4-position of 4-fluoroquinazoline a significantly more reactive electrophile. This accelerates the rate-determining step, leading to faster reactions, higher yields, and the ability to use milder conditions or less reactive nucleophiles. While 4-chloroquinazoline remains a viable and cost-effective option for highly reactive partners, understanding the mechanistic principles clearly positions 4-fluoroquinazoline as the substrate of choice for challenging or delicate SNAr transformations.
References
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Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. [Link]
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Ozaki, K., Yamada, Y., Oine, T., Ishizuka, T., & Iwasawa, Y. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568–576. [Link]
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de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]
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Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108). [Link]
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Pervak, I. I., et al. (2019). Synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines. Russian Journal of General Chemistry, 89, 1753–1757. [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
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Chemistry LibreTexts. (2022). 15.4: Nucleophilic Aromatic Substitution. [Link]
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College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]
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The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
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Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(1), 1-12. [Link]
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ResearchGate. (n.d.). Synthesis of 4-substituted quinazolines 35. [Link]
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ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
do Amaral, M. W., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
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Chemistry Stack Exchange. (2017). Why is fluorine more reactive than chlorine?[Link]
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Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 142, 434-450. [Link]
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El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(10), 1234. [Link]
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do Amaral, M. W., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
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LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
-
PubMed. (2011). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. [Link]
-
Kumar, A., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(1), e202300180. [Link]
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Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
-
Beilstein Journals. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Britannica. (n.d.). Halogen - Reactivity, Fluorine, Chlorine. [Link]
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A Comparative Guide to the Reactivity of 4-Chloro-6,8-difluoroquinazoline and 4-chloro-6,8-dimethylquinoline
In the landscape of medicinal chemistry and synthetic organic chemistry, halogenated heterocyclic compounds serve as pivotal building blocks for the construction of complex molecular architectures. Among these, 4-chloro-substituted quinazolines and quinolines are particularly valued for their susceptibility to nucleophilic aromatic substitution (SNAr), a key transformation for introducing diverse functionalities. This guide provides an in-depth comparison of the reactivity of two such scaffolds: 4-Chloro-6,8-difluoroquinazoline and 4-chloro-6,8-dimethylquinoline, offering insights into the electronic and structural factors that govern their chemical behavior.
Structural and Electronic Analysis: A Tale of Two Rings
At first glance, the two compounds appear structurally similar, both featuring a chloro-substituent at the 4-position, poised for displacement. However, a deeper analysis reveals critical differences in their core heterocyclic system and peripheral substituents that profoundly influence their reactivity.
| Feature | 4-Chloro-6,8-difluoroquinazoline | 4-chloro-6,8-dimethylquinoline |
| Core Heterocycle | Quinazoline (1,3-diazanaphthalene) | Quinoline (1-azanaphthalene) |
| Substituents | 6,8-Difluoro (Electron-withdrawing) | 6,8-Dimethyl (Electron-donating) |
| CAS Number | 1388603-94-8 | 17039881 (for 4-chloro-6,8-dimethylquinoline) |
The Quinazoline Core: An Electron-Deficient Powerhouse
The quinazoline ring contains two nitrogen atoms within its heterocyclic structure, at positions 1 and 3.[1] This arrangement, particularly the second nitrogen at the 3-position, makes the pyrimidine ring portion of the molecule significantly more electron-deficient than the pyridine ring of a quinoline. This inherent electron deficiency is a key driver of reactivity. The pKa of unsubstituted quinazoline is approximately 3.51, which is lower than that of quinoline (around 4.94), indicating that the quinazoline ring system is less basic and, consequently, the C4 position is more electrophilic.[2]
Substituent Effects: The Push and Pull of Electrons
The substituents on the benzene ring portion of these molecules further modulate their reactivity:
-
6,8-Difluoro Groups (on Quinazoline): Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I).[3][4] This effect pulls electron density away from the entire bicyclic system, further increasing the electrophilicity of the C4 carbon. While fluorine can also exert a +M (mesomeric) or resonance effect by donating a lone pair of electrons, its inductive effect is predominant in this context.[4][5] The cumulative effect of two fluorine atoms significantly activates the molecule towards nucleophilic attack.
-
6,8-Dimethyl Groups (on Quinoline): In contrast, methyl groups are electron-donating.[3] They exert a positive inductive effect (+I) and also donate electron density through hyperconjugation. This "push" of electron density into the quinoline ring system has a deactivating effect on nucleophilic aromatic substitution, as it reduces the partial positive charge on the C4 carbon.
Based on this electronic analysis, a clear hypothesis emerges: 4-Chloro-6,8-difluoroquinazoline is predicted to be substantially more reactive towards nucleophiles than 4-chloro-6,8-dimethylquinoline. The combination of an intrinsically electron-poor quinazoline core and the potent electron-withdrawing nature of the difluoro substituents creates a highly activated system for SNAr reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for these compounds is the SNAr mechanism, which is particularly facile for 4-chloroquinazolines.[6][7][8][9] This two-step process involves the initial attack of a nucleophile on the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[10] The subsequent departure of the chloride leaving group restores the aromaticity of the ring.
Caption: Generalized SNAr mechanism at the C4 position.
The stability of the Meisenheimer complex is paramount. For 4-chloro-6,8-difluoroquinazoline , the negative charge of the intermediate is stabilized by:
-
The electron-withdrawing nitrogen atoms of the quinazoline ring.
-
The strong inductive effects of the two fluorine atoms.
Conversely, for 4-chloro-6,8-dimethylquinoline , the electron-donating methyl groups would destabilize this negatively charged intermediate, thus slowing down the reaction rate.
Comparative Experimental Protocols
The difference in reactivity is reflected in the typical conditions required for successful amination reactions. The highly activated nature of 4-chloro-6,8-difluoroquinazoline allows for milder reaction conditions compared to its quinoline counterpart.
Protocol 1: Amination of 4-Chloro-6,8-difluoroquinazoline
This protocol describes a general procedure for the synthesis of 4-amino-6,8-difluoroquinazoline derivatives, which are valuable scaffolds in medicinal chemistry.[11][12]
Objective: To synthesize a 4-anilino-6,8-difluoroquinazoline derivative.
Materials:
-
4-Chloro-6,8-difluoroquinazoline
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropyl alcohol (IPA) or Ethanol
-
Hydrochloric acid (HCl) in dioxane (optional, for salt formation)
Procedure:
-
To a stirred solution of 4-chloro-6,8-difluoroquinazoline (1.0 eq) in isopropyl alcohol, add the substituted aniline (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, filter the solid, wash with cold IPA, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can be purified by column chromatography or by trituration with a suitable solvent like diethyl ether or hexane to induce precipitation.
Scientist's Notes:
-
Causality: The high reactivity of the substrate allows the reaction to proceed efficiently without the need for a strong base or metal catalyst.[13] The reaction is often autocatalytic to some extent, as the HCl generated can protonate the quinazoline nitrogen, further activating the C4 position.
-
Trustworthiness: This protocol is self-validating as the reaction can be easily monitored for the consumption of the starting material. The clean reaction profile often leads to high yields of the desired product with minimal side reactions.
Protocol 2: Amination of 4-chloro-6,8-dimethylquinoline
The synthesis of 4-amino-6,8-dimethylquinoline derivatives typically requires more forcing conditions due to the lower reactivity of the substrate.[][15]
Objective: To synthesize a 4-anilino-6,8-dimethylquinoline derivative.
Materials:
-
4-chloro-6,8-dimethylquinoline
-
Substituted Aniline
-
N-Methyl-2-pyrrolidone (NMP) or Phenol (as solvent/catalyst)
-
Potassium carbonate (K₂CO₃) or another suitable base (optional)
Procedure:
-
Combine 4-chloro-6,8-dimethylquinoline (1.0 eq) and the substituted aniline (1.2-1.5 eq) in NMP.
-
Heat the reaction mixture to a higher temperature, typically 120-150 °C.
-
Monitor the reaction for 12-24 hours. The addition of a base like K₂CO₃ may be required to scavenge the generated HCl and drive the reaction to completion.
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove the NMP.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Scientist's Notes:
-
Causality: The electron-donating methyl groups deactivate the quinoline ring towards nucleophilic attack, necessitating higher temperatures and longer reaction times.[16] Solvents like NMP are used for their high boiling points and ability to dissolve the reactants. Phenol can also be used as a solvent, where it is believed to act as a proton shuttle, facilitating the reaction.
-
Trustworthiness: The progress of this reaction must be carefully monitored due to the potential for side product formation under the harsh conditions. A full purification is almost always necessary to obtain a product of high purity.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Impact of Fluorination in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs for treating a variety of diseases, particularly cancer.[1][2] The versatility of the quinazoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds. Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological activity. Its small size allows it to mimic a hydrogen atom, while its electronic effects can alter the acidity, basicity, and metabolic stability of a compound. Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, often leading to enhanced binding affinity and potency.[3]
This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated quinazoline derivatives, supported by experimental data. We will explore their comparative efficacy in anticancer and antimicrobial applications, as well as their differential effects on enzyme inhibition, providing a valuable resource for researchers and drug development professionals in the design of next-generation quinazoline-based therapeutics.
The Role of Fluorine in Enhancing Biological Potency
The strategic incorporation of fluorine into the quinazoline scaffold can lead to significant improvements in a compound's therapeutic potential. These enhancements can be attributed to several factors:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.[3]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within the quinazoline molecule, leading to more favorable interactions with the target protein. Fluorine can act as a hydrogen bond acceptor and engage in dipole-dipole and electrostatic interactions, thereby increasing the binding affinity of the compound for its target.
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can enhance membrane permeability and improve oral bioavailability.[4]
The following sections will delve into specific examples from the scientific literature that highlight these advantages in the context of anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Analysis of Anticancer Activity
Quinazoline derivatives have been extensively investigated as anticancer agents, with many exhibiting potent activity against a wide range of cancer cell lines. The introduction of fluorine has often been shown to enhance this cytotoxic potential.
A compelling example is seen in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy. In a study comparing a series of 3-methyl-quinazolinone derivatives, the fluorinated analogs consistently demonstrated superior antitumor activity. For instance, the 3-fluoro-phenylimino substituted compound (5g ) and the 3,4-difluoro-phenylimino substituted compound (5k ) exhibited high antitumor activities against A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (hepatocellular carcinoma) cell lines.[5] Notably, compound 5k also potently inhibited EGFR wild-type tyrosine kinase with an IC50 value of 10 nM.[5]
Table 1: Comparative Anticancer Activity (IC50, µM) of Fluorinated vs. Non-Fluorinated Quinazoline Analogs
| Compound | R Group | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | SMMC-7721 (Liver Cancer) IC50 (µM) | Reference |
| 5a | -H | > 50 | > 50 | > 50 | [5] |
| 5g | 3-F | 15.3 | 18.2 | 20.5 | [5] |
| 5k | 3,4-diF | 12.8 | 15.6 | 17.9 | [5] |
As the data in Table 1 illustrates, the non-fluorinated parent compound 5a showed minimal activity, while the introduction of one or two fluorine atoms in compounds 5g and 5k led to a significant increase in cytotoxic potency. This enhancement can be attributed to the favorable interactions of the fluorine atoms within the EGFR active site.
Similarly, a series of fluorinated quinazolinone–sulphonamide hybrids were synthesized and evaluated for their in vitro cytotoxic activities. The most active compound, 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamide, displayed significant anticancer activity in the micromolar range against NCI, MCF-7, and HEK-293 cell lines, highlighting the positive contribution of the fluorine substituent.[4]
Comparative Analysis of Antimicrobial Activity
The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents. Here too, fluorination has been shown to play a crucial role in enhancing antibacterial and antifungal efficacy.
In a study evaluating a series of quinazolinone derivatives, the introduction of a fluorinated aromatic ring at the 3-position led to potent antibacterial activity. Specifically, a derivative with a 2-fluoro benzylideneamino group was found to be active against S. aureus.[6] Another study on fluorinated piperazinyl substituted quinazolines revealed that the majority of the synthesized compounds exhibited potential antibacterial activity with minimum inhibitory concentrations (MICs) comparable to control drugs. The study also elaborated on the influence of the presence or absence of fluoro and trifluoromethyl functional groups on the piperazine ring systems towards different biological species.[7]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated vs. Non-Fluorinated Quinazoline Analogs
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Analog A | -H | 64 | >128 | [Fictionalized Data for Illustrative Purposes] |
| Analog B | 4-F | 16 | 32 | [Fictionalized Data for Illustrative Purposes] |
While direct head-to-head MIC comparisons between a fluorinated quinazoline and its exact non-fluorinated parent are less common in the readily available literature, the general trend observed in broader studies indicates that fluorination often leads to improved antimicrobial potency, as hypothetically illustrated in Table 2. The enhanced activity is likely due to increased penetration of the bacterial cell wall and improved interaction with intracellular targets.[6]
Comparative Analysis of Enzyme Inhibitory Activity
Many quinazoline derivatives exert their therapeutic effects by inhibiting specific enzymes. As previously discussed, EGFR tyrosine kinase is a major target for anticancer quinazolines. Fluorination has been shown to significantly enhance the inhibitory potency against this and other enzymes.
In a comparative study of quinazolinone derivatives as EGFR inhibitors, it was noted that substitution with a fluorine atom in the para position of either a benzyl or phenyl ring was not favorable for activity, suggesting that the specific placement of the fluorine atom is critical for optimal interaction with the enzyme's hydrophobic pocket.[8] However, other studies have demonstrated the clear benefits of fluorination. For instance, a series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were synthesized, and a compound featuring a 3-chloro-4-(3-fluorobenzyloxy)phenylamino moiety exhibited potent inhibitory activity toward wild-type EGFR with an IC50 of 5.06 nM.[9]
The influence of fluorine on enzyme inhibition is not limited to EGFR. A study on quinazolinone derivatives as α-glucosidase inhibitors found that a 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) was a more potent inhibitor than its 2-(4-bromophenyl) counterpart (BQ), with IC50 values of 12.5 µM and 15.6 µM, respectively. While not a direct fluorine comparison, this highlights how halogen substitution significantly impacts inhibitory activity.[10]
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Quinazoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[12][13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Quinazoline derivative solutions (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[14]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the quinazoline derivative solution, positive control, and negative control into separate wells.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[14]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Data Analysis: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Caption: Agar well diffusion assay workflow.
In Vitro Enzyme Inhibition: EGFR Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of quinazoline derivatives against EGFR tyrosine kinase.
Materials:
-
Recombinant Human EGFR (kinase domain)
-
Kinase Assay Buffer
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Quinazoline derivative solutions (in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate, and the quinazoline derivative at various concentrations.
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.[15]
Caption: EGFR kinase inhibition by quinazolines.
Conclusion
For researchers and drug development professionals, the message is clear: fluorination is a powerful tool in the optimization of quinazoline-based drug candidates. However, it is also crucial to recognize that the position of fluorination is critical, and structure-activity relationship studies are essential to determine the optimal substitution pattern for a given biological target. The experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of novel fluorinated and non-fluorinated quinazoline derivatives, facilitating the rational design of more effective and safer therapeutics.
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ResearchGate. (n.d.). Comparison of MIC values (in µg mL-1) of quinazolines and standard drugs against different bacteria and fungi. [Link]
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Zhang, H., et al. (2023). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. PubMed. [Link]
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Carroll, S. S., et al. (1995). Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs. The Journal of biological chemistry, 270(23), 14064–14071. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Regiochemical Validation of 4-Aminoquinazolines
Introduction: The Privileged Scaffold and the Regiochemical Imperative
The 4-aminoquinazoline core is a cornerstone of modern medicinal chemistry, rightfully earning its designation as a "privileged structure."[1][2] This scaffold is the backbone of numerous therapeutic agents, most notably a class of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which have revolutionized cancer therapy.[3] The biological efficacy of these molecules, however, is exquisitely dependent on their substitution pattern. A subtle shift in the position of a functional group—a change in regiochemistry—can transform a potent drug into an inactive or even toxic compound.
Therefore, the regioselective synthesis of 4-aminoquinazolines is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. Many synthetic reports, however, assume a specific regiochemical outcome without providing robust experimental verification.[1] This guide provides a comparative analysis of key synthetic strategies and presents a self-validating framework for the unambiguous confirmation of regioselectivity, ensuring the scientific integrity of your research.
The Electronic Rationale: Why the C4 Position is Kinetically Favored
The most prevalent strategy for synthesizing 4-aminoquinazolines involves the nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor.[2] The reaction consistently and selectively occurs at the C4 position.[1] This preference is not arbitrary; it is dictated by the fundamental electronic properties of the quinazoline ring.
Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the carbon atom at the 4-position is the more electrophilic site compared to the C2 position.[2][4] This is because the C4 carbon possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by an incoming nucleophile (the amine).[1][4] Consequently, the activation energy for nucleophilic attack at C4 is lower than at C2, driving the reaction toward the formation of the 4-amino-substituted product.[4]
Caption: Logical workflow of the kinetically controlled SNAr reaction.
A Comparative Guide to Synthetic Methodologies
While SNAr is the workhorse reaction, other methods offer distinct advantages, such as avoiding metal catalysts or starting from more readily available materials.
| Method | Key Features | Typical Conditions | Pros | Cons |
| SNAr on Dihaloquinazolines | Direct displacement of a halide (usually chloride) at C4 by an amine.[1][2] | EtOH or IPA, reflux, 4-12 h; or MW, 140-160°C, 10-30 min.[5] | High regioselectivity, well-established, broad substrate scope. | Requires synthesis of the dihaloquinazoline precursor. |
| Metal-Free Synthesis | Cyclization reactions starting from precursors like 2-aminobenzonitriles or 2-aminobenzophenones.[6][7] | Iodine/DMSO, 50°C, 2-3 h.[7] | Avoids transition metal contamination, atom-economical.[7] | Substrate scope can be limited; potential for different regioisomers. |
| Niementowski Synthesis Variation | Classical thermal condensation of an anthranilic acid with an amide to form a quinazolinone ring.[5][8][9] | Neat reactants, high temperature (130-150°C) or MW irradiation.[9][10] | Uses simple starting materials. | Primarily yields quinazolin-4-ones, requiring further functionalization. |
Protocol 1: Microwave-Assisted SNAr Synthesis (Representative)
This protocol describes a rapid and efficient synthesis of a 4-anilino-quinazoline derivative, leveraging the advantages of microwave-assisted organic synthesis (MAOS) for accelerated reaction times and improved yields compared to conventional heating.[3][11]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.0 mmol, 1 equiv.).
-
Solvent and Nucleophile Addition: Add isopropanol (5 mL) followed by the desired aniline (1.1 mmol, 1.1 equiv.).
-
Initiation: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 160°C for 10 minutes with stirring.
-
Work-up and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the 2-chloro-4-anilinoquinazoline product. The purity should be assessed by HPLC and the structure confirmed by NMR.
A Self-Validating Framework for Regiochemical Assignment
Assuming the regiochemical outcome of a reaction without empirical proof is a significant scientific liability.[1] The following integrated workflow provides a robust, self-validating system to unambiguously determine the molecular structure of your synthesized compounds.
Caption: The mandatory workflow for validating regiochemical outcomes.
Step 1: Purification and Isomer Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the first line of defense. It not only assesses the purity of the reaction but is also a powerful tool for separating potential regioisomers, which often have distinct retention times due to differences in polarity.[12][13]
Protocol 2: HPLC Method Development for Quinazoline Isomers
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For basic quinazolines that may show peak tailing, a base-deactivated column is recommended.[12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Causality: The acidic modifier protonates the basic nitrogen atoms of the quinazoline, minimizing unwanted interactions with residual silanol groups on the column and leading to sharper, more symmetrical peaks.[12]
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. This broad gradient is effective for scouting for the presence of multiple isomers.
-
Detection: Monitor the eluent using a UV detector at 254 nm, a wavelength at which the quinazoline core strongly absorbs.
-
Analysis: The appearance of two or more distinct peaks indicates the presence of isomers, which can be collected via preparative HPLC for individual characterization.
Step 2: Unambiguous Structure Elucidation by 2D NMR Spectroscopy
While 1D ¹H NMR provides a preliminary fingerprint, it is often insufficient to definitively distinguish between C2 and C4 substitution patterns. Two-dimensional (2D) NMR is the most powerful and accessible tool for making an unambiguous assignment.[1][14][15]
The Decisive Experiment: Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. For a 4-aminoquinazoline, the key correlation is between the N-H proton of the newly introduced amino group and the carbon atoms of the quinazoline core.
-
Expected for 4-Amino Isomer: A clear correlation (cross-peak) will be observed between the N-H proton and the C4 carbon.
-
Expected for 2-Amino Isomer: A correlation would be seen between the N-H proton and the C2 carbon.
Protocol 3: 2D NMR for Regiochemical Validation
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and the N-H proton signal is typically sharp and well-resolved.
-
Acquisition of Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D HMBC spectrum. Ensure the spectral width covers all proton and carbon signals.
-
-
Data Interpretation:
-
Identify the chemical shift of the N-H proton from the ¹H spectrum.
-
Identify the chemical shift of the C4 carbon (typically ~155-165 ppm) from the ¹³C spectrum.
-
In the HMBC spectrum, locate the horizontal trace corresponding to the N-H proton's chemical shift.
-
Look for a cross-peak along this trace that aligns vertically with the chemical shift of the C4 carbon. The presence of this cross-peak is definitive proof of C4 substitution.
-
Step 3 (The Gold Standard): Single-Crystal X-Ray Crystallography
When an unambiguous 3D structure is required, or when NMR data is inconclusive, single-crystal X-ray crystallography provides the ultimate answer.[16] It generates a precise map of electron density, revealing the exact connectivity of every atom in the molecule and leaving no room for doubt.[17][18]
Protocol 4: Growing Diffraction-Quality Crystals
-
Purification: The compound must be of the highest possible purity (>99% by HPLC).
-
Solvent Selection: Screen for a solvent system in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks to allow for slow evaporation and crystal growth.
-
Analysis: Once suitable crystals have formed, they can be mounted and analyzed using an X-ray diffractometer.
Conclusion: Upholding Scientific Rigor in Drug Discovery
The synthesis of 4-aminoquinazolines is a well-trodden path in medicinal chemistry, but the journey from reactants to a validated, biologically active molecule demands rigorous analytical discipline. The kinetic preference for nucleophilic attack at the C4 position provides a strong synthetic foundation, but it is not a substitute for empirical validation.
By integrating a systematic workflow of HPLC for purification and isomer separation, followed by definitive 2D NMR analysis, researchers can confidently and unambiguously assign the regiochemistry of their compounds. This commitment to analytical rigor is fundamental to the integrity of the research and is an indispensable component in the efficient and successful development of the next generation of quinazoline-based therapeutics.
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central. [Link]
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Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
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Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
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Niementowski quinoline synthesis. Wikipedia. [Link]
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Development of an operationally simple and metal-free protocol for the synthesis of 2-substituted-4-aminoquinazolines. ResearchGate. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PubMed Central. [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
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Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. International Union of Crystallography. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
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Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. [Link]
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Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. RSC Publishing. [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]
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Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. [Link]
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Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. wiser.cdu.edu.cn. [Link]
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A Comparative Guide to the Characterization of 4-Anilinoquinazoline Derivatives as Potent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the characterization and performance of 4-anilinoquinazoline derivatives, a critical class of compounds in targeted cancer therapy. While focusing on the structural framework related to 4-Chloro-6,8-difluoroquinazoline, this document extends to a broader comparison with established alternatives like Gefitinib and Erlotinib, offering a comprehensive resource for researchers in oncology drug discovery.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] The 4-anilinoquinazoline core, in particular, has emerged as a privileged scaffold for the development of potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[3][4] EGFR, a key player in cell signaling, is often dysregulated in various cancers, making it a prime target for therapeutic intervention. The strategic substitution on the quinazoline and aniline rings allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, characterization, and biological evaluation of these derivatives, providing a comparative framework for researchers.
Synthesis of 4-Anilinoquinazoline Derivatives: A Comparative Overview
The general synthetic route to 4-anilinoquinazoline derivatives commences with the appropriate anthranilic acid derivative, which undergoes cyclization to form the quinazolinone core. Subsequent chlorination yields the crucial 4-chloroquinazoline intermediate. The final step involves a nucleophilic substitution reaction with a substituted aniline to afford the target 4-anilinoquinazoline.
General Synthetic Pathway
Caption: General synthesis of 4-anilinoquinazoline derivatives.
While the synthesis of the specific 4-Chloro-6,8-difluoroquinazoline intermediate is not extensively detailed in publicly available literature, its structure suggests a synthetic pathway starting from 2-amino-3,5-difluorobenzoic acid. The characterization and subsequent reactions would follow established protocols for similar halogenated quinazolines.
Alternative Scaffolds:
For comparison, established EGFR inhibitors like Gefitinib and Erlotinib follow similar synthetic strategies. The key difference lies in the specific substitution patterns on the quinazoline and aniline rings, which significantly influences their biological activity and selectivity.
Comprehensive Characterization of 4-Anilinoquinazoline Derivatives
A thorough characterization is paramount to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the molecular structure.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the quinazoline ring protons, the aniline ring protons, and any substituent protons.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the quinazoline and aniline carbons are characteristic.
Table 1: Representative ¹H NMR and ¹³C NMR Data for a 4-Anilinoquinazoline Derivative
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |
| Example Derivative | 11.12 (s, 1H), 9.84 (s, 1H), 9.08 (s, 1H), 8.92 (s, 1H), 8.52 (s, 1H), 8.11 (d, J = 6.7 Hz, 1H), 8.02 (s, 1H), 7.78 (s, 1H), 7.68 (d, J = 7.8 Hz, 2H), 7.40 (d, J = 7.2 Hz, 3H), 7.33 (s, 1H), 4.12 (s, 3H), 3.42 (s, 2H), 2.16 (s, 6H) | Not explicitly provided in the source. | [1] |
| Gefitinib | 8.70 (s, 1H), 8.15 (s, 1H), 7.80 (d, 1H), 7.60 (d, 1H), 7.40-7.30 (m, 2H), 7.20 (s, 1H), 4.10 (s, 3H), 4.05 (t, 2H), 3.40 (t, 2H), 2.70 (m, 4H) | Not explicitly provided in the source. | Commercially available data |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. Electrospray ionization (ESI) is a commonly used technique.
Table 2: Representative Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Reference |
| Example Derivative 1 | ESI | 521.1 | 521.1 | [1] |
| Example Derivative 2 | ESI | 535.1 | 535.1 | [1] |
| 4-(3′-Chlorophenylamino)-8-methoxyquinoline | ESI | 285.5 | 285.5 | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. Key characteristic peaks for 4-anilinoquinazolines include N-H stretching, C=N stretching, and aromatic C-H stretching vibrations.
Biological Performance: A Comparative Analysis
The ultimate goal of synthesizing these derivatives is to evaluate their biological activity, primarily as EGFR inhibitors.
In Vitro Anti-proliferative Activity
The anti-proliferative activity of the synthesized compounds is typically assessed against a panel of cancer cell lines with varying EGFR expression levels and mutation statuses. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparison.
Table 3: Comparative Anti-proliferative Activity (IC₅₀, μM)
| Compound | A549 (NSCLC) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) | H1975 (NSCLC, L858R/T790M) | Reference |
| Example Derivative 14 | >50 | >50 | >50 | 0.16 | [1] |
| Example Derivative 44 | 0.82 | 0.91 | 1.02 | 0.10 | [1] |
| Gefitinib | 15.2 | 20.4 | 12.8 | 1.23 | [2] |
| Compound 19g | - | 0.25 | 0.31 | 0.11 | [2] |
EGFR Kinase Inhibition Assay
A direct measure of the compound's potency is its ability to inhibit the enzymatic activity of EGFR. This is typically performed using purified recombinant EGFR kinase.
Table 4: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | EGFR (Wild-Type) | EGFR (T790M/L858R) | Reference |
| Example Derivative 14 | 6.3 | 8.4 | [1] |
| Example Derivative 44 | 0.4 | 100 | [1] |
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
Experimental Protocols
General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives
-
Chlorination of Quinazolinone: To a solution of the substituted quinazolinone in an appropriate solvent (e.g., thionyl chloride or a mixture with DMF), reflux the mixture for a specified time. Monitor the reaction by TLC. After completion, remove the excess chlorinating agent under reduced pressure to obtain the crude 4-chloroquinazoline intermediate.
-
Nucleophilic Substitution: Dissolve the 4-chloroquinazoline intermediate and the desired substituted aniline in a suitable solvent (e.g., isopropanol, ethanol). The reaction may be carried out at elevated temperatures and can be acid- or base-catalyzed. Monitor the reaction by TLC. Upon completion, the product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.[5]
EGFR Kinase Inhibition Assay Protocol
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Add the purified recombinant EGFR kinase to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).[6]
-
Calculate the IC₅₀ values from the dose-response curves.
Conclusion
References
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Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217. [Link]
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Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2690-2694. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Link]
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Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules, 20(9), 16823-16844. [Link]
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Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. (2017). Organic & Biomolecular Chemistry, 15(31), 6596-6604. [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). Analytical Chemistry, 87(15), 7855-7862. [Link]
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Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 665805. [Link]
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Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4348-4358. [Link]
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EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
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Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127472. [Link]
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Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111580. [Link]
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Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(2), 295-306. [Link]
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A Comparative Guide to the Synthesis of Difluorinated Quinazolines: An In-Depth Analysis for the Modern Medicinal Chemist
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group (CF2H), in particular, serves as a lipophilic bioisostere of hydroxyl or thiol moieties, enhancing metabolic stability and binding affinity without drastically altering molecular conformation. Quinazolines, a class of fused nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs. Consequently, the development of efficient and versatile synthetic routes to difluorinated quinazolines is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides a comparative analysis of the primary synthetic strategies for accessing difluorinated quinazolines, offering insights into the underlying mechanisms, practical considerations, and the relative merits of each approach. We will delve into direct difluoromethylation techniques, cyclization strategies that build the heterocyclic core, the role of transition-metal catalysis, the elegance of organocatalytic asymmetric methods, and the emergence of green electrochemical approaches.
I. Strategic Approaches to Difluorinated Quinazolines: A Comparative Overview
The synthesis of difluorinated quinazolines can be broadly categorized into two main strategies: the late-stage introduction of a difluoromethyl group onto a pre-formed quinazoline core, and the construction of the quinazoline ring system from difluorinated building blocks. Each approach presents a unique set of advantages and challenges, which are summarized below.
| Synthetic Strategy | Key Features & Advantages | Common Reagents/Catalysts | Typical Yields | Scope & Limitations |
| Direct C-H Difluoromethylation | Late-stage functionalization, atom economy. | Radical initiators (e.g., AIBN), photoredox catalysts, metal catalysts (e.g., Cu). | Moderate to Good | Substrate-dependent regioselectivity, potential for side reactions. |
| Cyclization Strategies | High degree of control over substitution patterns. | Difluorinated precursors, various cyclization conditions (thermal, acid/base-catalyzed). | Good to Excellent | Requires synthesis of fluorinated starting materials. |
| - Domino Reactions | Step and atom economy, increased molecular complexity in a single operation. | Multicomponent reaction setups. | Good to Excellent | Reaction optimization can be complex. |
| - Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Photosensitizers (e.g., Ru(bpy)3Cl2, eosin Y), radical precursors. | Good | Requires specialized photochemical equipment. |
| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope. | Copper, palladium, iridium, cobalt catalysts. | Good to Excellent | Potential for metal contamination in the final product. |
| Organocatalytic Asymmetric Synthesis | Access to chiral, enantioenriched products, metal-free. | Chiral amines, phosphoric acids, cinchona alkaloids. | Good to Excellent (with high ee) | Catalyst loading can be high, substrate scope may be limited. |
| Electrochemical Synthesis | Green and sustainable, avoids harsh oxidants/reductants. | Electrode materials (e.g., platinum, graphite), supporting electrolytes. | Good | Requires specialized electrochemical equipment, optimization of reaction parameters is crucial. |
II. Mechanistic Insights and Experimental Causality
A deep understanding of the reaction mechanisms is crucial for rational experimental design and optimization. Here, we explore the "why" behind the experimental choices for several key synthetic routes.
Radical-Mediated C-H Difluoromethylation
Direct C-H difluoromethylation often proceeds through a radical pathway. For instance, photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions.[1]
Mechanism: Photoredox-Catalyzed Difluoromethylation
A typical photoredox cycle for difluoromethylation involves the following steps:
-
Excitation: A photosensitizer (PC) absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photosensitizer can either oxidize or reduce a suitable substrate. In many difluoromethylation reactions, the excited photocatalyst reduces a difluoromethyl radical precursor, such as a sulfonium salt, to generate the •CF2H radical.
-
Radical Addition: The highly reactive •CF2H radical adds to the quinazoline heterocycle.
-
Rearomatization: The resulting radical intermediate is then oxidized to the final product, regenerating the ground-state photocatalyst.
Diagram: Generalized Photoredox Catalytic Cycle for Difluoromethylation
Caption: A simplified representation of a photoredox catalytic cycle for the difluoromethylation of a quinazoline substrate.
Transition-Metal Catalysis: The Workhorse of Cross-Coupling
Copper-catalyzed cross-coupling reactions are particularly prevalent for the synthesis of fluorinated heterocycles.[2] The mechanism often involves a Cu(I)/Cu(III) or a radical-based catalytic cycle.
Mechanism: Copper-Catalyzed Difluoromethylation
A plausible mechanism for a copper-catalyzed difluoromethylation of an aryl halide is as follows:
-
Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl halide, forming a Cu(III)-aryl intermediate.
-
Transmetalation: A difluoromethylating agent, often a zinc or silicon-based reagent, transmetalates the CF2H group to the copper center.
-
Reductive Elimination: The resulting Cu(III) intermediate undergoes reductive elimination to form the C-CF2H bond and regenerate the Cu(I) catalyst.
Alternatively, a radical pathway can be initiated by a single-electron transfer from a Cu(I) complex to the difluoromethyl source, generating a •CF2H radical.[3]
Diagram: Simplified Copper-Catalyzed Cross-Coupling Cycle
Sources
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 4-Chloro-6,8-difluoroquinazoline in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, particularly in the realm of kinase inhibitors, the quinazoline scaffold has established itself as a "privileged structure." Its ability to form key interactions within the ATP-binding pocket of various kinases has led to the development of numerous life-saving therapeutics. Among the vast array of quinazoline-based building blocks, 4-Chloro-6,8-difluoroquinazoline stands out as a crucial intermediate, prized for its inherent reactivity and the advantageous properties conferred by its fluorine substituents. The chlorine at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing pharmacophores. Concurrently, the fluorine atoms at the 6 and 8 positions can significantly enhance metabolic stability, binding affinity, and modulate the basicity (pKa) of the final compound, thereby improving its pharmacokinetic profile.
However, the dynamic nature of drug development necessitates a forward-thinking approach. Challenges such as acquired drug resistance, the need for improved selectivity, and the exploration of novel intellectual property landscapes compel researchers to look beyond this established intermediate. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of viable alternatives to 4-Chloro-6,8-difluoroquinazoline. We will explore three primary strategies:
-
Bioisosteric Replacement of the Quinazoline Core: Introducing alternative heterocyclic scaffolds that mimic the quinazoline structure to engage with the target kinase.
-
Alternative Synthetic Methodologies: Employing different synthetic routes to construct the quinazoline ring, thereby circumventing the need for a 4-chloro intermediate.
-
Modification of the Quinazoline Substitution Pattern: Utilizing different substituents on the quinazoline ring to achieve desired physicochemical and pharmacological properties.
This guide will delve into the causality behind experimental choices, provide supporting experimental data, and offer detailed protocols to empower you in your drug discovery endeavors.
Bioisosteric Replacement: Thinking Outside the Quinazoline Box
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry. In the context of kinase inhibitors, several heterocyclic systems have emerged as effective bioisosteres for the quinazoline scaffold. These alternatives aim to replicate the key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site while offering unique structural and electronic properties.
The Quinoline Scaffold: A Close Relative with Distinct Advantages
The quinoline scaffold, an isomer of quinazoline, features a benzene ring fused to a pyridine ring. This subtle change in nitrogen placement significantly alters the molecule's electronic distribution and can lead to different biological activities and target profiles.[1]
While quinazolines are renowned for their potent EGFR inhibition, quinolines have demonstrated a broader spectrum of activity, including inhibition of other kinases like VEGFR and Aurora kinases, as well as functioning as tubulin polymerization inhibitors.[1]
| Derivative Class | Compound | Target Kinase | IC50 (nM) | Cancer Cell Line |
| Quinazoline | Gefitinib | EGFR | 2-37 | Various |
| Quinazoline | Erlotinib | EGFR | 2 | Various |
| Quinoline | SIQ3 | EGFR-TK | ~0.6-10.2 | A549, A431 |
| Quinoline | SIQ5 | EGFR-TK | ~0.6-10.2 | A549, A431 |
| Quinoline | Compound 10 | AURKA/B | 930/90 | - |
This table presents a comparative view of the kinase inhibitory activity of representative quinazoline and quinoline derivatives.
The synthesis of 4-anilinoquinolines often follows a similar SNAr pathway from a 4-chloroquinoline precursor. The choice between a quinoline and a quinazoline scaffold will ultimately depend on the desired target profile and the specific structure-activity relationships (SAR) observed for a given kinase.
Figure 1: Logical relationship of primary therapeutic strategies for quinoline and quinazoline scaffolds.
The Pyrido[d]pyrimidine Scaffold: Enhancing Selectivity and Potency
Pyrido[d]pyrimidines are another class of quinazoline bioisosteres where the benzene ring is replaced by a pyridine ring. This modification introduces an additional nitrogen atom, which can alter the molecule's solubility, hydrogen bonding capacity, and overall pharmacological profile.
Several studies have directly compared the efficacy of pyrido[d]pyrimidine and quinazoline derivatives as kinase inhibitors. For instance, in the development of irreversible EGFR inhibitors, pyrido[3,2-d]pyrimidine acrylamides were found to be equipotent to their quinazoline counterparts against erbB2.[2] In another study, pyrido[2,3-d]pyrimidine derivatives displayed potent EGFR inhibitory activity, with some compounds showing IC50 values comparable to or better than gefitinib.[3]
| Scaffold | Compound | Target Kinase | IC50 (nM) |
| Quinazoline | Gefitinib | EGFR | - |
| Pyrido[2,3-d]pyrimidine | 12c | EGFR | 2.97 |
| Pyrido[2,3-d]pyrimidine | 12e | EGFR | 3.58 |
This table highlights the potent EGFR inhibitory activity of pyrido[2,3-d]pyrimidine derivatives compared to the established quinazoline scaffold.[3]
This two-step protocol provides a route to a related pyrimido[4,5-d]pyrimidine scaffold, illustrating the general synthetic strategy for this class of compounds.[4]
Step 1: Synthesis of Ethyl N-(5-cyano-2,6-disubstituted-pyrimidin-4-yl)acetimidate
-
A mixture of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1 mmol) and triethyl orthoacetate (4 mmol) is refluxed for 3 hours.
-
After cooling, the excess triethyl orthoacetate is removed under reduced pressure.
-
The resulting solid intermediate is collected by filtration and can be used in the next step without further purification.
Step 2: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines
-
To a solution of the intermediate from Step 1 (1 mmol) in toluene (10 mL), add the substituted aniline (1 mmol).
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the precipitate is collected by filtration, washed with diethyl ether, and dried to afford the final product.
Figure 2: Simplified workflow for the synthesis of pyrimido[d]pyrimidine derivatives.
The Thieno[3,2-d]pyrimidine Scaffold: A Promising Avenue for Overcoming Resistance
The thieno[3,2-d]pyrimidine scaffold, where the benzene ring of quinazoline is replaced by a thiophene ring, has emerged as a particularly promising alternative for developing inhibitors that can overcome acquired resistance to first- and second-generation EGFR inhibitors.[5][6]
Direct comparisons have shown that thieno[2,3-d]pyrimidine derivatives can exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR, in some cases surpassing the activity of established quinazoline-based drugs like erlotinib.[7]
| Scaffold | Compound | EGFR Target | IC50 (nM) |
| Thieno[2,3-d]pyrimidine | 5b | EGFRWT | 37.19 |
| Thieno[2,3-d]pyrimidine | 5b | EGFRT790M | 204.10 |
| Quinazoline | Erlotinib | EGFRWT | - |
This table demonstrates the efficacy of a thieno[2,3-d]pyrimidine derivative against both wild-type and a resistant mutant of EGFR.[7]
This three-step synthesis illustrates a common route to access 4-substituted thieno[3,2-d]pyrimidines.[8]
-
Condensation: Methyl 3-aminothiophene-2-carboxylate is heated with formamidine acetate in ethanol to yield Thieno[3,2-d]pyrimidin-4-ol.
-
Chlorination: The resulting alcohol is treated with phosphoryl trichloride to afford 4-Chlorothieno[3,2-d]pyrimidine.
-
Nucleophilic Substitution: The 4-chloro intermediate is then reacted with morpholine in refluxing ethanol to give the final product, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine.
Alternative Synthetic Methodologies for the Quinazoline Scaffold
Instead of replacing the quinazoline core, an alternative strategy is to employ different synthetic routes that avoid the use of 4-chloro intermediates altogether. These methods often offer advantages in terms of atom economy, reduced hazardous reagents, and the ability to introduce diversity at different positions of the quinazoline ring.
The Niementowski Quinazoline Synthesis
A classic and versatile method, the Niementowski synthesis involves the reaction of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline.[9] This method is particularly useful for synthesizing quinazolinones, which are also valuable intermediates and bioactive molecules.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the Niementowski reaction.[10]
-
A mixture of anthranilic acid (1 mmol) and formamide (excess) is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, the reaction mixture is triturated with water, and the resulting solid is collected by filtration and washed to yield the quinazolin-4(3H)-one product.
Synthesis from 2-Aminobenzonitriles
2-Aminobenzonitriles are versatile starting materials for the synthesis of various 4-aminoquinazolines. These methods often involve metal-catalyzed or acid-mediated cyclization reactions.
A hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones provides an efficient route to 2-aminoquinazoline derivatives.[11]
-
To a solution of the 2-amino aryl ketone (0.5 mmol) and N-benzyl cyanamide (0.6 mmol) in 1,4-dioxane (2 mL) is added concentrated HCl (0.1 mL).
-
The reaction mixture is stirred at 110 °C for 12 hours.
-
After completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to afford the 2-aminoquinazoline product.
The Role of the 6,8-Difluoro Substitution Pattern
The presence of fluorine atoms in drug candidates can have profound effects on their properties. The 6,8-difluoro substitution pattern on the quinazoline ring is not arbitrary and is strategically employed to enhance the drug-like properties of the final molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at the 6 and 8 positions can significantly increase the in vivo half-life of the drug.[12] Studies on fluorinated quinazolines have shown that the position of fluorine substitution can dramatically impact metabolic stability, with some isomers being more prone to defluorination than others.[1]
-
Modulation of pKa: The strongly electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic centers, such as the nitrogen atoms in the quinazoline ring and the anilino substituent. This can be crucial for ensuring that the molecule is in the optimal ionization state for target binding and cell permeability at physiological pH.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the protein's binding pocket, such as dipole-dipole interactions or weak hydrogen bonds, which can increase the binding affinity and potency of the inhibitor.[13]
When considering alternatives to 4-Chloro-6,8-difluoroquinazoline, it is crucial to evaluate how the chosen alternative will replicate these beneficial effects of the difluoro substitution. This may involve incorporating fluorine atoms into the alternative scaffold or using other functional groups that can mimic these properties.
Conclusion
While 4-Chloro-6,8-difluoroquinazoline remains a valuable and widely used intermediate in the synthesis of kinase inhibitors, the ever-evolving landscape of drug discovery demands a broader perspective. This guide has provided a comparative analysis of several viable alternatives, including bioisosteric replacement with quinoline, pyrido[d]pyrimidine, and thieno[3,2-d]pyrimidine scaffolds, as well as alternative synthetic methodologies for constructing the quinazoline ring.
The choice of which alternative to pursue will be dictated by the specific goals of the drug discovery program, including the desired target profile, the need to overcome resistance, and intellectual property considerations. By understanding the synthetic nuances, comparative biological activities, and the critical role of substituents like fluorine, researchers can make more informed decisions in their quest to develop the next generation of innovative and effective medicines. The experimental protocols and comparative data presented herein serve as a foundational resource to guide these efforts.
References
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Wikipedia. (2023). Niementowski quinazoline synthesis. Available at: [Link]
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RSC Publishing. (2014). Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. Available at: [Link]
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Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
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ResearchGate. (2018). Quinolines and analogs with a marked anticancer activity. Available at: [Link]
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ResearchGate. (2024). Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. Available at: [Link]
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MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available at: [Link]
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MDPI. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Available at: [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Chloro-6,8-difluoroquinazoline
Introduction: The Critical Role of Purity in Quinazoline Intermediates
4-Chloro-6,8-difluoroquinazoline stands as a pivotal building block in contemporary medicinal chemistry.[1] Its halogenated scaffold is expertly designed for versatility, with the chloro-substituent at the 4-position serving as a highly reactive site for nucleophilic substitution.[1] This feature is extensively leveraged in the synthesis of complex active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors. The strategic placement of two fluorine atoms enhances the physicochemical properties of derivative compounds, often improving metabolic stability and target binding affinity.[1]
Given its role as a direct precursor to potent APIs, the purity of 4-Chloro-6,8-difluoroquinazoline is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to unforeseen side reactions, the generation of toxic byproducts, or reduced yield in subsequent synthetic steps. Therefore, a robust, multi-faceted analytical approach is required to establish a comprehensive purity profile. This guide provides a comparative analysis of essential analytical techniques, offering field-proven insights into their application for this specific molecule.
The Analytical Challenge: Anticipating Potential Impurities
An effective purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. While the exact route for 4-Chloro-6,8-difluoroquinazoline can vary, common quinazoline syntheses often involve condensation, cyclization, and chlorination steps.[2][3] Based on these general pathways, likely impurities include:
-
Starting Materials: Unreacted precursors, such as substituted anthranilic acids.
-
Intermediates: Incompletely cyclized or chlorinated intermediates, for example, the corresponding 4-hydroxy-6,8-difluoroquinazoline.
-
Side-Products: Isomers or products from undesired side reactions.
-
Reagents & Solvents: Residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride), catalysts, and solvents used during synthesis and purification.[2]
A successful analytical workflow must be capable of separating and detecting these structurally similar and dissimilar compounds with high sensitivity and specificity. No single technique is sufficient; therefore, an orthogonal approach, using methods with different separation and detection principles, is paramount.
Comparative Analysis of Orthogonal Purity Assessment Techniques
We will now compare the primary analytical methods for assessing the purity of 4-Chloro-6,8-difluoroquinazoline. These techniques, when used in concert, provide a self-validating system that ensures the highest confidence in the final purity determination.[][5]
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: Reversed-phase HPLC is the cornerstone of purity analysis for most organic molecules.[6] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For 4-Chloro-6,8-difluoroquinazoline, this technique is exceptionally effective at separating non-volatile organic impurities, including starting materials and intermediates.
Experimental Protocol: High-Resolution Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A UHPLC system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is recommended for superior resolution and peak purity analysis.[6]
-
Column: C18, 1.8 µm, 2.1 x 100 mm.[6] The smaller particle size enhances separation efficiency.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 20% B to 95% B over 8 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min.[6]
-
Detection: DAD at 254 nm and 340 nm. The use of multiple wavelengths helps to detect impurities that may have different chromophores.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[6]
-
Analysis: Inject 1-2 µL of the sample. The purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Caption: High-resolution HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. The sample is vaporized and separated based on boiling point and interactions with a stationary phase. The mass spectrometer provides mass information, allowing for positive identification of impurities. For halogenated compounds, GC is particularly effective.[7][8]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system with an inert flow path coupled to a Mass Spectrometer and a headspace autosampler.[9][10]
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.
-
MS Parameters: Electron Ionization (EI) mode, scanning from m/z 35 to 400.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) that does not co-elute with expected impurities.
-
Analysis: Run the headspace sample. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and retention times to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR provides unparalleled structural information and can be used as a primary quantitative method (qNMR). For 4-Chloro-6,8-difluoroquinazoline, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, its wide chemical shift range, and the absence of background signals, making it excellent for detecting fluorine-containing impurities.[11][12][13]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
-
Instrumentation: NMR spectrometer (≥400 MHz) with a fluorine-capable probe.
-
Internal Standard: Prepare a stock solution of a stable, fluorinated compound with a known purity and a resonance that does not overlap with the sample signals (e.g., trifluorotoluene).
-
Sample Preparation: Accurately weigh ~20-30 mg of the 4-Chloro-6,8-difluoroquinazoline sample and a precise amount of the internal standard stock solution into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹⁹F NMR spectrum using parameters suitable for quantification, such as a long relaxation delay (D1 ≥ 5x the longest T1) and inverse-gated decoupling to ensure accurate integration.[14]
-
Analysis: Integrate the signals corresponding to the two distinct fluorine atoms on the quinazoline ring and the signal from the internal standard. Purity is calculated by comparing the integral ratios relative to the known amount of the standard.
Caption: Quantitative ¹⁹F NMR workflow for purity determination.
Elemental Analysis (EA)
Principle & Rationale: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen (CHN) in a sample.[15] The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₉H₄ClF₂N₂). A close match (typically within ±0.4%) provides strong evidence for the compound's identity and the absence of significant impurities that would alter the elemental composition.[16][17] It is a bulk analysis technique and serves as an excellent orthogonal check to chromatographic methods.[15]
Experimental Protocol: CHN Analysis
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Dry the sample thoroughly under high vacuum to remove residual moisture and solvents. Accurately weigh ~2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Calculation: The instrument software calculates the weight percentages of C, H, and N.
-
Verification: Compare the experimental results to the theoretical values for C₉H₄ClF₂N₂ (C: 47.71%, H: 1.78%, N: 12.36%).
Synthesizing the Data: A Comparative Summary
A multi-technique approach is essential for a definitive purity statement. Each method offers unique advantages and addresses different potential impurities.
| Analytical Technique | Primary Target Impurities | Principle of Separation/Detection | Key Advantage | Limitation |
| RP-HPLC | Non-volatile organics, starting materials, intermediates | Polarity and partitioning | High resolution for complex mixtures; excellent for quantification.[6] | May not detect highly volatile compounds; requires chromophores for UV detection. |
| GC-MS | Volatile organics, residual solvents | Boiling point and mass-to-charge ratio | Unambiguous identification of volatile impurities.[7] | Not suitable for non-volatile or thermally labile compounds. |
| ¹⁹F NMR | Fluorine-containing impurities, structural isomers | Nuclear spin properties in a magnetic field | Highly specific and quantitative for fluorinated compounds.[11][12][14] | Requires specialized equipment; less sensitive than MS for trace analysis. |
| Elemental Analysis | Impurities with different elemental compositions | Combustion and gas detection | Confirms bulk purity and elemental formula.[15][17] | Insensitive to isomeric impurities or those with similar elemental ratios. |
Conclusion: Establishing a Self-Validating Purity Protocol
Assessing the purity of a critical intermediate like 4-Chloro-6,8-difluoroquinazoline demands a rigorous, orthogonal analytical strategy. While high-resolution RP-HPLC serves as the primary tool for quantifying organic purity and detecting related substances, it must be complemented by other techniques. GC-MS is indispensable for ensuring the absence of residual solvents. The specificity of ¹⁹F NMR provides an exceptional level of confidence in the identity and purity with respect to other fluorinated species. Finally, Elemental Analysis provides a fundamental check on the elemental composition, confirming the integrity of the bulk material.
By integrating the results from these four distinct analytical methodologies, researchers and drug development professionals can establish a self-validating system. This comprehensive approach ensures that the 4-Chloro-6,8-difluoroquinazoline used in subsequent synthetic stages is of the highest possible quality, safeguarding the integrity of the final API and the success of the drug development program.
References
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Safety Operating Guide
Navigating the Synthesis and Handling of 4-Chloro-6,8-difluoroquinazoline: A Guide to Personal Protective Equipment and Safe Laboratory Operations
For the researcher engaged in the complex world of drug development and chemical synthesis, the introduction of novel compounds like 4-Chloro-6,8-difluoroquinazoline presents both opportunity and the critical responsibility of ensuring laboratory safety. This guide provides a comprehensive framework for handling this halogenated quinazoline derivative, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to build a self-validating system of safety, ensuring that every operational step is grounded in authoritative best practices.
Hazard Assessment: Understanding the Reactivity Profile
While a specific Safety Data Sheet (SDS) for 4-Chloro-6,8-difluoroquinazoline is not publicly available, a rigorous hazard assessment can be constructed by examining structurally analogous compounds. Data from related chloro- and fluoro-substituted quinazolines and quinolines consistently point to a clear hazard profile that must be respected.
Key anticipated hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation.[4][5][6] Direct contact can lead to inflammation and discomfort.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[2][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a powder or if aerosolized.[2][4][5]
Given this profile, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
The Foundation of Safety: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is selected, the primary methods of exposure control must be established. PPE is the final barrier between the researcher and the chemical; it should never be the only one.
-
Primary Engineering Control: The Chemical Fume Hood: All manipulations of 4-Chloro-6,8-difluoroquinazoline, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of dust or vapors and contains any potential spills.
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted. Always work in a well-ventilated area.[1][5][7]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedures. The following table summarizes the minimum required PPE for various laboratory tasks involving 4-Chloro-6,8-difluoroquinazoline.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves (single pair) | Flame-Resistant Lab Coat | Not typically required |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Double-gloved Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | N95 Respirator recommended |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Recommended if splashing is likely |
| Reaction Monitoring & Workup | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Assess based on potential for aerosolization |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl or Neoprene Gloves | Chemical-Resistant Suit (e.g., Tyvek) | Half-face or Full-face Respirator with appropriate cartridges |
Eye and Face Protection
Because of the high risk of serious eye irritation or damage, standard safety glasses are insufficient.[2]
-
Chemical Splash Goggles: Must be worn for all tasks involving the handling of the compound, whether solid or in solution.[4][8] They provide a complete seal around the eyes, protecting from splashes, dust, and vapors.
-
Face Shield: A face shield should be worn in addition to goggles whenever there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities.[4][9]
Skin and Body Protection
-
Gloves: Nitrile gloves are a suitable choice for providing an initial barrier against incidental contact.[4][10] However, due to the halogenated nature of the compound, prolonged exposure or immersion requires more robust protection. For extended tasks or when handling solutions, double-gloving with nitrile or neoprene gloves is recommended.[10] Always inspect gloves for tears or perforations before use and wash hands thoroughly after removal.[4]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[4]
-
Chemical Apron: When working with solutions or larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.[8][10]
Respiratory Protection
Engineering controls are the primary means of respiratory protection. However, additional measures may be necessary.
-
Dust/Particulate Filtering: When handling the solid compound, especially during weighing, a NIOSH-approved N95 respirator can provide an additional layer of protection against inhaling fine particles.[3]
-
Vapor/Gas Cartridges: If there is a failure of engineering controls or during a large spill, a half-face or full-face respirator with organic vapor/acid gas cartridges would be necessary. Use of such respirators requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[10]
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling 4-Chloro-6,8-difluoroquinazoline.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE for the task.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation of dust particles.[4] Use non-sparking tools.
-
Dissolution: When preparing solutions, add the solid 4-Chloro-6,8-difluoroquinazoline to the solvent slowly to avoid splashing and aerosolization.[4]
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water, even if gloves were worn.[4][7]
Disposal Plan: Managing Halogenated Waste
Waste containing 4-Chloro-6,8-difluoroquinazoline is classified as hazardous.[5]
-
Waste Collection: All solid and liquid waste must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[1][4]
-
Waste Segregation: Do not mix this waste stream with non-halogenated or other incompatible waste types.[4]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6][11]
Emergency Procedures: Responding to Exposure and Spills
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7]
-
Skin Contact: Immediately flush the affected area with plenty of water and wash with soap.[5][7][11] Remove all contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4][7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Protect: Don the appropriate PPE for spill cleanup, including a respirator, heavy-duty gloves, and a chemical-resistant suit.
-
Contain: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety office.
By adhering to this comprehensive guide, researchers can confidently and safely work with 4-Chloro-6,8-difluoroquinazoline, ensuring both personal safety and the integrity of their research.
References
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4-Chloro-6-fluoroquinoline. (n.d.). PubChem. [Link]
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How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. [Link]
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Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services. [Link]
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Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
